Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-11-6-12(13)8-15(7-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOXZFXJAYBFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C2O)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Introduction: The Significance of the 3-Azabicyclo[3.1.1]heptane Scaffold in Modern Drug Discovery
The 3-azabicyclo[3.1.1]heptane framework represents a class of conformationally constrained piperidine bioisosteres that has garnered considerable attention in medicinal chemistry. Its rigid bicyclic structure offers a unique three-dimensional arrangement of substituents, enabling novel interactions with biological targets. Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate, in particular, is a valuable building block for the synthesis of complex molecules in drug discovery programs. The presence of a hydroxyl group provides a handle for further functionalization, while the benzyloxycarbonyl (Cbz) protecting group offers robust protection of the nitrogen atom, which can be selectively removed under specific conditions. This guide provides a comprehensive overview of a plausible and efficient synthetic route to this important molecule, drawing upon established chemical principles and analogous synthetic transformations.
Strategic Analysis of the Synthetic Pathway
The synthesis of this compound can be logically approached in a three-stage process. This strategy focuses on the initial construction of the core bicyclic ketone, followed by a stereoselective reduction to the corresponding alcohol, and culminating in the protection of the secondary amine.
Caption: A three-stage synthetic strategy for this compound.
Stage 1: Synthesis of the Key Intermediate: 3-Azabicyclo[3.1.1]heptan-6-one
The cornerstone of this synthesis is the efficient construction of the 3-azabicyclo[3.1.1]heptane core. A highly effective method for this is the double Mannich reaction of cyclobutanone.[1][2] This approach allows for the multigram synthesis of the N-benzylated analog, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, which can then be debenzylated to provide the free secondary amine.
Experimental Protocol: Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
-
Reaction Setup: To a solution of cyclobutanone (1.0 eq) in a suitable solvent such as ethanol, add benzylamine (1.0 eq) and paraformaldehyde (2.2 eq).
-
Reaction Conditions: The mixture is heated to reflux for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then subjected to column chromatography on silica gel to afford the pure 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one.
Debenzylation to 3-Azabicyclo[3.1.1]heptan-6-one
The benzyl group can be effectively removed via catalytic hydrogenation.
-
Reaction Setup: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one is dissolved in a solvent like methanol or ethanol. A palladium on carbon catalyst (10 mol%) is added to the solution.
-
Reaction Conditions: The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature for 12-24 hours.
-
Work-up: The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield 3-azabicyclo[3.1.1]heptan-6-one.
Caption: Synthetic pathway for the preparation of the key intermediate, 3-azabicyclo[3.1.1]heptan-6-one.
Stage 2: Stereoselective Reduction of 3-Azabicyclo[3.1.1]heptan-6-one
The reduction of the ketone functionality in 3-azabicyclo[3.1.1]heptan-6-one introduces a new stereocenter at the C6 position. The stereochemical outcome of this reduction is of paramount importance as it will dictate the final stereochemistry of the target molecule. The choice of reducing agent will influence the facial selectivity of the hydride attack on the carbonyl group.
For the reduction of cyclic and bicyclic ketones, the stereoselectivity is often governed by steric hindrance.[3][4] Hydride attack will preferentially occur from the less sterically hindered face of the molecule. In the case of 3-azabicyclo[3.1.1]heptan-6-one, this would likely lead to the formation of the exo-alcohol as the major product.
Choice of Reducing Agent
A variety of reducing agents can be employed for this transformation. For a laboratory-scale synthesis, sodium borohydride (NaBH₄) in methanol or ethanol is a convenient and effective choice. For enhanced stereoselectivity, bulkier reducing agents such as lithium tri-sec-butylborohydride (L-Selectride®) can be utilized.[5]
Experimental Protocol: Reduction to 3-Azabicyclo[3.1.1]heptan-6-ol
-
Reaction Setup: 3-Azabicyclo[3.1.1]heptan-6-one is dissolved in methanol at 0 °C.
-
Addition of Reducing Agent: Sodium borohydride (1.5 eq) is added portion-wise to the stirred solution.
-
Reaction Monitoring: The reaction is stirred at 0 °C and allowed to warm to room temperature over 2-4 hours. The reaction progress is monitored by TLC.
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give 3-azabicyclo[3.1.1]heptan-6-ol, which can be purified by column chromatography if necessary.
Stage 3: N-Carbobenzyloxy (Cbz) Protection
The final step in the synthesis is the protection of the secondary amine of 3-azabicyclo[3.1.1]heptan-6-ol with a benzyloxycarbonyl (Cbz) group. This is a standard and robust method for protecting amines.[6][7][8]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 3-azabicyclo[3.1.1]heptan-6-ol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1) at 0 °C, add sodium bicarbonate (2.0 eq).[6]
-
Addition of Cbz-Cl: Benzyl chloroformate (Cbz-Cl, 1.2 eq) is added dropwise to the reaction mixture.
-
Reaction Conditions: The reaction is stirred at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield this compound.
Quantitative Data Summary
| Step | Reactant | Product | Reagents and Conditions | Typical Yield |
| 1a | Cyclobutanone | 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one | Benzylamine, Paraformaldehyde, Ethanol, Reflux | ~43% (over two steps)[1] |
| 1b | 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one | 3-Azabicyclo[3.1.1]heptan-6-one | H₂, Pd/C, Methanol | High |
| 2 | 3-Azabicyclo[3.1.1]heptan-6-one | 3-Azabicyclo[3.1.1]heptan-6-ol | NaBH₄, Methanol, 0 °C to rt | Good to Excellent |
| 3 | 3-Azabicyclo[3.1.1]heptan-6-ol | This compound | Cbz-Cl, NaHCO₃, THF/H₂O | ~90%[6] |
Conclusion and Future Outlook
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The synthesis is based on well-established chemical transformations, ensuring its reproducibility. The strategic use of a double Mannich reaction to construct the bicyclic core, followed by a stereoselective reduction and a robust N-protection step, offers an efficient pathway to this valuable building block. Researchers and drug development professionals can utilize this guide as a foundational resource for the synthesis of this and related 3-azabicyclo[3.1.1]heptane derivatives, paving the way for the discovery of novel therapeutics with unique three-dimensional pharmacophores.
References
-
Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 12(19), 4372–4375. [Link]
-
PubMed. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. National Center for Biotechnology Information. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
Sci-Hub. (n.d.). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Retrieved from [Link]
-
Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134–8141. [Link]
-
Wang, X., et al. (2012). An efficient and facile synthesis of N-Cbz-β-aminoalkanesulfonamides. Science China Chemistry, 55(5), 826–833. [Link]
-
Kim, S., Ahn, K. H., & Chung, Y. W. (1982). The stereochemistry of reduction of cyclic and bicyclic ketones by lithium diisobutyl-tert-butylaluminum hydride. The Journal of Organic Chemistry, 47(24), 4581–4584. [Link]
-
Enantioselective Reduction of Ketones. (n.d.). Retrieved from [Link]
-
Denisenko, A. V., et al. (2010). [Scheme 1. Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one (1)]. ResearchGate. Retrieved from [Link]
-
Denisenko, A. V., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Figshare. [Link]
-
Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493–1494. [Link]
- Caine, D. (1976). Metal-Ammonia Reduction of α,β-Unsaturated Carbonyl Compounds. In Organic Reactions (Vol. 23, pp. 1-258). John Wiley & Sons, Inc.
- Process for preparing enantiomerically enriched amino-alcohols. (2010).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. sciengine.com [sciengine.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
An In-depth Technical Guide to the Characterization of Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
This technical guide provides a comprehensive overview of the characterization of Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate, a key intermediate in medicinal chemistry. The unique bridged bicyclic structure of this compound imparts significant conformational rigidity, making it a valuable scaffold for the design of novel therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and expected outcomes for the thorough characterization of this molecule.
Introduction
This compound is a functionalized bicyclic amine that serves as a versatile building block in organic synthesis. Its rigid framework, which can be considered a constrained analog of piperidine, allows for precise spatial orientation of substituents, a critical aspect in the design of molecules with specific biological activities. Research into related 3-azabicyclo[3.1.1]heptane derivatives has highlighted their potential as ligands for various biological targets. A thorough and accurate characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the reliability of biological data.
This guide will detail the essential analytical techniques for the structural elucidation and purity assessment of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Caption: Chemical structure of this compound.
Synthesis and Purification Overview
The synthesis of this compound typically involves the reduction of the corresponding ketone, Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate. This ketone precursor can be synthesized through various routes, often starting from commercially available materials.[1]
Sources
An In-Depth Technical Guide to Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate: A Conformationally Restricted Piperidine Isostere for Drug Discovery
This technical guide provides a comprehensive overview of Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate, a valuable building block in medicinal chemistry. We will delve into its structure, a proposed synthetic pathway with detailed experimental protocols, and its potential applications as a conformationally restricted piperidine isostere in the development of novel therapeutics.
Introduction: The Significance of the 3-Azabicyclo[3.1.1]heptane Scaffold
The piperidine ring is a ubiquitous scaffold in a vast number of FDA-approved drugs.[1] However, its inherent conformational flexibility can be a drawback in rational drug design, leading to non-specific binding and off-target effects. To address this, medicinal chemists often employ conformationally restricted analogues that lock the piperidine ring into a more defined three-dimensional shape. The 3-azabicyclo[3.1.1]heptane core is an important example of such a scaffold, serving as a nonclassical isostere of piperidine.[2][3] This bicyclic system mimics the chair or boat conformations of piperidine, offering a powerful tool for designing novel bioactive molecules with improved selectivity and potency.[4][5] The introduction of substituents onto this rigid framework allows for precise orientation of pharmacophoric groups, facilitating optimal interactions with biological targets.[5]
IUPAC Name and Chemical Structure
The compound of interest is formally named This compound . Its chemical structure is characterized by a bicyclic heptane core containing a nitrogen atom at the 3-position and a hydroxyl group at the 6-position. The nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group.
Below is a 2D representation of the chemical structure:
Caption: Chemical structure of this compound.
Proposed Synthetic Pathway and Experimental Protocols
The proposed synthetic workflow is as follows:
Caption: Proposed synthetic workflow for this compound.
Synthesis of the Key Precursor: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
This precursor can be efficiently synthesized in two steps from commercially available starting materials.
Step 1: Synthesis of 3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane
This step involves a double Mannich reaction.
-
Protocol: To a stirred solution of acetonitrile (2500 mL) at 40 °C, a mixture of cyclobutanone (35.0 g, 0.50 mol) and N,N-bis(methoxymethyl)benzylamine (97.5 g, 0.50 mol) from a first dropping funnel, and chlorotrimethylsilane (120.0 g, 1.10 mol) from a second dropping funnel are added dropwise over 3 hours. The reaction mixture is then stirred for an additional 16 hours at room temperature. The pH of the reaction mixture is adjusted to 8 with a saturated aqueous solution of NaHCO₃. The aqueous layer is extracted with ethyl acetate (3 x 250 mL). The combined organic phases are dried over Na₂SO₄ and concentrated in vacuo. The crude product is purified by distillation under reduced pressure to afford 3-benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane as a colorless liquid.
Step 2: Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
This step involves the acidic hydrolysis of the ketal.
-
Protocol: 3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.1.1]heptane (24.7 g, 0.10 mol) is dissolved in a mixture of concentrated HCl (50 mL) and water (200 mL). The reaction mixture is stirred at 50 °C for 1 hour. After cooling to room temperature, the mixture is neutralized with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate (3 x 100 mL). The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated in vacuo to yield 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one.
Synthesis of this compound
Step 3: Reduction of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one to 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol
The reduction of the ketone to the corresponding alcohol is a standard transformation. Sodium borohydride is a mild and selective reducing agent for this purpose.[6][7]
-
Protocol: To a solution of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one (10.0 g, 49.7 mmol) in methanol (150 mL) at 0 °C, sodium borohydride (2.82 g, 74.5 mmol) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The solvent is removed under reduced pressure. Water (100 mL) is added to the residue, and the mixture is extracted with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to give 3-benzyl-3-azabicyclo[3.1.1]heptan-6-ol, which can be used in the next step without further purification.
Step 4: Deprotection of the N-Benzyl Group to yield 3-Azabicyclo[3.1.1]heptan-6-ol
Catalytic hydrogenolysis is a standard and clean method for the removal of N-benzyl groups.[8][9][10]
-
Protocol: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol (from the previous step) is dissolved in methanol (150 mL). To this solution, 10% Palladium on carbon (10 wt%) is added. The flask is evacuated and backfilled with hydrogen gas from a balloon (repeated three times). The reaction mixture is stirred under a hydrogen atmosphere at room temperature for 16-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure to yield 3-azabicyclo[3.1.1]heptan-6-ol.
Step 5: N-Protection with Benzyl Chloroformate
The final step is the protection of the secondary amine with a benzyloxycarbonyl (Cbz) group.[11][12][13]
-
Protocol: To a solution of 3-azabicyclo[3.1.1]heptan-6-ol (5.0 g, 44.2 mmol) and triethylamine (9.2 mL, 66.3 mmol) in dichloromethane (100 mL) at 0 °C, benzyl chloroformate (7.5 mL, 53.0 mmol) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched by the addition of water (50 mL). The organic layer is separated, washed with 1M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (30 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Physicochemical Properties and Characterization
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 1434142-26-3 |
| Molecular Formula | C₁₄H₁₇NO₃ |
| Molecular Weight | 247.29 g/mol |
| Appearance | Expected to be a solid |
| Purity | >95% (typically) |
| Storage | Store in a cool, dry place |
Characterization Data (Predicted/Referenced from similar structures):
-
¹H NMR: The spectrum is expected to show characteristic peaks for the bicyclic core protons, the benzylic protons of the Cbz group, and the aromatic protons.
-
¹³C NMR: The spectrum should display signals corresponding to all 14 carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the hydroxyl (O-H), carbamate carbonyl (C=O), and C-N bonds.
Applications in Drug Discovery and Development
This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its rigid bicyclic structure serves as a conformationally restricted piperidine isostere, which can be exploited to:
-
Enhance Binding Affinity and Selectivity: By locking the piperidine-like core into a specific conformation, this scaffold can lead to more precise interactions with the target protein, potentially increasing binding affinity and selectivity over related flexible molecules.[14][15]
-
Improve Pharmacokinetic Properties: The introduction of rigidity and specific functional groups can favorably modulate physicochemical properties such as solubility and lipophilicity, which in turn can lead to improved pharmacokinetic profiles.[1]
-
Explore Novel Chemical Space: As a non-classical bioisostere, the 3-azabicyclo[3.1.1]heptane core allows for the exploration of novel chemical space in drug design, leading to the discovery of compounds with unique pharmacological profiles.[2][3][16]
The hydroxyl group at the 6-position provides a convenient handle for further functionalization, allowing for the introduction of various pharmacophoric groups. The Cbz protecting group can be readily removed under standard conditions to allow for further derivatization at the nitrogen atom.[17][18][19]
Conclusion
This compound is a key synthetic intermediate with significant potential in medicinal chemistry. This guide has provided a detailed overview of its structure, a plausible and well-referenced synthetic pathway, and its applications as a conformationally restricted piperidine isostere. The strategic use of this and similar building blocks will undoubtedly continue to contribute to the development of novel and more effective therapeutic agents.
References
-
Suzuki, T., Tanaka III, K., Hashimoto, Y., Morita, N., & Tamura, O. (2020). Selective N-Protection of Amino Groups. Synlett, 31(09), 899-902. [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Ito, H., Teshima, K., & Iguchi, K. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2373–2379. [Link]
-
D'Alonzo, D., Ciaglia, T., Guaragna, A., & Ziaco, F. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 26(6), 1652. [Link]
-
Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 89(15), 10440-10450. [Link]
-
Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]
-
Josien, H., et al. (2007). Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5330-5335. [Link]
-
Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. [Link]
-
Reddy, K. S., et al. (2011). ChemInform Abstract: A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform, 42(34). [Link]
-
Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. (n.d.). [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]
-
Organic Chemistry Tutor. (n.d.). Reduction of Aldehydes and Ketones with Complex Hydrides. [Link]
-
Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ResearchGate. [Link]
-
Gao, D., Penno, C., & Wünsch, B. (2020). Pharmacologically active compounds containing a piperazine ring. Archiv der Pharmazie, 353(10), 2000142. [Link]
-
Reddit. (2017). benzyl chloroformate (Cbz-Cl) protecting mechanism. [Link]
-
Johnson, M. R., & Rickborn, B. (1969). Sodium borohydride reduction of conjugated aldehydes and ketones. The Journal of Organic Chemistry, 34(9), 2781–2784. [Link]
-
Ito, H., Teshima, K., & Iguchi, K. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(5), 2373–2379. [Link]
-
Lysenko, V., et al. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones. [Link]
-
ResearchGate. (n.d.). Hydrogenolysis of N‐benzyl amines. [Link]
-
D'Alonzo, D., Ciaglia, T., Guaragna, A., & Ziaco, F. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. PubMed. [Link]
-
ResearchGate. (n.d.). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]
-
Sajiki, H., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Organic Process Research & Development, 10(5), 945-947. [Link]
-
Synfacts. (2024). Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. Synfacts, 20(08), 0842. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 8. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. total-synthesis.com [total-synthesis.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Small conformationally restricted piperidine N-arylsulfonamides as orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Cbz-Protected Amino Groups [organic-chemistry.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
physical and chemical properties of 3-azabicyclo[3.1.1]heptane derivatives
An In-depth Technical Guide to the Physical and Chemical Properties of 3-Azabicyclo[3.1.1]heptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Novel Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel molecular architectures that enhance the physicochemical and pharmacokinetic properties of therapeutic candidates is relentless. Among the emerging scaffolds, the 3-azabicyclo[3.1.1]heptane core has garnered significant attention. This rigid, saturated bicyclic system serves as a versatile bioisostere for commonly used aromatic and saturated heterocycles like pyridine and piperidine.[1] Its constrained nature offers a unique three-dimensional arrangement of exit vectors, providing a powerful tool for chemists to escape the "flatland" of aromatic rings and explore new chemical space.[2] The incorporation of such sp³-rich scaffolds can lead to dramatic improvements in properties such as solubility, metabolic stability, and permeability, ultimately increasing the probability of a drug candidate's success.[2][3]
This guide provides a comprehensive overview of the , offering insights into their synthesis, reactivity, and application in medicinal chemistry.
Part 1: Physicochemical and Structural Properties
The unique bridged structure of the 3-azabicyclo[3.1.1]heptane system imparts a distinct set of physical and conformational properties that are central to its utility in drug design.
Molecular Structure and Conformational Analysis
The 3-azabicyclo[3.1.1]heptane scaffold consists of a cyclobutane ring bridged by an azetidine ring. This arrangement results in a rigid structure with well-defined geometries. X-ray crystallographic analyses have shown that the geometric arrangement of substituents on this core can mimic that of meta-substituted benzenes and pyridines.[2][4]
Molecular structure analysis has revealed that cis-isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes are three-dimensional analogs of the common 1,4-disubstituted piperidine chair conformer, while the trans-isomers can be considered as analogs of the less common "boat" conformation of piperidines.[5][6] This dual conformational mimicry provides medicinal chemists with novel opportunities to fine-tune ligand-receptor interactions.
Caption: Bioisosteric relationship of 3-azabicyclo[3.1.1]heptane.
Physicochemical Properties: A Comparative Overview
One of the primary motivations for employing the 3-azabicyclo[3.1.1]heptane scaffold is the significant improvement in physicochemical properties it can confer upon a molecule compared to its aromatic counterparts. The replacement of a flat, often lipophilic, aromatic ring with this saturated, three-dimensional structure typically leads to increased aqueous solubility and a lower lipophilicity (logP).
For instance, the incorporation of the 3-azabicyclo[3.1.1]heptane core into the structure of the antihistamine drug Rupatidine in place of the pyridine ring resulted in a dramatic improvement in its physicochemical properties.[4][7]
| Property | 3-Azabicyclo[3.1.1]heptane | 6-Oxa-3-azabicyclo[3.1.1]heptane |
| Molecular Formula | C₆H₁₁N[8] | C₅H₉NO[9] |
| Molecular Weight | 97.16 g/mol [8] | 99.13 g/mol [9] |
| XLogP3-AA | 0.6[8] | -0.3[9] |
| Topological Polar Surface Area | 12 Ų[8] | 21.3 Ų[9] |
| Complexity | 62.2[8] | 76.1[9] |
Table 1: Computed physicochemical properties of the parent 3-azabicyclo[3.1.1]heptane and a heteroatom-substituted analog. Data sourced from PubChem.[8][9]
Part 2: Chemical Properties and Synthetic Methodologies
The synthesis and derivatization of the 3-azabicyclo[3.1.1]heptane core have been the subject of extensive research, leading to several robust and scalable synthetic routes.
Core Synthesis Strategies
Multiple synthetic approaches to the 3-azabicyclo[3.1.1]heptane skeleton have been developed, often starting from readily available cyclobutane or azetidine precursors.
1. Intramolecular Imide Formation from Cyclobutane Derivatives: An efficient, multigram synthesis has been described that relies on the intramolecular imide formation of a 1,3-functionalized cyclobutane derivative.[1][10] This key intermediate is accessible via a diastereoselective Strecker reaction of 3-oxocyclobutanecarboxylate.[1][10] This method has been successfully applied to produce a variety of derivatives, including bridged analogs of Thalidomide.[1][10]
2. Reduction of Spirocyclic Oxetanyl Nitriles: A general and scalable approach involves the reduction of spirocyclic oxetanyl nitriles.[4][7] This transformation has been studied in detail, including its mechanism and scope.[4][7]
3. From Cyclobutanones: Another route utilizes a dynamic addition-intramolecular substitution sequence starting from cyclobutanones to generate 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles.[11]
4. From Azetidine Derivatives: Large-scale synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes has been achieved through the double alkylation of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate.[5]
Caption: Synthetic workflow via intramolecular imide formation.
Reactivity and Derivatization
The 3-azabicyclo[3.1.1]heptane core serves as a versatile building block for further chemical modifications. The secondary amine at the 3-position is a key handle for derivatization through standard N-alkylation, N-acylation, and N-arylation reactions. The carbon framework can also be functionalized, as demonstrated by the synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, a promising intermediate for the selective derivatization of the cyclobutane ring.[12]
Part 3: Applications in Medicinal Chemistry and Drug Design
The unique structural and physicochemical properties of 3-azabicyclo[3.1.1]heptane derivatives have made them valuable scaffolds in the development of novel therapeutics.
Bioisosterism and Lead Optimization
As previously mentioned, the primary application of this scaffold is as a bioisostere for aromatic and saturated rings. By replacing a phenyl or pyridine ring with a 3-azabicyclo[3.1.1]heptane derivative, medicinal chemists can modulate a compound's properties to overcome challenges such as poor solubility, high metabolic clearance, or off-target toxicity. This strategy has been successfully employed to improve the profiles of existing drug molecules and to generate novel chemical entities with enhanced therapeutic potential.[2]
Therapeutic Targets and Biological Activity
Derivatives of the 3-azabicyclo[3.1.1]heptane core have shown activity against a range of biological targets.
-
Neuronal Nicotinic Acetylcholine Receptors (nAChRs): Novel 3,6-diazabicyclo[3.1.1]heptane derivatives have been synthesized and shown to possess potent and selective affinities for the α4β2 subtype of nAChRs.[13] Some of these compounds act as agonists, while others exhibit antagonist activity, highlighting the tunability of the scaffold's pharmacological profile.[13]
-
Analgesic Activity: Certain 3,6-diazabicyclo[3.1.1]heptane derivatives have been investigated for their analgesic properties.[14]
-
Anticancer and PROTACs: The synthesis of bridged analogs of Thalidomide from a 3-azabicyclo[3.1.1]heptane intermediate points to the potential of this scaffold in oncology and in the development of proteolysis-targeting chimeras (PROTACs).[1][10]
Part 4: Key Experimental Protocols
The following protocols are adapted from the literature and provide a general framework for the synthesis of key 3-azabicyclo[3.1.1]heptane intermediates.
Protocol 1: Multigram Synthesis of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione Hydrochloride (Key Intermediate)
This protocol is based on the work of Lysenko et al. and describes the debenzylation of the precursor to yield the key building block.[1]
-
Dissolution: Dissolve the N-benzyl protected precursor (e.g., 50.0 g) in methanol (1 L).
-
Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (e.g., 9.50 g) to the solution in one portion.
-
Hydrogenation: Evacuate the reaction vessel and backfill with hydrogen gas from a balloon (repeat this process three times).
-
Reaction: Maintain the suspension under a hydrogen atmosphere with vigorous stirring at 45 °C for 24 hours.
-
Work-up: Upon completion, filter the reaction mixture to remove the catalyst and evaporate the solvent under reduced pressure to yield the product.
Protocol 2: General Procedure for Reductive Amination
This protocol for the N-alkylation of the bicyclic amine is adapted from the work on 3,6-diazabicyclo[3.1.1]heptanes.[14]
-
Reactant Mixture: To a solution of the 3,6-diazabicyclo[3.1.1]heptane derivative (1 equivalent) and an appropriate aldehyde (1.1 equivalents) in acetonitrile at 0 °C, add sodium cyanoborohydride (1.4 equivalents) in small portions.
-
Stirring: Stir the mixture at room temperature for 15 minutes.
-
pH Adjustment: Adjust the pH to neutrality with glacial acetic acid.
-
Reaction: Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent. Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion
The 3-azabicyclo[3.1.1]heptane scaffold represents a significant advancement in the field of medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties offer a powerful alternative to traditional aromatic and saturated heterocyclic systems. The development of robust and scalable synthetic routes has made a diverse range of these derivatives accessible for drug discovery programs. As researchers continue to explore the chemical space surrounding this versatile core, it is anticipated that 3-azabicyclo[3.1.1]heptane-containing compounds will play an increasingly important role in the development of next-generation therapeutics.
References
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
PubChem. (n.d.). 3-Azabicyclo(3.1.1)heptane. National Center for Biotechnology Information. [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Mykhailiuk, P. K., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Request PDF. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres*. [Link]
-
G G, et al. (2015). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 103, 227-236. [Link]
-
Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
- Loriga, M., et al. (2005). 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity.
-
Carreira, E. M., et al. (n.d.). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. [Link]
-
PubChem. (n.d.). 6-Oxa-3-azabicyclo(3.1.1)heptane. National Center for Biotechnology Information. [Link]
-
Snieckus, V., & Trujillo, J. I. (2024). Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives. Synfacts, 20(08), 0834. [Link]
-
Mykhailiuk, P. K., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]
-
Grygorenko, O. O., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Organic Letters, 12(18), 4148-4151. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Azabicyclo(3.1.1)heptane | C6H11N | CID 19688498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 6-Oxa-3-azabicyclo(3.1.1)heptane | C5H9NO | CID 17965857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. d-nb.info [d-nb.info]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2005108402A1 - 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity - Google Patents [patents.google.com]
An In-Depth Technical Guide to Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
CAS Number: 1434142-26-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate, a valuable building block in medicinal chemistry. The document delves into its synthesis, characterization, and the strategic importance of its rigid bicyclic core in the design of novel therapeutics.
Introduction: The Strategic Value of the 3-Azabicyclo[3.1.1]heptane Scaffold
The 3-azabicyclo[3.1.1]heptane core is a conformationally constrained piperidine analogue that has garnered significant interest in drug discovery.[1][2] Its rigid structure offers a distinct advantage over more flexible ring systems by reducing the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. This bicyclic system serves as a non-classical bioisostere for piperidine, a common motif in many pharmaceuticals.[2] By locking the six-membered ring into a defined spatial arrangement, medicinal chemists can explore novel regions of chemical space and design molecules with improved pharmacokinetic and pharmacodynamic properties.
This compound, with its defined stereochemistry and functional handles, is a key intermediate for introducing this valuable scaffold into more complex molecules. The benzyloxycarbonyl (Cbz) protecting group provides stability during synthetic manipulations and can be readily removed under various conditions, while the hydroxyl group offers a versatile point for further functionalization.
Synthesis and Mechanism
The synthesis of this compound is typically achieved through the stereoselective reduction of its corresponding ketone precursor, Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS Number: 1434142-13-8).
Synthesis of the Ketone Precursor
While various methods exist for the construction of the 3-azabicyclo[3.1.1]heptane core, a common approach involves a multi-step sequence starting from readily available materials. For instance, an efficient two-step multigram synthesis of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one has been reported, highlighting its utility as a promising building block.[3] The benzyloxycarbonyl-protected analogue follows a similar synthetic logic.
Stereoselective Reduction of the Ketone
The reduction of the 6-oxo group to the 6-hydroxy functionality is a critical step that dictates the stereochemistry of the final product. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and chemoselectivity.[4]
Reaction Scheme:
Figure 1: General scheme for the reduction of the ketone precursor.
The stereochemical outcome of the reduction is governed by the steric environment of the carbonyl group within the bicyclic system. The hydride attack generally occurs from the less hindered face of the molecule, leading to the preferential formation of one diastereomer.
Experimental Protocol: A Representative Procedure
The following is a representative experimental protocol for the synthesis of this compound.
Materials:
-
Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Dissolution: Dissolve Benzyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride portion-wise to the cooled solution, maintaining the temperature at 0 °C. The addition should be done carefully to control the evolution of hydrogen gas.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: To the resulting aqueous residue, add dichloromethane and saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization Data
Table 1: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group (around 7.3 ppm), the benzylic methylene protons (around 5.1 ppm), the proton on the carbon bearing the hydroxyl group, and the protons of the bicyclic core. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, the carbon bearing the hydroxyl group, and the carbons of the bicyclic scaffold. |
| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight of 247.29 g/mol . |
Applications in Drug Discovery
The 3-azabicyclo[3.1.1]heptane scaffold is a key component in the development of a wide range of therapeutic agents. Its rigid nature allows for the precise positioning of pharmacophoric elements, which can lead to improved interactions with biological targets. Derivatives of this scaffold have been explored as ligands for various receptors and enzymes.
Workflow for Incorporating the Scaffold in Drug Design:
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
The Strategic Role of the 3-Azabicyclo[3.1.1]heptane Scaffold in Modern Drug Discovery: A Technical Guide Focused on the Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate Intermediate
An In-Depth Technical Guide
Authored for: Medicinal Chemists, Drug Discovery Scientists, and Pharmaceutical Development Professionals
Abstract: The imperative in modern medicinal chemistry to develop drug candidates with superior physicochemical and pharmacokinetic profiles has catalyzed a shift from planar, aromatic moieties towards sp³-rich, three-dimensional scaffolds. These saturated, often rigid, structures offer a pathway to escape "flatland," providing improved aqueous solubility, enhanced metabolic stability, and novel intellectual property. The 3-azabicyclo[3.1.1]heptane core has emerged as a particularly valuable scaffold, serving as a conformationally restricted isostere of both piperidine and meta-substituted phenyl rings. This guide provides an in-depth exploration of the synthesis, strategic value, and application of this scaffold, centered on Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate, a versatile and pivotal intermediate. We will dissect the rationale behind its design, detail its synthesis and subsequent chemical manipulations, and review its application in the generation of novel therapeutics.
Part 1: The 3-Azabicyclo[3.1.1]heptane Scaffold: A Privileged Structure in Medicinal Chemistry
The Principle of Bioisosterism: Moving Beyond Aromatic Rings
Isosteric replacement is a cornerstone strategy in drug design, aimed at enhancing a molecule's therapeutic index by modifying its physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties without compromising its affinity for the biological target.[1] The replacement of aromatic rings, such as benzene or pyridine, with rigid saturated analogues is a particularly powerful approach.[1] While aromatic rings are ubiquitous in bioactive compounds, their inherent planarity and lipophilicity can contribute to poor solubility, off-target promiscuity (e.g., hERG inhibition), and susceptibility to oxidative metabolism by Cytochrome P450 enzymes.
Saturated bicyclic scaffolds, like bicyclo[1.1.1]pentanes (BCPs) and bicyclo[3.1.1]heptanes, address these liabilities by introducing three-dimensionality. This structural evolution can lead to significant improvements in key drug-like properties.[2]
The 3-Azabicyclo[3.1.1]heptane Core: A Dual-Purpose Isostere
The 3-azabicyclo[3.1.1]heptane scaffold is a uniquely versatile building block because it can effectively mimic two of the most common rings in medicinal chemistry: piperidine and meta-substituted benzene.
-
A Conformationally Restricted Piperidine Analogue: The piperidine ring is a staple in drug discovery, but its conformational flexibility can be a liability, potentially leading to entropic penalties upon binding to a target. The 3-azabicyclo[3.1.1]heptane core locks the piperidine ring into specific conformations. Depending on the substitution pattern, it can stabilize either a distorted chair or a boat-like conformation, providing chemists with precise tools to probe the required geometry for optimal target engagement.[3] This conformational restriction can lead to enhanced potency and selectivity.
-
A Saturated meta-Substituted Benzene Isostere: Perhaps its most compelling application is as a bioisostere for the meta-substituted phenyl ring.[1] The geometry of the 1,5-disubstituted bicyclo[3.1.1]heptane core closely mimics the 120° exit vector angle of a meta-substituted arene.[2] This allows for the direct replacement of a problematic aromatic ring while maintaining the crucial spatial orientation of substituents required for biological activity.
Caption: High-level workflow for the synthesis of the target intermediate.
Experimental Protocol: Synthesis of this compound
-
Objective: To prepare the title compound from its corresponding ketone precursor. This protocol assumes the availability of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one.
-
Trustworthiness: This protocol is based on a standard, well-established chemical transformation (ketone reduction). The steps include in-process checks and a final purification to ensure high purity of the final product, which can be validated by standard analytical techniques (NMR, LC-MS).
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq) in methanol (MeOH, 0.1 M) at 0 °C (ice/water bath) in a round-bottom flask equipped with a magnetic stirrer, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes. Causality: The reduction is performed at 0 °C to control the reaction rate and maximize stereoselectivity, favoring the formation of the thermodynamically more stable exo-alcohol.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of acetone (5 mL per gram of NaBH₄) at 0 °C to neutralize any excess reducing agent.
-
Workup: Concentrate the mixture under reduced pressure to remove the bulk of the methanol. Partition the resulting residue between ethyl acetate (EtOAc) and water. Separate the organic layer, and extract the aqueous layer twice more with EtOAc.
-
Washing: Combine the organic extracts and wash sequentially with water and saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Causality: The washing steps remove inorganic salts and water, preparing the crude product for purification.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of EtOAc in hexanes (e.g., 10% to 50% EtOAc) to afford this compound as a solid or viscous oil.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Downstream Chemical Transformations: A Gateway to Diversity
The strategic placement of the protecting group and the hydroxyl handle makes this intermediate an exceptionally versatile building block for library synthesis and lead optimization.
Caption: Reaction tree illustrating the diverse chemical transformations accessible from the core intermediate.
Part 3: Applications in Drug Discovery Programs
While direct applications of this specific hydroxylated intermediate are found within proprietary drug discovery programs, the utility of the parent scaffold is well-documented in publicly available literature, demonstrating its potential.
-
Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligands: The closely related 3,6-diazabicyclo[3.1.1]heptane scaffold has been successfully employed to develop potent and selective ligands for nAChRs. [4]One derivative, 5-(3,6-diazabicyclo[3.1.1]heptan-3-yl)-N-(2-fluorophenyl)nicotinamide, exhibited an extraordinary α4β2 Ki value of 10 pM. [4]This demonstrates the scaffold's ability to correctly position pharmacophoric elements for high-affinity binding in CNS targets.
-
PROTACs and Molecular Glues: The 3-azabicyclo[3.1.1]heptane framework has been used to synthesize bridged analogs of Thalidomide. [5]Thalidomide is a well-known molecular glue that recruits proteins to the Cereblon E3 ubiquitin ligase complex, marking them for degradation. The development of rigidified, bicyclic analogs represents a novel strategy for creating new Proteolysis-Targeting Chimeras (PROTACs) and molecular glues with unique geometric and therapeutic properties. [5]
-
Orexin Receptor Agonists: The isomeric 2-azabicyclo[3.1.1]heptane scaffold has been incorporated into novel agonists of the orexin 2 receptor, which are being investigated for the treatment of narcolepsy. [6]This highlights the broader acceptance and utility of the azabicyclo[3.1.1]heptane family in targeting G-protein coupled receptors (GPCRs).
Conclusion
The 3-azabicyclo[3.1.1]heptane scaffold represents a significant tool in the medicinal chemist's arsenal for overcoming the limitations of traditional flat, aromatic structures. Its ability to act as a conformationally locked piperidine or a three-dimensional meta-phenyl isostere provides a logical and effective strategy for improving the drug-like properties of lead compounds.
The specific intermediate, this compound, is not merely a building block but a strategic platform. Its pre-installed protecting group and functional handle for diversification make it an ideal starting point for systematic lead optimization and library synthesis. By leveraging this and related intermediates, drug discovery programs can more efficiently explore novel chemical space, generating candidates with enhanced potency, selectivity, and superior ADME profiles, ultimately increasing the probability of clinical success.
References
- WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound - Google Patents.
-
Lysenko, V. et al. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs . ChemRxiv. URL: [Link]
-
Bull, J. A. et al. A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate . ResearchGate. URL: [Link]
-
Mykhailiuk, P. K. et al. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres . ResearchGate. URL: [Link]
-
Grygorenko, O. O. et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry . PubMed. URL: [Link]
-
Synthesis of 3-Azabicyclo[3.2.0]heptane Derivatives as γ-Aminobutyric Acid Analogues through Intermolecular [2+2] Photocycloaddition . ResearchGate. URL: [Link]
-
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery . ResearchGate. URL: [Link]
-
Gualtieri, F. et al. Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors . AIR Unimi. URL: [Link]
-
Mykhailiuk, P. K. et al. (2021). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings . Organic Letters. ACS Publications. URL: [Link]
-
Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.1]heptane Derivatives . Synfacts. URL: [Link]
-
Mykhailiuk, P. K. et al. (2021). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings . ChemRxiv. URL: [Link]
-
DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS . IRIS. URL: [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate is a key synthetic intermediate in medicinal chemistry, valued for its rigid bicyclic scaffold which serves as a versatile three-dimensional building block in the design of novel therapeutic agents.[1] The conformational constraint imposed by the bicyclic system offers a unique structural motif for developing ligands with high affinity and selectivity for various biological targets. Accurate structural elucidation and purity assessment are paramount in the drug discovery process, making a thorough understanding of its spectroscopic properties essential.
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a senior application scientist, the following sections are designed to not only present the anticipated spectral data but also to explain the underlying principles and experimental considerations, empowering researchers to confidently interpret their own analytical results.
Molecular Structure and Expected Spectroscopic Features
The structure of this compound incorporates several key functional groups and a unique bicyclic core that give rise to a distinct spectroscopic fingerprint.
-
¹H and ¹³C NMR Spectroscopy: The rigid bicyclic framework will lead to a complex and informative NMR spectrum. The diastereotopic nature of the methylene protons and the fixed spatial relationships between protons will result in complex splitting patterns. The chemical shifts will be influenced by the electron-withdrawing carbamate group, the hydroxyl group, and the anisotropic effect of the benzyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorptions from the hydroxyl (O-H), carbamate carbonyl (C=O), and C-N and C-O bonds. The presence and nature of hydrogen bonding will influence the shape and position of the O-H stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum will provide the molecular weight of the compound. The fragmentation pattern will be dictated by the stability of the resulting ions, with characteristic losses related to the benzyl group, the carbamate functionality, and the bicyclic core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and stereochemistry of the molecule.
¹H NMR Spectral Analysis (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzyl group and the aliphatic protons of the bicyclic core.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Considerations |
| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet | 5H | Signals for the phenyl ring protons. |
| Benzylic (CH₂) | ~5.1 | Singlet | 2H | Protons of the CH₂ group adjacent to the carbamate oxygen. |
| CH-OH (Position 6) | ~4.0 - 4.5 | Multiplet | 1H | The chemical shift is influenced by the hydroxyl group. |
| Bridgehead CH (Positions 1, 5) | ~2.5 - 3.0 | Multiplet | 2H | These protons are part of the rigid bicyclic system. |
| CH₂ (Positions 2, 4) | ~3.2 - 3.8 | Multiplet | 4H | Diastereotopic protons adjacent to the nitrogen atom. |
| CH₂ (Position 7) | ~1.8 - 2.2 | Multiplet | 2H | Protons of the cyclobutane ring. |
| OH | Variable | Broad Singlet | 1H | Chemical shift is concentration and solvent dependent. |
-
Expert Insight: The multiplicity of the signals for the bicyclic core protons will be complex due to geminal and vicinal couplings. The Karplus equation, which relates the coupling constant to the dihedral angle between protons, is essential for a detailed stereochemical assignment.[2] Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), would be invaluable in deciphering the proton-proton coupling network.[3]
¹³C NMR Spectral Analysis (Predicted)
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Considerations |
| Carbonyl (C=O) | ~155 | Characteristic for a carbamate carbonyl. |
| Aromatic (C₆H₅) | 127 - 137 | Multiple signals for the phenyl ring carbons. |
| Benzylic (CH₂) | ~67 | Carbon of the CH₂ group adjacent to the carbamate oxygen. |
| CH-OH (Position 6) | ~65 - 70 | The carbon atom bearing the hydroxyl group. |
| Bridgehead CH (Positions 1, 5) | ~35 - 45 | Carbons at the fusion of the bicyclic system. |
| CH₂ (Positions 2, 4) | ~45 - 55 | Carbons adjacent to the nitrogen atom. |
| CH₂ (Position 7) | ~25 - 35 | The methylene carbon in the cyclobutane ring. |
-
Expert Insight: The chemical shifts of the bicyclic carbons are influenced by ring strain and the substitution pattern. HETCOR (Heteronuclear Correlation) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments would be used to correlate each carbon signal with its directly attached proton(s), confirming the assignments.[3]
NMR Experimental Protocol
A detailed experimental protocol for acquiring high-quality NMR data is crucial for accurate analysis.
Figure 1: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
IR Spectral Analysis (Predicted)
The IR spectrum of this compound will exhibit the following key absorption bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity/Shape |
| O-H Stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (carbamate) | 1680 - 1720 | Strong, Sharp |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium |
| C-O Stretch (alcohol & carbamate) | 1050 - 1250 | Strong |
| C-N Stretch (amine) | 1000 - 1250 | Medium |
-
Expert Insight: The broadness of the O-H stretching band is a result of intermolecular hydrogen bonding.[4][5][6][7] The exact position of the C=O stretch can provide information about the electronic environment of the carbamate.
IR Experimental Protocol
Figure 2: General workflow for IR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
MS Spectral Analysis (Predicted)
For this compound, using a soft ionization technique like Electrospray Ionization (ESI), the following ions are expected:
| m/z (mass-to-charge ratio) | Identity | Key Considerations |
| 262.14 | [M+H]⁺ | Protonated molecular ion. |
| 284.12 | [M+Na]⁺ | Sodium adduct of the molecular ion. |
| 244.13 | [M-H₂O+H]⁺ | Loss of water from the protonated molecular ion. |
| 108.06 | [C₇H₈O]⁺ | Fragment corresponding to benzyl alcohol. |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups. |
-
Expert Insight: Under harsher ionization conditions like Electron Ionization (EI), more extensive fragmentation would be observed. Alpha-cleavage is a common fragmentation pathway for amines, which would involve the cleavage of bonds adjacent to the nitrogen atom.[1][8][9] The loss of water is a characteristic fragmentation for alcohols.[6]
MS Experimental Protocol
Figure 3: General workflow for MS analysis.
Conclusion
The spectroscopic characterization of this compound provides a unique and detailed fingerprint that is essential for its identification and quality control. This guide has outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with the rationale behind these predictions. By understanding these fundamental spectroscopic properties, researchers and drug development professionals can confidently utilize this important building block in their synthetic endeavors, ensuring the integrity and purity of their compounds. The provided protocols and expert insights serve as a practical resource for the successful spectroscopic analysis of this and related molecules.
References
-
BIOFOUNT. (n.d.). 1434142-26-3|3-Cbz-6-hydroxy-3-azabicyclo[3.1.1]heptane. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: alcohols. Retrieved from [Link]
-
Dallanoce, C., et al. (2016). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. AIR Unimi. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
-
DOI. (n.d.). Supporting Information Improved Synthesis and Impurity Identification of (R)-Lacosamide. Retrieved from [Link]
-
OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry. Retrieved from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 8). Decoding the IR Spectra of Alcohols: Insights Into Molecular Interactions. Retrieved from [Link]
-
Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines [Video]. YouTube. Retrieved from [Link]
-
Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261. [Link]
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Request PDF. (2025, November 10). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres**. Retrieved from [Link]
- Google Patents. (n.d.). WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound.
-
PubMed. (2010, October 1). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Solution to bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. m.youtube.com [m.youtube.com]
The Rising Star in Scaffolding: A Technical Guide to the Commercial Availability of Substituted 3-Azabicyclo[3.1.1]heptanes
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel chemical matter with improved physicochemical properties is a cornerstone of modern drug discovery. In this context, saturated bicyclic scaffolds have emerged as valuable bioisosteres for traditional aromatic rings, offering a path to escape the "flatland" of planar molecules and access new, patentable chemical space. Among these, the 3-azabicyclo[3.1.1]heptane core has garnered significant attention for its ability to mimic the spatial arrangement of meta-substituted benzene rings and pyridines, while often conferring improvements in properties such as solubility and metabolic stability. This guide provides an in-depth overview of the commercial landscape for substituted 3-azabicyclo[3.1.1]heptanes, empowering researchers to leverage these valuable building blocks in their drug design campaigns.
The Strategic Advantage of the 3-Azabicyclo[3.1.1]heptane Scaffold
The utility of the 3-azabicyclo[3.1.1]heptane scaffold lies in its rigid, three-dimensional structure. This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency. Furthermore, the introduction of a nitrogen atom into the bicyclic system provides a handle for modulating properties such as polarity and basicity, and for introducing further diversity.
Researchers have successfully incorporated this scaffold into drug candidates to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, replacing a pyridine ring with a 3-azabicyclo[3.1.1]heptane core in the antihistamine drug Rupatidine led to a dramatic improvement in its physicochemical properties.[1] This highlights the transformative potential of this scaffold in medicinal chemistry.
Commercially Available Building Blocks: A Survey of the Landscape
A growing number of chemical suppliers are now offering a variety of substituted 3-azabicyclo[3.1.1]heptanes, providing researchers with direct access to these valuable synthons. The most common substitution patterns are centered around carboxylic acids and protected amines, which serve as versatile handles for further chemical elaboration.
Carboxylic Acid Derivatives
Carboxylic acid-substituted 3-azabicyclo[3.1.1]heptanes are key building blocks for amide bond formation, a cornerstone of medicinal chemistry. These derivatives are available from several suppliers, often as hydrochloride salts to improve their stability and handling.
| Compound Name | Structure | Supplier(s) |
| exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride | ![]() | AChemBlock[2] |
| 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride | ![]() | BLDpharm[3] |
| 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid | ![]() | Apollo Scientific[4], BOC Sciences[] |
| 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride | ![]() | National Analytical Corporation[6] |
| 2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid | ![]() | BLDpharm[7] |
Amine Derivatives
Amino-substituted 3-azabicyclo[3.1.1]heptanes, typically protected with a tert-butyloxycarbonyl (Boc) group, are essential for the introduction of this scaffold into molecules via reductive amination or amide coupling after deprotection. Both endo and exo isomers are commercially available, offering control over the stereochemical presentation of the substituent.
| Compound Name | Structure | Supplier(s) |
| 6-(Boc-amino)-3-azabicyclo[3.1.1]heptane | ![]() | Fluorochem[8] |
| endo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane | ![]() | Sigma-Aldrich, AA Blocks[9] |
| 6-amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride | ![]() | AChemBlock[10] |
The Path to Novelty: Custom Synthesis of 3-Azabicyclo[3.1.1]heptanes
While the range of commercially available substituted 3-azabicyclo[3.1.1]heptanes is expanding, the need for novel derivatives with specific substitution patterns often necessitates custom synthesis. Several synthetic strategies have been reported, providing a roadmap for accessing a diverse array of these bicyclic systems.
A general and efficient approach involves the reduction of spirocyclic oxetanyl nitriles.[1] This method has been shown to be scalable and tolerates a variety of functional groups. Another powerful strategy relies on the intramolecular imide formation of a 1,3-functionalized cyclobutane derivative, which can be prepared on a multigram scale.[11]
General Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of substituted 3-azabicyclo[3.1.1]heptanes, starting from a cyclobutane precursor. This highlights the key transformations that enable the construction of the bicyclic core and the introduction of functional handles.
Caption: A generalized synthetic workflow for accessing substituted 3-azabicyclo[3.1.1]heptanes.
Experimental Protocol: Multigram Synthesis via Intramolecular Imide Formation[12]
This protocol provides a high-level overview of a reported multigram synthesis of a key 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediate.
-
Strecker Reaction: A diastereoselective Strecker reaction is performed on a readily available 3-oxocyclobutanecarboxylate to introduce the necessary 1,3-functionality.
-
Nitrile Hydrolysis: Selective partial hydrolysis of the nitrile group is carried out to form the corresponding amide.
-
Intramolecular Cyclization: The key bicyclic imide is formed through a base-mediated intramolecular cyclization.
-
Debenzylation: Catalytic debenzylation yields the final 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione.
This intermediate serves as a versatile platform for the synthesis of various monoprotected bicyclic diamines, which are valuable building blocks for drug discovery programs.[11]
Future Outlook
The commercial availability of substituted 3-azabicyclo[3.1.1]heptanes is poised to grow as their utility in medicinal chemistry becomes more widely recognized. The development of novel and efficient synthetic routes will further expand the accessible chemical space of these important building blocks. For researchers in drug discovery, a thorough understanding of the current commercial landscape and the available synthetic methodologies is crucial for effectively leveraging the potential of the 3-azabicyclo[3.1.1]heptane scaffold to create the next generation of innovative therapeutics.
References
-
ACS Medicinal Chemistry Letters. Development of Bicyclic Compounds Containing a Tertiary Amine Moiety as T Cell Activators. [Link]
-
The Journal of Organic Chemistry. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. [Link]
-
ResearchGate. (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. [Link]
-
AA Blocks. 112461-31-1 | 6-Oxa-3-azabicyclo[3.1.1]heptane. [Link]
-
ACS Medicinal Chemistry Letters. Novel Bicyclic Amines as CDK2 Inhibitors for Treating Metastatic Breast Cancer or Metastatic Lung Cancer. [Link]
-
ChemRxiv. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. [Link]
-
PMC - PubMed Central - NIH. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. [Link]
-
PubMed Central. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. [Link]
-
AA Blocks. 2241086-36-0 | endo-6-(boc-amino)-3-azabicyclo[3.1.1]heptane. [Link]
-
Journal of the American Chemical Society. Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. [Link]
-
MDPI. C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. [Link]
-
ResearchGate. Examples of cyclic amines in drug applications. [Link]
-
Tradeindia. 3-azabicyclo[3.1.1]heptane-1-carboxylic Acid Hydrochloride - Cas No: 1628783-92-5. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. exo-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride 95.00% | CAS: 2940866-19-1 | AChemBlock [achemblock.com]
- 3. 1240525-76-1|3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]
- 4. 1250995-41-5 Cas No. | 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 6. 3-azabicyclo[3.1.1]heptane-1-carboxylic Acid Hydrochloride - Cas No: 1628783-92-5 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 7. 1780210-09-4|2-Oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. aablocks.com [aablocks.com]
- 10. 6-amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid dihydrochloride 97% | CAS: 1394041-69-0 | AChemBlock [achemblock.com]
- 11. chemrxiv.org [chemrxiv.org]
The Rigid Embrace: Harnessing the Power of Bridged Bicyclic Amines in Modern Drug Discovery
An In-Depth Technical Guide for Drug Discovery Professionals
Abstract
In the relentless pursuit of novel therapeutics, medicinal chemistry has progressively sought to "escape from flatland"—a strategic pivot away from the predominantly two-dimensional, aromatic structures that have long characterized drug candidates.[1][2] This guide provides a comprehensive exploration of bridged bicyclic amines, a class of conformationally restricted, three-dimensional scaffolds that offer profound advantages in drug design. We will dissect the unique physicochemical properties imparted by these structures, delve into modern synthetic strategies that enable their construction, and illuminate their role as powerful bioisosteres. Through detailed case studies and practical experimental protocols, this whitepaper serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage these sophisticated building blocks to create the next generation of safer, more effective medicines.
Introduction: Why Three-Dimensionality Matters
For decades, drug discovery has been dominated by compounds rich in sp²-hybridized carbon atoms, often featuring flat aromatic or heteroaromatic rings. While successful, this structural paradigm frequently leads to challenges in optimizing pharmacokinetic and pharmacodynamic profiles. Bridged bicyclic amines are rigid aliphatic structures where two rings share two non-adjacent carbon atoms, known as bridgehead atoms. This arrangement locks the molecule into a defined three-dimensional conformation, offering a powerful tool to address common drug development hurdles.
The incorporation of these sp³-rich scaffolds is a key strategy for enhancing molecular complexity and three-dimensionality, a parameter known to correlate with clinical success.[3] Key advantages conferred by these structures include:
-
Improved Physicochemical Properties: Their rigid, non-planar nature can disrupt crystal lattice packing, often leading to enhanced aqueous solubility. Furthermore, they can modulate lipophilicity in a controlled manner.
-
Enhanced Metabolic Stability: The rigid framework can shield metabolically susceptible sites or eliminate "soft spots" altogether, reducing susceptibility to enzymatic degradation by cytochrome P450 enzymes.[3]
-
Precise Vectorial Orientation: The fixed geometry allows for the precise positioning of functional groups in three-dimensional space, enabling optimized interactions with biological targets and potentially increasing potency and selectivity.[3][4]
-
Novel Chemical Space: These scaffolds provide access to unique and patentable chemical matter, a crucial aspect of modern pharmaceutical development.[5]
This guide will focus on several prominent bridged bicyclic amine cores, such as tropanes, isoquinuclidines, and other azabicyclo[x.y.z]alkanes, which are increasingly prevalent in drug candidates.
Caption: Common bridged bicyclic amine scaffolds in drug discovery.
The Causality of Improved Properties
The transition from a flexible or flat molecule to a rigid 3D scaffold induces significant, often beneficial, changes in its physicochemical properties. Understanding the causality behind these changes is paramount for rational drug design.
Lipophilicity and Solubility
A common misconception is that increasing sp³ character invariably increases lipophilicity. While this can be true, bridged bicyclic amines often provide a more nuanced outcome. Studies have shown that bridged amines can be less lipophilic compared to their monocyclic counterparts.[3]
-
Causality: The rigid, globular shape of a bicyclic amine reduces the molecule's ability to conform to a nonpolar environment, which can lower its partition coefficient (LogP). Furthermore, the defined structure can disrupt the crystal packing that plagues many flat, aromatic compounds, thereby increasing the free energy of the solid state and leading to a significant enhancement in aqueous solubility.[1][5] This is a critical advantage, as poor solubility is a primary reason for compound attrition in drug development.
Basicity (pKa)
The pKa of the nitrogen atom is a crucial parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target activity (e.g., hERG inhibition). The geometry of bridged systems exerts profound stereoelectronic effects on the nitrogen lone pair.
-
Causality: In many bridged systems, the bicyclic framework can cause puckering of the rings, leading to s-character changes in the nitrogen's lone pair orbital. For instance, in some conformations, the lone pair may be more sterically shielded or have less p-character, making it less available for protonation and thereby lowering the pKa compared to a similar acyclic or monocyclic amine. This allows for fine-tuning of basicity, a key strategy to mitigate toxicity and improve cell permeability.
Metabolic Stability
One of the most compelling reasons to employ bridged bicyclic amines is the potential for dramatically improved metabolic stability.[3]
-
Causality: Phase I metabolism, primarily mediated by cytochrome P450 enzymes, often occurs at sterically accessible, electron-rich C-H bonds. The rigid carbon skeleton of a bridged system can physically block access to potential sites of oxidation. Moreover, replacing a metabolically labile group (like a para-substituted phenyl ring) with a stable bicyclic core removes the site of metabolism entirely.[3]
Table 1: Physicochemical Property Modulation by Bridged Bicyclic Amines
| Property | Typical Observation vs. Aromatic/Monocyclic Analogue | Rationale/Causality | Reference |
| Solubility | Often Significantly Increased | Disruption of crystal lattice packing; reduced planarity. | [5] |
| Lipophilicity (LogP) | Can be decreased or modulated | Reduced surface area, less favorable interaction with nonpolar solvents. | |
| Metabolic Stability | Generally Increased | Steric shielding of C-H bonds; removal of metabolic "soft spots". | [3] |
| Basicity (pKa) | Modulated (Increased or Decreased) | Stereoelectronic effects on the nitrogen lone pair availability. | N/A |
Synthetic Strategies: Building with Complexity
The utility of bridged bicyclic amines in drug discovery is directly dependent on the availability of robust and scalable synthetic methods. Historically, their construction was often complex and low-yielding. However, modern organic chemistry has provided powerful new tools.
Classical Approaches
Traditional methods like intramolecular Diels-Alder reactions, [2+2] photocycloadditions, and various cyclization cascades have been the bedrock for synthesizing these scaffolds.[6][7] For instance, the core of epibatidine, a 7-azabicyclo[2.2.1]heptane, has been synthesized via numerous routes, including those featuring a key Favorskii rearrangement to contract a larger tropinone skeleton.[8][9]
Modern C–H Amination Methods
A paradigm shift in the synthesis of these molecules has been the development of intramolecular C–H bond amination reactions. The Hofmann-Löffler-Freytag (HLF) reaction and its modern variants provide a powerful and unified strategy to access bridged, fused, and spirocyclic amines from simple monocyclic precursors in a single step.[3]
-
Mechanism and Advantage: This methodology typically involves the generation of a nitrogen-centered radical from a precursor (e.g., an N-chloro or N-iodo sulfonamide). This radical then undergoes a 1,5-hydrogen atom transfer (HAT) to abstract a hydrogen from a remote C-H bond, generating a carbon-centered radical. Subsequent cyclization and reduction afford the bicyclic amine. The key advantage is the ability to forge a C-N bond at a previously unfunctionalized sp³ carbon, dramatically increasing synthetic efficiency.[2][3][10]
Caption: General workflow for synthesis via intramolecular C-H amination.
Bridged Bicyclic Amines as Bioisosteres
Perhaps the most impactful application of these scaffolds in medicinal chemistry is their use as bioisosteres for aromatic rings.[11] A bioisostere is a chemical substituent that can be interchanged with another group to produce a molecule with similar biological activity but altered physicochemical properties.
The "Escape from Flatland" Strategy
Replacing a flat phenyl ring with a 3D bridged bicyclic structure is a premier "escape from flatland" strategy.[2] Bicyclo[1.1.1]pentane (BCP) and bicyclo[2.2.2]octane (BCO) are widely used as para-substituted phenyl ring bioisosteres, while other bridged systems can mimic ortho-substituted phenyl rings.[5]
-
Causality and Advantage: The key is that these rigid scaffolds can project substituents from their bridgehead positions with exit vectors that closely mimic those of a 1,4- or 1,2-disubstituted benzene ring. This allows the molecule to retain its key binding interactions with the target protein. However, the saturated, sp³-rich core imparts the aforementioned benefits of improved solubility, enhanced metabolic stability, and novel intellectual property.[1][5]
Caption: The bioisosteric replacement of a phenyl ring with a bridged core.
Case Studies in Drug Discovery
The theoretical advantages of bridged bicyclic amines are borne out in numerous successful drug discovery programs.
Tropane Alkaloids: Nature's Blueprint
The tropane skeleton is found in a class of naturally occurring compounds with potent biological activity.[12][13]
-
Atropine and Scopolamine: These compounds, isolated from plants of the Solanaceae family, are muscarinic acetylcholine receptor antagonists.[14][15] Their rigid structure is essential for their activity, and they are used clinically as mydriatics, antiemetics, and antispasmodics.[16]
-
Cocaine: Isolated from the coca plant, cocaine's tropane core is fundamental to its action as a dopamine reuptake inhibitor and its resulting stimulant and local anesthetic properties.[12]
Epibatidine: From Poison to Potent Analgesic
Epibatidine is a chlorinated alkaloid discovered in the skin of an Ecuadorian poison frog.[17]
-
Discovery and Activity: It was found to be an extraordinarily potent non-opioid analgesic, approximately 200 times more potent than morphine.[18] Its mechanism involves potent agonism at nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[17]
-
Challenge and Opportunity: The therapeutic window for epibatidine is vanishingly small due to its high toxicity. However, its novel structure and potent activity sparked a massive synthetic effort in both academia and industry.[8][9] This led to the development of analogues like Tebanicline (ABT-594) , which retained the analgesic properties by selectively targeting neuronal nAChRs while having lower affinity for the muscle-type receptors responsible for toxicity.[17]
Isoquinuclidines: Scaffolds for Modern Challenges
The isoquinuclidine (2-azabicyclo[2.2.2]octane) core is a highly versatile and synthetically accessible scaffold.
-
Opioid Receptor Modulators: In a recent example of leveraging modern drug discovery techniques, a virtual library of 14.6 million isoquinuclidine derivatives was computationally docked against the μ and κ opioid receptors.[19] This large-scale virtual screen led to the identification of novel dual antagonists with potential for treating opioid use disorder with reduced withdrawal effects. This case highlights how the tunable nature of the isoquinuclidine scaffold is ideally suited for combinatorial library design and computational screening.[19]
Table 2: Selected Drug Candidates Featuring Bridged Bicyclic Amine Scaffolds
| Compound/Class | Scaffold | Biological Target | Therapeutic Area | Reference |
| Scopolamine | Tropane | Muscarinic Acetylcholine Receptors | Antiemetic, Antispasmodic | [14][15] |
| Epibatidine | 7-Azabicyclo[2.2.1]heptane | Nicotinic Acetylcholine Receptors | Analgesia (Lead Compound) | [17][18] |
| Tebanicline (ABT-594) | Azabicyclic derivative | α4β2 Nicotinic Acetylcholine Receptor | Analgesia (Clinical Candidate) | [17] |
| Isoquinuclidine Series | Isoquinuclidine | μ/κ Opioid Receptors | Opioid Use Disorder (Preclinical) | [19] |
Experimental Protocol: Unified Synthesis of a Bridged Bicyclic Amine via Intramolecular C–H Amination
This protocol is adapted from a general method for the intramolecular C–H bond amination leveraging a Hofmann-Löffler-Freytag (HLF) approach, which provides unified access to bridged, fused, and spirocyclic bicyclic amines.[3]
Objective: To synthesize a bridged bicyclic pyrrolidine from a monocyclic sulfonamide precursor.
Materials:
-
Monocyclic N-aryl sulfonamide precursor (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.5 eq)
-
Dichloromethane (DCM), anhydrous (to 0.1 M)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Light source (e.g., 23 W fluorescent bulb)
-
Heating mantle or oil bath
-
Standard laboratory glassware for extraction and purification
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the monocyclic sulfonamide precursor (1.0 eq) and N-Iodosuccinimide (1.5 eq).
-
Solvent Addition: Add anhydrous dichloromethane to achieve a concentration of approximately 0.1 M.
-
Initiation (Synergistic Activation): Place the flask approximately 5 cm from the light source. Begin vigorous stirring and heat the reaction mixture to reflux (approx. 40 °C).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup - Quenching: Cool the reaction mixture to room temperature. Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir for 10 minutes to reduce any remaining iodine.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Workup - Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure bridged bicyclic amine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
This protocol is a generalized representation and may require optimization for specific substrates.
Conclusion and Future Outlook
Bridged bicyclic amines represent a powerful and validated strategy in modern drug discovery. Their unique three-dimensional architecture provides a robust platform for improving critical drug-like properties, including solubility, metabolic stability, and target engagement. The causal relationships between their rigid structures and their beneficial physicochemical profiles are well-understood, enabling their rational incorporation into drug candidates. With the advent of powerful synthetic methodologies like intramolecular C-H amination, these complex scaffolds are more accessible than ever, empowering medicinal chemists to explore novel chemical space with greater confidence. As the industry continues to tackle increasingly challenging biological targets, the strategic use of bridged bicyclic amines will undoubtedly be a cornerstone of designing the innovative and effective medicines of the future.
References
-
Dunn, T. B., et al. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]
-
Zhang, Y., et al. (2025). Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications. RSC Medicinal Chemistry. [Link]
-
Gessier, F., et al. (2015). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. Chemical Science. [Link]
-
Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc. [Link]
-
Schröder, S., et al. (2024). Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications. Organic & Biomolecular Chemistry. [Link]
-
University of Glasgow. (N.d.). Synthesis and reactions of bridged bicyclic compounds. University of Glasgow Theses. [Link]
-
Bondarenko, A. V., et al. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]
-
Nagib, D. A., & MacMillan, D. W. C. (2011). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. eScholarship, University of California. [Link]
-
Nagib, D. A., et al. (2020). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. Organic Letters. [Link]
-
Vartak, S., et al. (2022). Docking 14 million virtual isoquinuclidines against the mu and kappa opioid receptors reveals dual antagonists-inverse agonists with reduced withdrawal effects. bioRxiv. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. drugdesign.org. [Link]
-
Fletcher, S. R., et al. (1995). Synthesis of (±)-Epibatidine and Its Analogues. The Journal of Organic Chemistry. [Link]
-
Wikipedia. (N.d.). Tropane alkaloid. Wikipedia. [Link]
-
Dall'Alpi, C., et al. (2006). Synthesis and Nicotinic Acethylcholine Receptor Binding Affinities of New Epibatidine Analogues. Arkat USA. [Link]
-
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports. [Link]
-
ResearchGate. (2023). Bridged bicyclic structures as bioisosteres of disubstituted phenyl rings. ResearchGate. [Link]
-
MDPI. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. [Link]
-
Ondra, P., et al. (2001). EPIBATIDINE AND ANALOGS - NEW TRENDS IN THE DEVELOPMENT OF COGNITIVE ENHANCERS AND STRONG ANALGETICS. Acta Medica (Hradec Kralove). [Link]
-
Eurofins Scientific. (2023). Tropane Alkaloids. Eurofins. [Link]
-
MDPI. (2023). C–H Annulation in Azines to Obtain 6,5-Fused-Bicyclic Heteroaromatic Cores for Drug Discovery. MDPI. [Link]
-
Atobe, M., et al. (2023). Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs. Research Outreach. [Link]
-
Wikipedia. (N.d.). Epibatidine. Wikipedia. [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Current Topics in Medicinal Chemistry. [Link]
-
ResearchGate. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. ResearchGate. [Link]
-
PubMed. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. PubMed. [Link]
-
ResearchGate. (1995). Synthesis of (±)-Epibatidine and Its Analogues. ResearchGate. [Link]
-
Britannica. (N.d.). Tropane alkaloid. Britannica. [Link]
-
ResearchGate. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. ResearchGate. [Link]
-
ChemRxiv. (2025). Breaking the “rule-of-five” to access Bridged Bicyclic Heteroaromatic Bioisosteres. ChemRxiv. [Link]
-
PubMed. (2015). Discovery and crystallography of bicyclic arylaminoazines as potent inhibitors of HIV-1 reverse transcriptase. PubMed. [Link]
Sources
- 1. Recent advances in bridged structures as 3D bioisosteres of ortho-phenyl rings in medicinal chemistry applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. enamine.net [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. mykhailiukchem.org [mykhailiukchem.org]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tropane Alkaloids - Eurofins Scientific [eurofins.in]
- 16. researchgate.net [researchgate.net]
- 17. Epibatidine - Wikipedia [en.wikipedia.org]
- 18. mmsl.cz [mmsl.cz]
- 19. Docking 14 million virtual isoquinuclidines against the mu and kappa opioid receptors reveals dual antagonists-inverse agonists with reduced withdrawal effects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Derivatization of Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Introduction: The Strategic Importance of the 3-Azabicyclo[3.1.1]heptane Scaffold
The 3-azabicyclo[3.1.1]heptane framework is a conformationally restricted piperidine analog that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, making it an invaluable scaffold for probing interactions with biological targets. As a bioisostere for commonly used rings like pyridine and piperidine, it offers a pathway to novel chemical matter with potentially improved physicochemical properties, such as increased metabolic stability and enhanced solubility.[1][2] The title compound, Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate, is a key intermediate, featuring a handle for derivatization—the C-6 hydroxyl group—and a readily removable N-Cbz protecting group. This document provides detailed protocols and scientific rationale for the derivatization of this secondary alcohol, enabling the synthesis of diverse libraries of novel compounds for drug discovery and development.
Chemical Reactivity and Strategic Considerations
The derivatization of the secondary alcohol at the C-6 position of the 3-azabicyclo[3.1.1]heptane core is governed by the stereoelectronic environment of this bicyclic system. The hydroxyl group's accessibility can be influenced by its orientation (exo vs. endo), which in turn can affect reaction rates and reagent selection. Standard functional group transformations are applicable, but reaction conditions may require optimization to account for the steric bulk of the scaffold. The primary derivatization strategies discussed herein are acylation (ester formation), etherification (ether formation), and the Mitsunobu reaction for introducing a variety of nucleophiles with stereochemical inversion.
Acylation of the C-6 Hydroxyl Group: Ester Synthesis
Acylation is a fundamental method for converting the hydroxyl group into an ester. This transformation is typically achieved using an acylating agent, such as an acid chloride or anhydride, in the presence of a base. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the acidic byproduct of the reaction.
Causality Behind Experimental Choices
-
Acylating Agent: Acid chlorides are generally more reactive than anhydrides and are often preferred for moderately hindered alcohols.
-
Base: A non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to prevent competition with the alcohol as a nucleophile. For less reactive acylating agents or more hindered alcohols, a stronger, non-nucleophilic base like 4-dimethylaminopyridine (DMAP) can be used as a catalyst to accelerate the reaction.
-
Solvent: An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is chosen to dissolve the reactants without participating in the reaction.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction, particularly with reactive acyl chlorides, and then allowed to warm to room temperature to ensure completion.
Experimental Protocol: General Procedure for Acylation
-
Preparation: To a solution of this compound (1.0 eq.) in anhydrous DCM (0.1-0.2 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.5 eq.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add the desired acid chloride (1.2 eq.) dropwise over 5-10 minutes. If using an anhydride, DMAP (0.1 eq.) can be added to catalyze the reaction.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired ester.
Data Presentation: Acylation Reaction Parameters
| Parameter | Condition | Rationale |
| Reagents | Acid Chloride (1.2 eq.), TEA (1.5 eq.) | Ensures complete consumption of the starting alcohol. |
| Acid Anhydride (1.2 eq.), DMAP (0.1 eq.), TEA (1.5 eq.) | DMAP acts as a nucleophilic catalyst. | |
| Solvent | Anhydrous DCM or THF | Inert and provides good solubility for reactants. |
| Temperature | 0 °C to Room Temperature | Controls exothermicity and drives the reaction to completion. |
| Time | 2-16 hours | Dependent on the reactivity of the acylating agent. |
| Typical Yield | 70-95% | Varies with the steric bulk of the acylating agent. |
Etherification of the C-6 Hydroxyl Group: Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for forming ethers. It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[3][4]
Causality Behind Experimental Choices
-
Base: A strong base, such as sodium hydride (NaH), is required to fully deprotonate the secondary alcohol and form the corresponding alkoxide.
-
Alkylating Agent: Primary alkyl halides (or sulfonates) are the ideal electrophiles for this reaction, as they are most susceptible to SN2 attack.[3] Secondary and tertiary halides are more prone to elimination side reactions.
-
Solvent: Anhydrous polar aprotic solvents like THF or dimethylformamide (DMF) are used to dissolve the alkoxide and promote the SN2 mechanism.
-
Temperature: The formation of the alkoxide is often performed at 0 °C, and the subsequent alkylation may require heating to drive the reaction to completion, depending on the reactivity of the alkyl halide.
Experimental Protocol: General Procedure for Williamson Ether Synthesis
-
Alkoxide Formation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous THF (0.1-0.2 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkyl halide (1.2-1.5 eq.) dropwise at room temperature. If the reaction is sluggish, it may be heated to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of water. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Williamson Ether Synthesis Parameters
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH, 1.5 eq.) | Strong, non-nucleophilic base for complete alkoxide formation. |
| Electrophile | Primary Alkyl Halide (1.2-1.5 eq.) | Minimizes competing elimination reactions. |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvent favors the SN2 mechanism. |
| Temperature | 0 °C to Reflux | Dependent on the reactivity of the electrophile. |
| Time | 4-24 hours | Reaction time varies with substrate and temperature. |
| Typical Yield | 50-85% | Yields can be moderate due to steric hindrance. |
Stereoinvertive Derivatization: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting a secondary alcohol into a variety of other functional groups with complete inversion of stereochemistry.[5][6][7] This is achieved by activating the hydroxyl group in situ with a phosphine and an azodicarboxylate, followed by SN2 displacement by a suitable nucleophile.[1][8]
Causality Behind Experimental Choices
-
Reagents: The classic Mitsunobu reagents are triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ acts as the reducing agent, and the azodicarboxylate as the oxidizing agent.
-
Nucleophile: A wide range of acidic nucleophiles (pKa < 13) can be used, including carboxylic acids (to form inverted esters), phenols (to form aryl ethers), imides (like phthalimide, for subsequent conversion to amines), and hydrazoic acid (to form azides).[6]
-
Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction.
-
Order of Addition: The order of reagent addition is crucial for success. Typically, the alcohol, nucleophile, and PPh₃ are mixed first, and the azodicarboxylate is added last and dropwise at a low temperature to control the reaction.
-
Stereochemistry: The reaction proceeds via an SN2 mechanism, resulting in a clean inversion of the stereocenter at the C-6 position.
Experimental Protocol: General Procedure for the Mitsunobu Reaction
-
Preparation: To a solution of this compound (1.0 eq.), the desired nucleophile (e.g., benzoic acid, 1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.1-0.2 M) under an inert atmosphere, cool the mixture to 0 °C.
-
Reagent Addition: Add DIAD (1.5 eq.) dropwise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.
-
Purification: Purify the crude material by flash column chromatography. The byproducts can sometimes be challenging to remove completely. Trituration or crystallization may be necessary in some cases.
Data Presentation: Mitsunobu Reaction Parameters
| Parameter | Condition | Rationale |
| Reagents | PPh₃ (1.5 eq.), DIAD or DEAD (1.5 eq.) | Standard activating agents for the hydroxyl group. |
| Nucleophile | Acidic compound (pKa < 13, 1.2 eq.) | Wide scope of nucleophiles for diverse derivatization. |
| Solvent | Anhydrous THF | Optimal solvent for the reaction intermediates. |
| Temperature | 0 °C to Room Temperature | Controlled addition at low temperature is critical. |
| Time | 4-24 hours | Dependent on the nucleophile's reactivity. |
| Typical Yield | 60-90% | Generally good yields with clean inversion of stereochemistry. |
Visualization of Reaction Pathways and Workflows
Caption: Key derivatization pathways for the 6-hydroxy group.
Caption: General experimental workflow for derivatization reactions.
References
-
Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Mykhailiuk, P. K., et al. (2023). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link]
- Google Patents. WO2011135276A1 - 3, 3 -disubstituted- ( 8 - aza - bicyclo [3.2.1] oct- 8 - yl) -[5- (1h - pyrazol - 4 -yl) -thiophen-3 -yl] methanones as inhibitors of 11 (beta) -hsd1.
-
Anderson, E. A., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. [Link]
- Loriga, M., et al. (2005). 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity.
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]
-
Master Organic Chemistry. Mitsunobu Reaction. [Link]
-
Zhang, F., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
European Patent Office. (2019). FUSED RING COMPOUNDS - EP 3735299 B1. [Link]
-
Organic Chemistry Portal. Ether synthesis by etherification (alkylation). [Link]
- Google Patents. SUBSTITUTED 2-AZABICYCLO[3.1.1]HEPTANE AND 2-AZABICYCLO[3.2.
- Google Patents. US11926626B2 - Heterocyclic GLP-1 agonists.
Sources
- 1. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Analytics for US Patent Application No. 2017/0002,017, N-SUBSTITUTED BENZAMIDES AND METHODS OF USE THEREOF [patentbuddy.com]
- 8. pubs.acs.org [pubs.acs.org]
protocols for N-deprotection of Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
An Application Guide: Protocols for the N-Deprotection of Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
Introduction
The 3-azabicyclo[3.1.1]heptane framework is a conformationally restricted piperidine isostere of significant interest in medicinal chemistry.[1] Its rigid structure allows for precise orientation of substituents, making it a valuable scaffold for designing potent and selective therapeutic agents. In the synthesis of derivatives based on this core, the strategic use of protecting groups is paramount.
The benzyl carbamate (Cbz or Z group) is a classic and widely used protecting group for amines, prized for its stability across a broad range of reaction conditions.[2] Its role is to temporarily mask the nucleophilicity and basicity of the amine nitrogen, thereby preventing unwanted side reactions during the construction of complex molecules.[2] The deprotection of the Cbz group to liberate the free amine is a critical step that enables further functionalization.
This application note provides a comprehensive guide with detailed protocols for the N-deprotection of this compound. We will explore the mechanistic underpinnings and practical considerations of several key methods, empowering researchers to select and execute the optimal strategy for their specific synthetic context.
Chapter 1: The Benzyl Carbamate (Cbz) Protecting Group: A Strategic Overview
The utility of the Cbz group stems from its unique combination of stability and selective reactivity. It is typically installed by reacting the amine with benzyl chloroformate under basic conditions.[3] Once in place, the carbamate functionality withdraws electron density from the nitrogen atom, effectively deactivating it.[2]
A primary strategic advantage of the Cbz group is its orthogonality with other common amine protecting groups.[4] Orthogonality means that one group can be removed selectively in the presence of others.[5] The Cbz group is stable under the acidic conditions used to cleave tert-butoxycarbonyl (Boc) groups and the basic conditions used to remove 9-fluorenylmethoxycarbonyl (Fmoc) groups.[2][4] This allows for a tiered deprotection strategy in complex, multi-step syntheses, which is fundamental in fields like peptide chemistry.[5][6]
Chapter 2: Catalytic Hydrogenolysis: The Gold Standard
Catalytic hydrogenolysis is the most common, mildest, and cleanest method for Cbz group removal.[4]
Principle and Mechanism
The reaction involves the cleavage of the benzylic carbon-oxygen bond by hydrogen gas (H₂) on the surface of a metal catalyst, typically palladium on carbon (Pd/C).[4] The mechanism proceeds via reduction to yield the unstable carbamic acid, which spontaneously decarboxylates. The only byproducts are toluene and carbon dioxide, which are volatile and easily removed.[2][3]
Protocol 1: Standard Hydrogenation with H₂ Gas
This protocol is the benchmark method for Cbz deprotection.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected compound (1.0 eq) in MeOH or EtOH in a round-bottom flask suitable for hydrogenation.
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Securely connect the flask to a hydrogen source (e.g., a hydrogen-filled balloon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere is replaced by hydrogen.[4]
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the reaction vessel with an inert gas.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[4]
-
Concentrate the filtrate under reduced pressure to yield the crude 6-hydroxy-3-azabicyclo[3.1.1]heptane. Further purification can be performed if necessary.
Expertise & Experience: A common challenge is the gradual deactivation of the palladium catalyst, which can be poisoned by the product amine.[7][8] For less reactive substrates, increasing the catalyst loading, temperature, or hydrogen pressure may be necessary. Continuous flow hydrogenation using systems like the H-Cube® can dramatically improve efficiency and safety.[9]
Protocol 2: Catalytic Transfer Hydrogenation (CTH)
CTH offers a convenient and often safer alternative to using flammable hydrogen gas, making it well-suited for standard laboratory setups.[10]
Materials:
-
Cbz-protected starting material
-
10% Palladium on Carbon (Pd/C, 5-10 mol%)
-
Ammonium Formate (HCOONH₄, 3-5 eq)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Celite®
Procedure:
-
Dissolve the Cbz-protected compound (1.0 eq) in MeOH or EtOH in a round-bottom flask.
-
Add 10% Pd/C (5-10 mol%) to the solution.
-
To this stirring suspension, add ammonium formate (3-5 eq) portion-wise.[4] Note: The reaction can be exothermic.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with the solvent.[4]
-
Concentrate the filtrate under reduced pressure.
-
Perform a standard aqueous work-up to remove residual salts and extract the product with a suitable organic solvent. Dry the organic layer, filter, and concentrate to yield the deprotected amine.[4]
Visualization: General Hydrogenolysis Workflow
Caption: General experimental workflow for Cbz deprotection via catalytic hydrogenolysis.
Chapter 3: Chemical Cleavage Methods: Alternatives for Sensitive Substrates
While hydrogenolysis is preferred, it is incompatible with molecules containing functional groups that are sensitive to reduction, such as alkenes, alkynes, some aryl halides, or nitro groups.[4][11] In such cases, chemical cleavage methods provide essential alternatives.
Protocol 3: Strong Acid-Mediated Cleavage
This method is robust but uses harsh conditions. It is suitable for substrates that can withstand strong acid but are sensitive to hydrogenation.[4]
Materials:
-
Cbz-protected starting material
-
33% Hydrogen Bromide in Acetic Acid (HBr/AcOH)
-
Glacial Acetic Acid
-
Diethyl ether (Et₂O)
Procedure:
-
In a fume hood, dissolve the Cbz-protected compound in a minimal amount of glacial acetic acid.
-
Add the 33% HBr in acetic acid solution to the mixture and stir at room temperature.[4]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, add a large volume of diethyl ether to the reaction mixture to precipitate the amine product as its hydrobromide salt.[4]
-
Isolate the precipitate by filtration, wash the solid thoroughly with diethyl ether, and dry under vacuum to yield the 6-hydroxy-3-azabicyclo[3.1.1]heptane hydrobromide.[4]
Protocol 4: Lewis Acid-Mediated Cleavage
Recent advances have introduced milder acidic methods. A combination of aluminum chloride (AlCl₃) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) effectively cleaves Cbz groups with excellent functional group tolerance.[12]
Materials:
-
Cbz-protected starting material
-
Aluminum chloride (AlCl₃, 3.0 eq)
-
1,1,1,3,3,3-hexafluoroisopropanol (HFIP)
Procedure:
-
Dissolve the Cbz-protected compound in HFIP (to make a 0.25 M solution).
-
Add AlCl₃ (3.0 eq) to the solution at room temperature.
-
Stir the reaction for 16 hours or until completion as monitored by TLC or LC-MS.[13]
-
Carefully quench the reaction with water and basify with an appropriate aqueous base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
Authoritative Grounding: This method is particularly valuable as it allows for the orthogonal deprotection of an N-Cbz group in the presence of O-benzyl (O-Bn) or N-benzyl (N-Bn) protecting groups, a significant challenge for standard hydrogenolysis.[13][14]
Protocol 5: Nucleophilic Deprotection
Developed for substrates intolerant to both reduction and strong acids, this method uses a soft nucleophile to cleave the Cbz group.[11][15]
Materials:
-
Cbz-protected starting material
-
2-Mercaptoethanol (2.0 eq)
-
Potassium phosphate tribasic (K₃PO₄) or Potassium Acetate (KOAc) (4.0 eq)[11]
-
N,N-dimethylacetamide (DMAc)
Procedure:
-
Combine the Cbz-protected compound, base (K₃PO₄ or KOAc), and DMAc (to make a 0.25 M solution) in a flask.
-
Add 2-mercaptoethanol (2.0 eq).
-
Heat the mixture to 75 °C and stir for 24 hours or until completion as monitored by TLC or LC-MS.[11][16]
-
Cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry, and concentrate under reduced pressure.
Expertise & Experience: This protocol proceeds via an Sɴ2 attack of the thiolate on the benzylic carbon.[11] It is highly effective for complex molecules bearing sensitive functionalities like aryl halides, which would be degraded under hydrogenolysis conditions.[11][15]
Visualization: Chemical Deprotection Mechanisms
Caption: A logic diagram to guide the selection of an N-Cbz deprotection protocol.
Data Presentation: Comparison of Protocols
| Method | Primary Reagents | Typical Conditions | Advantages | Limitations & Incompatible Groups |
| Standard Hydrogenation | H₂ gas, 10% Pd/C | RT, 1-4 atm H₂, 1-16 h | Very clean (CO₂, Toluene byproducts), mild, high yielding. [2][4] | Reduces alkenes, alkynes, nitro groups, aryl halides. Catalyst can be poisoned by sulfur compounds. [11][15] |
| Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | RT, 1-6 h | Avoids use of H₂ gas, operationally simple, clean. [4][10] | Same as standard hydrogenation; requires removal of formate salts. |
| Acid-Mediated Cleavage | 33% HBr in AcOH | RT, 1-4 h | Effective for hydrogenation-sensitive substrates. [4] | Harshly acidic, not suitable for acid-labile groups (e.g., Boc, acetals). Product is an HBr salt. |
| Lewis Acid-Mediated | AlCl₃, HFIP | RT, 16 h | Mild, cost-effective, high functional group tolerance, orthogonal to Bn ethers. [12][13] | Requires stoichiometric Lewis acid and careful quenching. |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | 75 °C, 24 h | Excellent for substrates sensitive to both reduction and acid. [11][15][16] | Requires elevated temperature; potential for side reactions with electrophilic sites on the substrate. |
Conclusion
The N-deprotection of this compound can be accomplished through several effective methods. Catalytic hydrogenolysis remains the method of choice due to its mildness and clean reaction profile. However, for substrates containing functionalities incompatible with reductive conditions, chemical cleavage methods offer robust and reliable alternatives. The modern Lewis acid- and nucleophile-based protocols provide highly selective options for complex and sensitive molecules. By carefully considering the overall molecular architecture and applying the appropriate protocol detailed in this guide, researchers can efficiently unmask the secondary amine of the 3-azabicyclo[3.1.1]heptane core, paving the way for the synthesis of novel and impactful chemical entities.
References
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]
-
Weldon, D. J., et al. (2024). Direct Amidation of Tertiary N-Benzylamines. Organic Letters. ACS Publications. Retrieved from [Link]
-
Scattolin, T., et al. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Request PDF. Retrieved from [Link]
-
ChemistryViews. (2022, May 15). New Carbamate Deprotection Complements Existing Methods. Retrieved from [Link]
-
Saito, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5). The Chemistry of Amine Protection: Exploring Benzyl Carbamate's Advantages. Retrieved from [Link]
-
Sultane, P. R., et al. (2015). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. Retrieved from [Link]
-
Duncia, J. V., & Laster, M. J. (2007). Selective Cleavage of Cbz-Protected Amines. Request PDF. Retrieved from [Link]
-
Fields, G. B., et al. (1993). Orthogonal protecting groups for N alpha-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Retrieved from [Link]
-
Sharma, P., et al. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. Retrieved from [Link]
-
Vinayagam, V., et al. (2024). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. The Journal of Organic Chemistry. Retrieved from [Link]
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis. Retrieved from [Link]
-
Request PDF. (n.d.). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Retrieved from [Link]
-
Jobron, L., & Hindsgaul, O. (2001). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry. Retrieved from [Link]
-
Synfacts. (2024). AlCl3- and HFIP-Mediated Selective Deprotection of the N-Cbz Group. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2009). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Request PDF. Retrieved from [Link]
-
Grygorenko, O. O., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. PubMed. Retrieved from [Link]
-
Lim, Y.-H., et al. (2007). Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides: A Concise Synthesis of (−)-Cobactin T. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]
- Google Patents. (2024). WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound.
-
Saito, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. National Institutes of Health. Retrieved from [Link]
-
Lysenko, V., et al. (2022). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. nbinno.com [nbinno.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biosynth.com [biosynth.com]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thalesnano.com [thalesnano.com]
- 10. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 11. scientificupdate.com [scientificupdate.com]
- 12. Cbz-Protected Amino Groups [organic-chemistry.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 16. researchgate.net [researchgate.net]
use of Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate as a piperidine isostere.
An Application Guide to Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate as a Piperidine Isostere
Introduction: Beyond "Flatland" in Medicinal Chemistry
The piperidine ring is one of the most ubiquitous scaffolds in medicinal chemistry, present in over one hundred approved drugs.[1] Its prevalence is due to its favorable physicochemical properties and its ability to present substituents in well-defined three-dimensional space. However, the drive to "escape from flatland"—the trend of moving from planar, sp²-rich molecules to more complex, three-dimensional sp³-rich structures—has spurred the development of novel bioisosteres.[2] Bicyclic scaffolds, in particular, offer a compelling strategy to enhance molecular properties, explore new chemical space, and improve metabolic profiles.[3][4]
The 3-azabicyclo[3.1.1]heptane framework has emerged as a promising nonclassical isostere of piperidine.[5][6] This rigid, bicyclic structure mimics the spatial arrangement of substituents found in piperidine chair and boat conformers while offering distinct advantages.[6] By locking the conformation, it reduces the entropic penalty upon binding to a target and can improve selectivity. Furthermore, its unique shape can lead to improved metabolic stability and aqueous solubility.[7]
This guide focuses on This compound , a versatile building block that serves as a constrained piperidine surrogate. The presence of a hydroxyl group provides a convenient handle for further derivatization, while the benzyl carbamate (Cbz) protecting group allows for orthogonal deprotection strategies. We will explore its properties, provide detailed protocols for its incorporation and manipulation, and explain the scientific rationale behind these methodologies.
Structural and Physicochemical Rationale
The core value of the 3-azabicyclo[3.1.1]heptane system lies in its ability to mimic the exit vectors of a 1,4-disubstituted piperidine. The rigid bicyclic structure holds substituents in a fixed spatial orientation, which can be crucial for precise interaction with a biological target.
// Invisible edge for layout edge [style=invis]; a -> b; }
Caption: Isosteric relationship showing similar exit vectors.
The fixed geometry of the bicyclic system contrasts with the conformational flexibility of piperidine, potentially leading to higher binding affinity by reducing the entropic cost of target binding.
Comparative Physicochemical Properties
Replacing a traditional piperidine with a 3-azabicyclo[3.1.1]heptane derivative can significantly modulate key drug-like properties. While specific values depend on the full molecular context, general trends can be summarized.
| Property | Typical Piperidine Derivative | 3-Azabicyclo[3.1.1]heptane Analog | Rationale for Change |
| Lipophilicity (cLogP) | Variable | Generally lower | Increased sp³ character and potential for intramolecular H-bonding can reduce lipophilicity.[2] |
| Aqueous Solubility | Moderate | Generally higher | Lower lipophilicity and a more polar surface area often lead to improved solubility. |
| pKa | ~8.5 - 11.0 | ~9.0 - 11.5 | The rigid bicyclic structure can slightly alter the hybridization and accessibility of the nitrogen lone pair, but pKa often remains in a similar range.[1] |
| Metabolic Stability | Susceptible to N-dealkylation and ring oxidation | Generally higher | The bridged structure can sterically hinder access by metabolic enzymes like Cytochrome P450s.[7] |
| Molecular Rigidity | Flexible (chair-boat interconversion) | Rigid | The bicyclic core locks the conformation, which is a key design feature.[8] |
Experimental Protocols and Workflows
The true utility of this compound lies in its synthetic versatility. The workflow for its use typically involves three stages: incorporation into a target molecule, deprotection of the nitrogen, and subsequent derivatization of the newly freed secondary amine.
Caption: General experimental workflow for utilization.
Protocol 1: Functionalization of the Hydroxyl Group via Mitsunobu Reaction
This protocol describes the alkylation of the C6-hydroxyl group with a nucleophile, in this case, a phenol, using a Mitsunobu reaction. This reaction is advantageous as it typically proceeds with inversion of stereochemistry at the alcohol carbon and occurs under mild, neutral conditions.
Materials:
-
This compound (1.0 eq)
-
Phenol (or other nucleophile, 1.2 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
Setup: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq), the desired phenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF (approx. 0.1 M concentration relative to the starting material).
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Add DIAD (1.5 eq) dropwise to the stirred solution over 10-15 minutes.
-
Causality Note: The dropwise addition at low temperature is critical to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding water. Remove the THF under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired ether-linked product.
Protocol 2: Cbz Group Deprotection via Catalytic Hydrogenation
Removal of the benzyl carbamate (Cbz) group is a common step to unmask the secondary amine for further functionalization. Catalytic hydrogenation is the method of choice due to its clean conversion and simple workup.
Materials:
-
Cbz-protected bicycloheptane derivative (from Protocol 1)
-
Palladium on carbon (Pd/C, 10 wt. %, ~5-10 mol %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or Parr hydrogenator)
-
Celite® or a similar filter aid
Procedure:
-
Setup: Dissolve the Cbz-protected starting material in MeOH in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add Pd/C to the solution.
-
Trustworthiness Note: Pd/C is flammable, especially when dry and in the presence of solvents. It should be handled in a well-ventilated area, and the addition should be done carefully.
-
-
Hydrogenation: Purge the flask with H₂ gas (a common method is to evacuate the flask under vacuum and backfill with H₂ from a balloon, repeating this cycle 3-5 times). Maintain a positive pressure of H₂ (e.g., a balloon) and stir the reaction vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours. The disappearance of the starting material and the UV-active benzyl group is a key indicator.
-
Workup & Isolation: Upon completion, carefully vent the H₂ atmosphere and replace it with an inert gas like N₂ or Ar. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional MeOH.
-
Final Product: Concentrate the filtrate under reduced pressure. The resulting secondary amine is often pure enough for the next step without further purification.
Protocol 3: Derivatization of the Secondary Amine via Reductive Amination
With the secondary amine unmasked, it can be functionalized in numerous ways. Reductive amination is a robust and widely used method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.
Materials:
-
Deprotected bicycloheptane amine (from Protocol 2, 1.0 eq)
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: Dissolve the amine (1.0 eq) and the carbonyl compound (1.1 eq) in DCM. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the reaction mixture.
-
Expertise Note: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations.[9] It is less reactive towards the starting carbonyl compound than other hydrides and does not reduce other sensitive functional groups. It is also tolerant of mildly acidic conditions.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor for the consumption of the amine starting material by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Stir for 15 minutes, then transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or preparative HPLC to obtain the final N-substituted target molecule.
// Nodes with images of chemical structures start [label="", image="https://i.imgur.com/r6JjTzJ.png"]; // Cbz-protected alcohol step1_product [label="", image="https://i.imgur.com/f7jT07O.png"]; // Cbz-protected ether step2_product [label="", image="https://i.imgur.com/8x2sXqj.png"]; // Deprotected amine final_product [label="", image="https://i.imgur.com/8Q99k2d.png"]; // Final product
// Reaction condition nodes cond1 [shape=plaintext, label="Protocol 1:\nAr-OH, PPh₃, DIAD\nTHF, 0°C to rt"]; cond2 [shape=plaintext, label="Protocol 2:\nH₂, Pd/C\nMeOH, rt"]; cond3 [shape=plaintext, label="Protocol 3:\nRCHO, NaBH(OAc)₃\nDCM, rt"];
// Layout start -> cond1 [arrowhead=none]; cond1 -> step1_product; step1_product -> cond2 [arrowhead=none]; cond2 -> step2_product; step2_product -> cond3 [arrowhead=none]; cond3 -> final_product; }
Caption: Visual representation of the reaction sequence.
Conclusion and Future Outlook
This compound is more than just a building block; it is an enabling tool for modern medicinal chemistry. By providing a rigid, three-dimensional scaffold that acts as a constrained isostere of piperidine, it allows researchers to systematically modulate the physicochemical and pharmacokinetic properties of lead compounds. The protocols detailed herein offer a reliable and logical pathway for the incorporation and derivatization of this valuable scaffold. As drug discovery continues to demand molecules with improved properties and novel intellectual property, the strategic application of such sophisticated building blocks will undoubtedly play a pivotal role in the development of the next generation of therapeutics.
References
-
A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Mykhailiuk, P. K. (2025). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition. [Link]
-
Barfoot, C., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. [Link]
-
General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Grygorenko, O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
-
DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. (n.d.). IRIS. Retrieved January 19, 2026, from [Link]
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (2024). ChemRxiv. [Link]
-
Therapeutic Modalities. (n.d.). Bicycle Therapeutics. Retrieved January 19, 2026, from [Link]
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. (2024). ResearchGate. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. (2025). Organic Letters. [Link]
-
Bicyclic Peptides: Types, Synthesis and Applications. (2020). e-Publications@Marquette. [Link]
-
Bicyclic Peptides as Next-Generation Therapeutics. (2017). PMC. [Link]
-
Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (2013). Hindawi. [Link]
- Substituted 2-azabicyclo[3.1.1]heptane and 2-azabicyclo[3.2.1]octane derivatives as orexin receptor antagonists. (n.d.). Google Patents.
-
Bridged bicyclic peptides as potential drug scaffolds: Synthesis, structure, protein binding and stability. (2015). ResearchGate. [Link]
-
Bicyclic Bioisosteres of Piperidine: Version 2.0. (2021). ResearchGate. [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022). ACS Publications. [Link]
-
Grygorenko, O. O., et al. (2010). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Tetrahedron. [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved January 19, 2026, from [Link]
- 2-azabicyclo[3.1.1]heptane compound. (n.d.). Google Patents.
-
Basic Bioisosteres. (2022). Cambridge MedChem Consulting. Retrieved January 19, 2026, from [Link]
-
Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. (2024). J-STAGE. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.unife.it [iris.unife.it]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3-Azabicyclo[3.1.1]heptane Scaffold: A Rigid Contender in CNS Drug Discovery
Introduction: Beyond Flatlands - The Rise of 3D Scaffolds in CNS Drug Design
For decades, medicinal chemistry has heavily relied on aromatic and flat heterocyclic structures. However, the quest for novel chemical matter with improved physicochemical properties and enhanced selectivity has led to a paradigm shift towards three-dimensional (3D) scaffolds. Among these, the 3-azabicyclo[3.1.1]heptane core has emerged as a promising structural motif in the design of therapeutics targeting the central nervous system (CNS). Its rigid, bicyclic nature offers a distinct conformational restriction compared to its flexible monocyclic counterparts like piperidine, enabling a more precise presentation of pharmacophoric elements to biological targets. This application note will delve into the synthesis, key applications, and experimental protocols associated with the 3-azabicyclo[3.1.1]heptane core in CNS drug discovery, providing researchers with a comprehensive guide to leveraging this valuable scaffold.
The 3-azabicyclo[3.1.1]heptane moiety is increasingly recognized as a bioisostere of pyridine and piperidine, two of the most prevalent heterocycles in approved drugs[1][2]. Bioisosteric replacement is a powerful strategy in drug design to modulate a molecule's properties while retaining its biological activity. By replacing a flat, aromatic pyridine or a flexible piperidine with the rigid 3-azabicyclo[3.1.1]heptane core, medicinal chemists can often achieve significant improvements in aqueous solubility, metabolic stability, and membrane permeability, all critical parameters for CNS drug candidates[1][3].
Strategic Synthesis of the 3-Azabicyclo[3.1.1]heptane Core
Several synthetic routes to the 3-azabicyclo[3.1.1]heptane skeleton have been developed, each with its own advantages. A common and efficient approach involves the intramolecular cyclization of a suitably functionalized cyclobutane derivative[2][4]. This strategy allows for the construction of the bicyclic system with good control over stereochemistry. Another notable method is the reduction of spirocyclic oxetanyl nitriles, which offers a scalable and chromatography-free synthesis of the core structure[1][5].
Below is a generalized workflow for the synthesis of a key intermediate, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione, which can be further elaborated to a variety of derivatives.
Caption: Generalized synthetic workflow for a key 3-azabicyclo[3.1.1]heptane intermediate.
Application in Targeting CNS Receptors
The unique structural features of the 3-azabicyclo[3.1.1]heptane core make it an attractive scaffold for targeting a variety of CNS receptors, most notably nicotinic acetylcholine receptors (nAChRs) and dopamine transporters (DAT).
Nicotinic Acetylcholine Receptor (nAChR) Ligands
Neuronal nAChRs are ligand-gated ion channels that play a crucial role in cognitive function, learning, memory, and attention. Dysregulation of nAChR signaling is implicated in several neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction. The 3,6-diazabicyclo[3.1.1]heptane variant of the core has been extensively explored for the development of potent and selective nAChR ligands[6][7][8]. The rigid bicyclic structure helps to position key pharmacophoric groups in a conformationally defined manner, leading to high-affinity interactions with the receptor. For instance, derivatives of 3,6-diazabicyclo[3.1.1]heptane have yielded compounds with picomolar affinity for the α4β2 nAChR subtype, a key target for smoking cessation therapies[8].
Dopamine Transporter (DAT) Inhibitors
The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. DAT is a primary target for psychostimulants such as cocaine and amphetamine, and is also implicated in disorders like ADHD and depression. The 3-azabicyclo[3.1.1]heptane scaffold has been successfully incorporated into novel DAT inhibitors. By replacing the tropane core of cocaine with a 3-azabicyclo[3.2.1]octane (an isotropane) or a 3,6-diazabicyclo[3.1.1]heptane, researchers have developed potent DAT inhibitors with altered selectivity profiles compared to the parent compounds[9]. The rigid nature of the bicyclic system allows for fine-tuning of the interactions with the transporter, potentially leading to the development of medications with reduced abuse liability.
Physicochemical Advantages of the 3-Azabicyclo[3.1.1]heptane Core
A key driver for the adoption of the 3-azabicyclo[3.1.1]heptane scaffold is the significant improvement in physicochemical properties it can impart to a molecule compared to its aromatic or monocyclic counterparts.
| Property | Pyridine/Piperidine Analog | 3-Azabicyclo[3.1.1]heptane Analog | Rationale for Improvement |
| Aqueous Solubility | Often low, especially for lipophilic compounds. | Significantly increased (e.g., >10-fold)[3]. | The 3D, sp3-rich character disrupts crystal packing and increases polarity. |
| Lipophilicity (logD) | Can be high, leading to poor ADME properties. | Generally lower[3]. | The introduction of a polar nitrogen atom within a rigid, non-aromatic framework reduces overall lipophilicity. |
| Metabolic Stability | Aromatic rings are susceptible to oxidative metabolism. | Often enhanced. | The saturated bicyclic core is less prone to metabolism by cytochrome P450 enzymes. |
| Permeability | Variable, can be limited by high polarity or low solubility. | Can be improved. | The rigid structure can favor conformations that are more amenable to passive diffusion across membranes. |
Experimental Protocols
Protocol 1: Synthesis of a Representative 3,6-Diazabicyclo[3.1.1]heptane Ligand for nAChRs
This protocol describes the synthesis of a 3-substituted-3,6-diazabicyclo[3.1.1]heptane derivative, a class of compounds known to exhibit high affinity for nAChRs[6][7].
Step 1: N-Boc Protection of 3,6-Diazabicyclo[3.1.1]heptane
-
To a solution of 3,6-diazabicyclo[3.1.1]heptane dihydrochloride (1.0 eq) in a mixture of dioxane and water (1:1) at 0 °C, add sodium carbonate (2.2 eq).
-
Add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in dioxane dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate.
Causality: The Boc protecting group is used to selectively protect one of the secondary amines, allowing for regioselective functionalization of the other nitrogen. The basic conditions are necessary to neutralize the dihydrochloride salt and facilitate the reaction with (Boc)2O.
Step 2: Buchwald-Hartwig Amination
-
To a solution of tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.0 eq) and the desired aryl halide (e.g., 3-bromo-6-chloropyridine, 1.1 eq) in toluene, add sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and Xantphos (0.04 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. The choice of the palladium precursor, ligand (Xantphos), and base is crucial for achieving high yields and preventing side reactions.
Step 3: N-Boc Deprotection
-
Dissolve the product from Step 2 in a solution of 4 M HCl in dioxane.
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the desired product as its hydrochloride salt.
Causality: Acidic conditions are used to cleave the acid-labile Boc protecting group, yielding the final product. The use of HCl in dioxane provides the hydrochloride salt, which is often more stable and easier to handle than the free base.
Protocol 2: Radioligand Binding Assay for α4β2 Nicotinic Acetylcholine Receptors
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the α4β2 nAChR subtype[10][11].
Materials:
-
Rat brain cortex membranes (source of α4β2 nAChRs)
-
[3H]Cytisine (radioligand)
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, 0.01% BSA
-
Test compounds
-
Non-specific binding control (e.g., 100 µM nicotine)
-
96-well plates
-
Glass fiber filters (GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of non-specific binding control, or 50 µL of test compound dilution.
-
Add 50 µL of [3H]cytisine (final concentration ~1 nM) to all wells.
-
Add 150 µL of rat brain cortex membrane preparation (final protein concentration ~100-200 µ g/well ) to all wells.
-
Incubate the plate at 4 °C for 75 minutes.
-
Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Causality: This assay is based on the principle of competition between the unlabeled test compound and the radiolabeled ligand for the same binding site on the receptor. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.
Protocol 3: Dopamine Transporter Uptake Assay in Rat Striatal Synaptosomes
This protocol describes a method to measure the inhibition of dopamine uptake by a test compound in rat striatal synaptosomes[12][13].
Materials:
-
Freshly dissected rat striatal tissue
-
Homogenization buffer: 0.32 M sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.4
-
Uptake buffer: Krebs-Ringer-HEPES buffer (125 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.2 mM CaCl2, 1.5 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4)
-
[3H]Dopamine (radioligand)
-
Test compounds
-
Non-specific uptake control (e.g., 10 µM GBR12909 or cocaine)
-
96-well plates
-
Glass fiber filters (GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Homogenize the striatal tissue in ice-cold homogenization buffer and centrifuge at 1,000 x g for 10 minutes at 4 °C to remove nuclei and cell debris.
-
Centrifuge the supernatant at 20,000 x g for 20 minutes at 4 °C to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in uptake buffer.
-
Pre-incubate the synaptosomes (final protein concentration ~10-20 µ g/well ) with the test compound or vehicle for 10 minutes at 37 °C.
-
Initiate the uptake by adding [3H]dopamine (final concentration ~10 nM).
-
Incubate for 5 minutes at 37 °C.
-
Terminate the uptake by rapid filtration through GF/C filters and wash three times with 3 mL of ice-cold uptake buffer.
-
Determine the radioactivity on the filters by liquid scintillation counting.
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a known DAT inhibitor) from the total uptake.
-
Determine the IC50 value for the inhibition of dopamine uptake by the test compound.
Causality: This functional assay measures the ability of a compound to block the transport of dopamine into nerve terminals. The amount of radiolabeled dopamine accumulated in the synaptosomes is a direct measure of DAT activity.
Caption: A typical workflow for the biological evaluation of novel 3-azabicyclo[3.1.1]heptane derivatives.
Conclusion and Future Perspectives
The 3-azabicyclo[3.1.1]heptane core represents a valuable and increasingly utilized scaffold in CNS drug discovery. Its rigid three-dimensional structure provides a unique platform for the design of potent and selective ligands for a range of important neurological targets. The demonstrated improvements in physicochemical properties over traditional flat and flexible ring systems further underscore its potential for developing successful CNS drug candidates. As synthetic methodologies continue to evolve and our understanding of the structure-activity relationships of these compounds deepens, we can expect to see the 3-azabicyclo[3.1.1]heptane core play an even more prominent role in the development of the next generation of therapies for neurological and psychiatric disorders.
References
-
Lysenko, V., Portiankin, A., Shyshlyk, O., Savchenko, T., Nazarenko, K., Kostyuk, A., Golovchenko, O. V., Brovarets, V. S., & Grygorenko, O. O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Murineddu, G., et al. (2008). Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry, 16(23), 9836-9845. [Link]
- WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
-
Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Deligia, F., et al. (2018). Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry, 150, 88-101. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]
-
Jackson, B. P., & Wightman, R. M. (2008). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. [Link]
-
Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology, Chapter 1, Unit1.8. [Link]
-
Mykhailiuk, P. K. (2023). Visualized comparison of 3-azabicyclo[3.1.1]heptane and... ResearchGate. [Link]
-
Murineddu, G., et al. (2019). Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. European Journal of Medicinal Chemistry, 180, 266-279. [Link]
-
Lummis, S. C. R., et al. (2011). Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. Journal of Medicinal Chemistry, 54(22), 7845-7857. [Link]
-
Sambo, D., et al. (2019). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments, (149), e59918. [Link]
-
Sonders, M. S., & Amara, S. G. (1996). Model Systems for Analysis of Dopamine Transporter Function and Regulation. In The Dopamine Transporter. Humana Press. [Link]
-
Bhat, S., et al. (2022). Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. Frontiers in Pharmacology, 13, 868434. [Link]
-
Deligia, F., et al. (2018). Pyridinyl- and pyridazinyl-3,6-diazabicyclo[3.1.1]heptane-anilines: novel selective ligands with subnanomolar affinity for α4β2 nACh receptors. CNR Publications. [Link]
-
Grady, S. R., et al. (2020). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. eNeuro, 7(6), ENEURO.0315-20.2020. [Link]
-
Jayanthi, S., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, Chapter 1, Unit1.21. [Link]
-
Davies, H. M., et al. (1995). ChemInform Abstract: Synthesis of 2β-Acyl-3β-aryl-8-azabicyclo(3.2.1)octanes and Their Binding Affinities at Dopamine and Serotonin Transport Sites in Rat Striatum and Frontal Cortex. ChemInform, 26(45). [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Murineddu, G., et al. (2019). Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec. AIR Unimi. [Link]
-
Mykhailiuk, P. K. (2023). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. ChemMedChem, 18(16), e202300222. [Link]
-
Vidyadhara, D. J., et al. (2023). Dopamine transporter...Parkinsonʼs Disease. Protocols.io. [Link]
-
Nicotinic receptor binding: Significance and symbolism. (2023). Linguazza. [Link]
-
Kline, R. H., et al. (2003). Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors. Journal of Medicinal Chemistry, 46(10), 1954-1964. [Link]
Sources
- 1. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and pharmacology of site specific cocaine abuse treatment agents: 8-substituted isotropane (3-azabicyclo[3.2.1]octane) dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotinic receptor binding: Significance and symbolism [wisdomlib.org]
- 12. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine [jove.com]
synthesis of novel ligands for nicotinic acetylcholine receptors using azabicyclo[3.1.1]heptanes
Application Note & Protocol Guide
Synthesis of Novel, High-Affinity Ligands for Nicotinic Acetylcholine Receptors Using the 3,6-Diazabicyclo[3.1.1]heptane Scaffold
Introduction: The Rationale for Targeting Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels crucial for various physiological processes, including cognitive function, learning, memory, and attention.[1] Their widespread distribution in the central nervous system (CNS) and involvement in an array of pathological conditions—such as Alzheimer's and Parkinson's diseases, schizophrenia, depression, and nicotine addiction—make them highly attractive targets for therapeutic intervention.[1]
The development of nAChR subtype-selective ligands is a primary goal in medicinal chemistry. A key strategy involves using conformationally constrained scaffolds to orient pharmacophoric elements precisely, thereby enhancing binding affinity and selectivity. The natural alkaloid epibatidine, with its rigid azabicyclo[2.2.1]heptane core, is a classic example of a highly potent nAChR agonist whose discovery spurred the development of numerous analogues.[2][3][4] However, its therapeutic potential was hampered by significant toxicity, likely due to a lack of subtype selectivity.[3]
This guide focuses on a related, yet distinct, scaffold: the 3,6-diazabicyclo[3.1.1]heptane system. This privileged structure offers a rigid framework that has proven exceptionally effective for creating ligands with picomolar affinity and high selectivity for specific nAChR subtypes, particularly the α4β2 receptor, which is implicated in nicotine addiction and cognitive enhancement.[5][6][7][8] We will explore the synthesis, characterization, and structure-activity relationships (SAR) of novel ligands based on this versatile core.
The 3,6-Diazabicyclo[3.1.1]heptane Pharmacophore
The design of nAChR ligands is guided by a well-established pharmacophore model. This model typically includes two key features: a basic nitrogen atom that becomes protonated at physiological pH and a hydrogen bond acceptor (HBA) region, often a pyridine or other heteroaromatic ring. The distance and spatial relationship between these two points are critical for receptor binding and activation.
The 3,6-diazabicyclo[3.1.1]heptane scaffold provides a rigid skeleton to control this critical distance and orientation. One nitrogen atom serves as the requisite basic center, while the second nitrogen provides a convenient attachment point for various HBA moieties, allowing for systematic exploration of the SAR. This rigidity reduces the entropic penalty upon binding, contributing to higher affinity.
Caption: Generalized nAChR pharmacophore model showing key interactions.
Synthetic Workflow and Experimental Protocols
The synthesis of 3,6-diazabicyclo[3.1.1]heptane-based ligands can be approached in a modular fashion. The general workflow involves the construction of a differentially protected bicyclic core, followed by the introduction of a desired (hetero)aryl moiety, and concluding with deprotection. This modularity is ideal for generating a library of analogues for SAR studies.
Caption: Modular synthetic workflow for the ligand library generation.
Protocol 1: Synthesis of 6-benzyl-3-(tert-butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptane (Protected Core)
Causality: This protocol outlines the construction of the core bicyclic system. Using orthogonal protecting groups (Boc and Benzyl) is a deliberate choice. The Boc group is labile to acid, while the benzyl group can be removed via hydrogenolysis. This allows for selective deprotection and further functionalization at either nitrogen atom if desired. The synthesis starts from a protected piperidone derivative, building the bicyclic structure via a Mannich-type reaction.[9][10]
Materials and Reagents:
-
tert-butyl 4-oxopiperidine-1-carboxylate
-
Benzylamine
-
Paraformaldehyde
-
Acetic Acid
-
Methanol
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (eluents)
Procedure:
-
Cyclization: To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq) and benzylamine (1.0 eq) in methanol, add paraformaldehyde (2.2 eq) and acetic acid (2.0 eq).
-
Stir the mixture at room temperature for 24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.
-
Reduction (Optional, if ketone is formed): If the intermediate bispidinone is isolated, dissolve it in DCM and add STAB (1.5 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction carefully with saturated sodium bicarbonate solution. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the protected core as a clear oil or white solid.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Synthesis of Substituted Ligands via Buchwald-Hartwig Coupling
Causality: The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction for forming C-N bonds. It is chosen here for its high functional group tolerance, allowing for the coupling of the bicyclic amine with a wide variety of (hetero)aryl halides. This step is critical for installing the HBA moiety and exploring the SAR. The choice of catalyst, ligand, and base is crucial for achieving high yields.
Materials and Reagents:
-
Protected 3,6-diazabicyclo[3.1.1]heptane core (from Protocol 1 after selective debenzylation)
-
Desired (hetero)aryl halide (e.g., 5-bromo-2-fluoropyridine) (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous toluene or dioxane
-
Standard Schlenk line or glovebox for inert atmosphere
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine the debenzylated protected core (1.0 eq), the (hetero)aryl halide (1.1 eq), Cs₂CO₃ (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Add anhydrous toluene via syringe.
-
Reaction: Heat the mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the Boc-protected final ligand.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 3: Final Deprotection to Yield Active Ligand
Causality: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. Trifluoroacetic acid (TFA) is a strong acid commonly used for its clean and efficient removal. The reaction is typically fast and results in the formation of the trifluoroacetate salt of the final amine, which can be easily purified or converted to the free base.
Materials and Reagents:
-
Boc-protected ligand (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
Procedure:
-
Deprotection: Dissolve the Boc-protected ligand (1.0 eq) in DCM. Add TFA (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Isolation: Concentrate the mixture in vacuo to remove excess TFA and DCM. The resulting residue is the TFA salt of the ligand.
-
To obtain the free base, dissolve the residue in water, cool in an ice bath, and basify with saturated sodium bicarbonate solution until pH > 9.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final ligand. Further purification can be done via chromatography or crystallization if needed.
-
Characterization: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, HRMS, and HPLC.
Biological Evaluation and Structure-Activity Relationship (SAR)
Once synthesized, the novel ligands must be evaluated for their affinity and selectivity for nAChR subtypes.
-
Binding Affinity (Ki): This is determined using competitive radioligand binding assays. For instance, the affinity for α4β2 receptors is typically measured by displacing the high-affinity radioligand [³H]-Epibatidine from receptors expressed in cell lines or rat brain homogenates.[5] Affinity for the α7 subtype is often assessed using [¹²⁵I]α-Bungarotoxin.[5]
-
Functional Activity (EC₅₀/IC₅₀): Functional assays, such as agonist-induced ⁸⁶Rb⁺ efflux or dopamine release from synaptosomes, determine whether a ligand is an agonist, partial agonist, or antagonist.[11][12]
The data from these assays allow for the establishment of a clear SAR. As shown in the table below, subtle modifications to the heteroaryl ring can lead to dramatic changes in affinity and selectivity.
| Compound ID | Heteroaryl Moiety (R) | α4β2 Kᵢ (nM) | α7 Kᵢ (nM) | Selectivity (α7/α4β2) |
| Ligand 1 | 6-Chloropyridin-3-yl | 0.05 | > 10,000 | > 200,000 |
| Ligand 2 | 6-Bromopyridin-3-yl | 0.056 | 72.5 | 1,295[7] |
| Ligand 3 | Pyridin-3-yl | 1.2 | > 30,000 | > 25,000[7] |
| Ligand 4 | 5-(2-F-Phenyl)-nicotinamide | 0.010 | > 10,000 | > 1,000,000 [6] |
| Varenicline | (Reference Drug) | 0.1 | 320 | 3,200 |
Data compiled from published sources for illustrative purposes.[6][7]
Caption: Structure-Activity Relationship (SAR) summary for key modifications.
SAR Insights:
-
Halogenation: Introducing a halogen (Cl, Br) at the 6-position of the pyridine ring consistently yields ligands with sub-nanomolar affinity for the α4β2 subtype.[7]
-
Complex Amides: The most potent and selective ligands often incorporate more complex structures, such as the N-(2-fluorophenyl)nicotinamide moiety in Ligand 4, which achieved an extraordinary Kᵢ of 10 pM.[5][6] This suggests the presence of an additional binding pocket that can be exploited.
-
Selectivity: The scaffold is highly effective at discriminating between the α4β2 and α7 subtypes, with selectivity ratios often exceeding 100,000-fold. This is a critical feature for developing therapeutics with minimal side effects.
Conclusion
The 3,6-diazabicyclo[3.1.1]heptane scaffold represents a highly validated and privileged core for the design of potent and exquisitely selective ligands for the α4β2 nAChR subtype. The modular synthetic route presented here allows for the systematic and efficient generation of diverse analogues. By coupling this rigid bicyclic amine with various (hetero)aromatic systems, researchers can fine-tune the pharmacological profile of the resulting ligands, leading to the discovery of novel chemical probes and potential therapeutic candidates for a range of neurological and psychiatric disorders.
References
- Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. RSC Publishing.
- EPIBATIDINE AND ANALOGS - NEW TRENDS IN THE DEVELOPMENT OF COGNITIVE ENHANCERS AND STRONG ANALGETICS.
- Synthesis and Nicotinic Acethylcholine Receptor Binding Affinities of New Epibatidine Analogues.
-
EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW. Heterocycles. [Link]
-
Epibatidine. Wikipedia. [Link]
-
Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine rec. AIR Unimi. [Link]
-
Novel N-aryl Nicotinamide Derivatives: Taking Stock on 3,6-diazabicyclo[3.1.1]heptanes as Ligands for Neuronal Acetylcholine Receptors. European Journal of Medicinal Chemistry. [Link]
-
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents. Bioorganic & Medicinal Chemistry. [Link]
-
The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs. Bioorganic & Medicinal Chemistry. [Link]
-
The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2: carboxamide derivatives with different spacer motifs. Bioorganic & Medicinal Chemistry. [Link]
-
Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. ResearchGate. [Link]
-
Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors | Request PDF. ResearchGate. [Link]
-
Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. European Journal of Medicinal Chemistry. [Link]
-
Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Oriental Journal of Chemistry. [Link]
-
TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology. [Link]
-
One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry. [Link]
-
TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. PMC - PubMed Central. [Link]
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. mmsl.cz [mmsl.cz]
- 3. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epibatidine - Wikipedia [en.wikipedia.org]
- 5. air.unimi.it [air.unimi.it]
- 6. Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands. Part 2. Carboxamide derivatives with different spacer motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors [frontiersin.org]
- 12. TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Diastereoselective Synthesis of Multisubstituted Azabicyclo[3.1.1]heptanes
Introduction: The Rising Prominence of Azabicyclo[3.1.1]heptanes in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that can impart improved physicochemical and pharmacological properties to lead compounds is relentless. One such scaffold that has garnered significant attention is the azabicyclo[3.tome, a rigid, three-dimensional structure increasingly utilized as a bioisosteric replacement for planar aromatic rings. This "escape from flatland" strategy aims to enhance compound solubility, metabolic stability, and target engagement by introducing a more defined spatial arrangement of substituents.[1][2][3] The incorporation of a nitrogen atom within the bicyclic framework further provides a handle for modulating basicity and introducing additional vectors for molecular interactions.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing robust and diastereoselective methodologies for the synthesis of multisubstituted azabicyclo[3.1.1]heptanes. We will delve into the mechanistic underpinnings of key synthetic strategies, provide detailed, step-by-step protocols, and offer insights into the practical considerations for successful execution in a laboratory setting.
Strategic Approaches to the Azabicyclo[3.1.1]heptane Core
The construction of the strained azabicyclo[3.1.1]heptane skeleton with precise control over stereochemistry presents a formidable synthetic challenge. Several innovative strategies have emerged, each with its own set of advantages and substrate scope. Here, we will focus on three prominent and highly effective methods:
-
Copper-Catalyzed Asymmetric Formal [4π+2σ] Cycloaddition: A powerful method for the enantioselective synthesis of chiral 3-azabicyclo[3.1.1]heptanes.[4][5]
-
Reductive Ring-Opening of Spirocyclic Oxetanyl Nitriles: A general and scalable approach for the synthesis of a variety of 3-azabicyclo[3.1.1]heptanes.[3][6][7]
-
Intramolecular Imide Formation via Diastereoselective Strecker Reaction: A robust route suitable for the multigram synthesis of functionalized 3-azabicyclo[3.1.1]heptane derivatives.[8][9]
Method 1: Copper-Catalyzed Asymmetric Formal [4π+2σ] Cycloaddition
This cutting-edge methodology provides access to highly enantioenriched and diastereomerically pure polysubstituted 3-azabicyclo[3.1.1]heptanes. The reaction proceeds via a formal [4π+2σ] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and azomethine ylides, catalyzed by a chiral copper complex.[4][5]
Mechanistic Rationale
The reaction is initiated by the formation of a chiral copper-azomethine ylide complex. This complex then undergoes a stereoselective cycloaddition with the strained bicyclo[1.1.0]butane. The high levels of diastereo- and enantioselectivity are dictated by the chiral ligand on the copper catalyst, which orchestrates the facial selectivity of the cycloaddition. This method is particularly noteworthy for its ability to construct challenging tetrasubstituted bicyclic products, including those with two quaternary centers.[4][5]
Caption: Copper-Catalyzed [4π+2σ] Cycloaddition Workflow.
Experimental Protocol: General Procedure for the Asymmetric Synthesis of 3-Azabicyclo[3.1.1]heptanes
Materials:
-
Copper(I) salt (e.g., Cu(OTf)₂ or CuBr)
-
Chiral ligand (e.g., a chiral bisoxazoline or phosphine ligand)
-
Bicyclo[1.1.0]butane derivative
-
Azomethine ylide precursor (e.g., an imino ester)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the copper(I) salt and the chiral ligand in the anhydrous solvent. Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
Reaction Setup: To the catalyst solution, add the azomethine ylide precursor and the bicyclo[1.1.0]butane derivative.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (often room temperature or slightly elevated) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired enantioenriched 3-azabicyclo[3.1.1]heptane.
Data Summary:
| Entry | Bicyclo[1.1.0]butane Substituent | Azomethine Ylide Substituent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| 1 | Monosubstituted | Aryl | >20:1 | 97-99% |
| 2 | Disubstituted | Alkyl | >20:1 | 95-99% |
Note: The specific conditions and outcomes will vary depending on the substrates and chiral ligand employed. Refer to the primary literature for detailed information.[4][5]
Method 2: Reductive Ring-Opening of Spirocyclic Oxetanyl Nitriles
This method provides a general and scalable route to 3-azabicyclo[3.1.1]heptanes through the reductive cyclization of spirocyclic oxetanyl nitriles.[3][6][7] This transformation is often high-yielding and can be performed on a multigram scale without the need for chromatography, making it highly attractive for process chemistry.
Mechanistic Insights
The reaction is believed to proceed through the initial reduction of the nitrile to a primary amine. This intermediate amine then undergoes an intramolecular nucleophilic attack on one of the oxetane carbons, leading to the opening of the strained four-membered ring and the concomitant formation of the bicyclic system. The reaction is typically mediated by a reducing agent such as lithium aluminum hydride (LiAlH₄) or a combination of sodium borohydride and cobalt(II) chloride.
Caption: Reductive Ring-Opening of Spirocyclic Oxetanyl Nitriles.
Experimental Protocol: Scalable Synthesis of a 3-Azabicyclo[3.1.1]heptane Derivative
Materials:
-
Spirocyclic oxetanyl nitrile
-
Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) and Cobalt(II) chloride (CoCl₂)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or methanol)
-
Inert atmosphere (Nitrogen or Argon)
-
Apparatus for quenching and work-up (e.g., Fieser work-up)
Procedure (using LiAlH₄):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.
-
Addition of Substrate: Cool the suspension to 0 °C and add a solution of the spirocyclic oxetanyl nitrile in anhydrous THF dropwise.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for the required time (monitor by TLC or LC-MS).
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser work-up).
-
Work-up: Filter the resulting granular precipitate and wash it thoroughly with THF.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is often of high purity and may not require further purification. If necessary, distillation or crystallization can be employed.
Key Considerations:
-
The choice of reducing agent can influence the reaction outcome. The NaBH₄/CoCl₂ system is a milder alternative to LiAlH₄.
-
This method has been successfully applied to multigram scale synthesis.[3]
Method 3: Intramolecular Imide Formation via Diastereoselective Strecker Reaction
This strategy provides an efficient, multigram-scale synthesis of 3-azabicyclo[3.1.1]heptane derivatives, including bicyclic analogs of thalidomide.[8][9] The key steps involve a diastereoselective Strecker reaction to set up the requisite 1,3-disubstituted cyclobutane core, followed by an intramolecular imide formation to construct the bicyclic system.
Synthetic Logic
The synthesis commences with a readily available 3-oxocyclobutanecarboxylate. A diastereoselective Strecker reaction is employed to introduce an amino and a nitrile group onto the cyclobutane ring with the desired relative stereochemistry. Subsequent functional group manipulations, including hydrolysis of the nitrile to a carboxylic acid, set the stage for the key intramolecular imide formation, which proceeds smoothly to yield the 3-azabicyclo[3.1.1]heptane-2,4-dione core.
Caption: Synthetic sequence for 3-azabicyclo[3.1.1]heptanes via intramolecular imide formation.
Experimental Protocol: Synthesis of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione
Part A: Diastereoselective Strecker Reaction
-
To a solution of 3-oxocyclobutanecarboxylate in an appropriate solvent, add a cyanide source (e.g., trimethylsilyl cyanide) and an amine.
-
Stir the reaction at a controlled temperature to ensure high diastereoselectivity.
-
After completion, perform an aqueous work-up and purify the resulting 1-amino-3-cyanocyclobutanecarboxylate.
Part B: Intramolecular Imide Formation
-
Selectively hydrolyze the nitrile group of the Strecker product to a carboxylic acid.
-
Protect the amino group if necessary.
-
Induce intramolecular cyclization, often through the formation of an activated carboxylic acid derivative (e.g., an acid chloride or mixed anhydride), followed by reaction with the nitrogen atom of the ester.
-
Alternatively, direct amide bond formation can be achieved using coupling reagents.
-
Deprotect the amino group to afford the final product.
Advantages of this Method:
-
Scalability: The procedure has been demonstrated on a multigram scale.[8][9]
-
Diastereocontrol: The Strecker reaction allows for excellent control over the stereochemistry of the substituents on the cyclobutane ring.
-
Versatility: The resulting bicyclic diamine derivatives are valuable building blocks for medicinal chemistry.[8]
Conclusion and Future Outlook
The diastereoselective synthesis of multisubstituted azabicyclo[3.1.1]heptanes is a rapidly evolving field with significant implications for drug discovery. The methodologies outlined in this guide represent powerful and practical approaches to access these valuable scaffolds. The choice of synthetic route will ultimately depend on the desired substitution pattern, stereochemistry, and scale of the synthesis. As the demand for novel, three-dimensional molecular frameworks continues to grow, the development of even more efficient and versatile methods for the construction of azabicyclo[3.1.1]heptanes and related systems will undoubtedly remain a key area of research.
References
-
Li, W., et al. (2024). Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. Journal of the American Chemical Society. [Link][4][5]
-
Kaeobamrung, J., et al. (2010). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. ResearchGate. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. [Link][6]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link][8][9]
-
Zheng, S., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link][1]
-
Li, W., et al. (2024). Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition. PubMed. [Link][5]
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. [Link][7]
-
Zhang, Z.-X., et al. (2025). Synthesis of 6-Azabicyclo[3.1.1]heptanes Through Light-Mediated Intramolecular [2 + 2] Cycloaddition. Synfacts. [Link][2]
-
Mykhailiuk, P. K., et al. (2023). General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes. Angewandte Chemie International Edition. [Link][3]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Mykhailiuk, P. K. (2023). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition. [Link]
-
Wang, J., et al. (2025). Divergent Synthesis of 1-Azabicyclo[n.1.1]alkane Bioisosteres via Photoinduced Palladium Catalysis. Journal of the American Chemical Society. [Link]370830/)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Asymmetric Construction of Chiral Polysubstituted 3-Azabicyclo[3.1.1]heptanes by Copper-Catalyzed Stereoselective Formal [4π+2σ] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for the Large-Scale Synthesis of 3-Azabicyclo[3.1.1]heptane Building Blocks
Introduction: The Strategic Value of 3-Azabicyclo[3.1.1]heptanes in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that impart favorable physicochemical and biological properties to drug candidates is relentless. Among these, saturated bicyclic systems have garnered significant attention as bioisosteres of common aromatic and heteroaromatic rings. The 3-azabicyclo[3.1.1]heptane framework, in particular, has emerged as a valuable building block, serving as a three-dimensional, sp³-rich isostere of piperidine and pyridine.[1] Its rigid, conformationally constrained structure can lead to improved target selectivity, enhanced metabolic stability, and better aqueous solubility compared to its flatter aromatic counterparts. These characteristics make 3-azabicyclo[3.1.1]heptane derivatives highly sought-after motifs in the design of novel therapeutics across a range of disease areas.
This comprehensive guide provides a detailed overview of the large-scale synthesis of 3-azabicyclo[3.1.1]heptane building blocks, intended for researchers, scientists, and drug development professionals. We will delve into various synthetic strategies, offering insights into the rationale behind route selection for scalable production. A detailed, field-proven protocol for a multigram synthesis will be presented, along with crucial considerations for process safety and scale-up.
Comparative Analysis of Synthetic Strategies for 3-Azabicyclo[3.1.1]heptane Core Synthesis
Several synthetic routes to the 3-azabicyclo[3.1.1]heptane core have been reported, each with its own set of advantages and limitations for large-scale production. The choice of a particular strategy often depends on factors such as the availability and cost of starting materials, the number of synthetic steps, the overall yield, and the ease of purification.
A prominent and scalable approach involves the construction of the bicyclic system from a functionalized cyclobutane precursor. One such method, which has been successfully employed for multigram synthesis, commences with the commercially available methyl 3-oxocyclobutane-3-carboxylate.[1][2][3] This pathway leverages a diastereoselective Strecker reaction followed by an intramolecular imide formation to construct the core structure.[1][2][3]
Another general and scalable method involves the reduction of spirocyclic oxetanyl nitriles.[4] This transformation provides a versatile entry point to the 3-azabicyclo[3.1.1]heptane skeleton. Additionally, thermal intramolecular [2+2] cycloadditions have been explored for the synthesis of these bicyclic systems.[5]
For isomeric structures, such as 6-azabicyclo[3.1.1]heptanes, large-scale syntheses have been achieved through the double alkylation of malonate with a suitably substituted azetidine derivative, yielding up to 400g of product in a single run.[6][7] While not directly targeting the 3-aza isomer, this highlights the scalability of building bicyclic systems from smaller ring precursors.
The following diagram illustrates a decision-making workflow for selecting a scalable synthetic route to 3-azabicyclo[3.1.1]heptane building blocks.
Caption: Decision workflow for selecting a scalable synthetic route.
Detailed Protocol: Multigram Synthesis of a Key 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione Intermediate
This protocol is based on a reported multigram synthesis and is designed for scalability.[1][2][3] It utilizes readily available starting materials and robust chemical transformations.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Methyl 3-oxocyclobutane-3-carboxylate | ≥95% | Commercial | Available in kilogram quantities.[1] |
| Benzylamine | ≥99% | Commercial | |
| Trimethylsilyl cyanide (TMSCN) | ≥97% | Commercial | Caution: Highly toxic. Handle in a fume hood. |
| Methanol (MeOH) | Anhydrous | Commercial | |
| Dichloromethane (DCM) | Anhydrous | Commercial | |
| Hydrochloric acid (HCl) | Concentrated (37%) | Commercial | |
| Sodium bicarbonate (NaHCO₃) | Reagent grade | Commercial | |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercial | |
| Ethyl acetate (EtOAc) | Reagent grade | Commercial | For extraction and chromatography. |
| Hexanes | Reagent grade | Commercial | For chromatography. |
Experimental Workflow
The following diagram outlines the key steps in the synthesis of the 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediate.
Caption: Experimental workflow for the synthesis of the key intermediate.
Step-by-Step Procedure
Step 1: Diastereoselective Strecker Reaction
-
To a stirred solution of methyl 3-oxocyclobutane-3-carboxylate (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere, add benzylamine (1.0 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add trimethylsilyl cyanide (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Caution: TMSCN is highly toxic.
-
Allow the reaction mixture to warm to room temperature and stir for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile intermediate. This intermediate can often be used in the next step without further purification.
Step 2: Hydrolysis and Intramolecular Cyclization
-
Dissolve the crude aminonitrile from the previous step in a suitable solvent such as dioxane.
-
Add concentrated hydrochloric acid and heat the mixture to reflux. The reaction progress should be monitored by LC-MS.
-
After completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give the crude 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione derivative.
Step 3: Purification
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediate. This intermediate has been obtained on a multigram scale.[1]
Characterization and Quality Control
The identity and purity of the synthesized 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione intermediate and its precursors should be confirmed by standard analytical techniques.
| Analytical Method | Expected Results |
| ¹H NMR | The proton NMR spectrum should show characteristic signals for the bicyclic core protons, with appropriate chemical shifts and coupling constants consistent with the rigid structure. |
| ¹³C NMR | The carbon NMR spectrum should display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbons of the imide. |
| LC-MS | Liquid chromatography-mass spectrometry should show a single major peak corresponding to the desired product with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺. |
| HPLC | High-performance liquid chromatography can be used to determine the purity of the final compound, which should typically be >95% for use in subsequent synthetic steps. |
Process Safety and Scale-Up Considerations
-
Toxicity of Reagents: Trimethylsilyl cyanide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE) is mandatory.
-
Exothermic Reactions: The addition of reagents, particularly in the Strecker reaction and the quenching step, can be exothermic. For large-scale synthesis, controlled addition rates and efficient cooling are essential to maintain the desired reaction temperature.
-
Pressure Build-up: The hydrolysis and cyclization step using concentrated hydrochloric acid at elevated temperatures can generate pressure. The reaction should be conducted in a vessel rated for the expected pressure or under conditions that prevent pressure build-up (e.g., with a reflux condenser).
-
Work-up and Extraction: On a large scale, extractions can be cumbersome. The use of a continuous liquid-liquid extractor can be considered for improved efficiency and reduced solvent consumption.
-
Purification: Chromatographic purification can be a bottleneck in large-scale synthesis. Recrystallization or distillation (if applicable for downstream products) should be explored as more scalable purification methods. The synthesis of a related compound has been achieved on a 366g scale in a single run, despite a chromatographic purification step, indicating the feasibility of this process at scale.[8]
Conclusion
The 3-azabicyclo[3.1.1]heptane scaffold is a valuable building block in modern drug discovery. The synthetic route detailed in these application notes, starting from commercially available materials, provides a robust and scalable method for the multigram synthesis of a key intermediate. By carefully considering the reaction parameters, safety precautions, and scale-up challenges, researchers and drug development professionals can efficiently produce these important building blocks for their discovery programs.
References
-
Lysenko, V., et al. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Lysenko, V., et al. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Cambridge Open Engage. [Link]
-
Grygorenko, O. O., et al. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: a promising building block for medicinal chemistry. Organic Letters, 2010, 12(19), 4372-5. [Link]
-
Lysenko, V., et al. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ResearchGate. [Link]
-
Grygorenko, O. O., et al. 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Sci-Hub. [Link]
-
Mykhailiuk, P. K., et al. [2+2]-Photocycloaddition of N-Benzylmaleimide to Alkenes As an Approach to Functional 3-Azabicyclo[3.2.0]heptanes. The Journal of Organic Chemistry, 2018, 83(12), 6275–6289. [Link]
-
Mykhailiuk, P. K., et al. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 2024, 89(15), 10440-10450. [Link]
-
Mykhailiuk, P. K., et al. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ACS Publications. [Link]
-
Connolly, T. J., et al. A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. ResearchGate. [Link]
-
Alonso, M., et al. Accelerated Synthesis of Bicyclo[1.1.1]pentylamines: A High-Throughput Approach. Organic Letters, 2023, 25(5), 834-838. [Link]
-
Lysenko, V., et al. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Mykhailiuk, P. K., et al. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Link]
-
Anderson, E. A., et al. 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters, 2023, 25(12), 2086-2090. [Link]
-
Mykhailiuk, P. K., et al. Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. ResearchGate. [Link]
-
Wang, Y., & Liu, X. Synthetic routes to bicyclo[1.1.1]pentylamines: booming toolkits for drug design. Organic Chemistry Frontiers, 2021, 8(1), 127-143. [Link]
-
Mykhailiuk, P. K., et al. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 2023, 62(39), e202304246. [Link]
-
Mansson, C. M. F., & Burns, N. Z. Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 2024, 101, 410-422. [Link]
-
Procter, D. J., et al. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry, 2020, 85(15), 9786-9801. [Link]
-
Albrecht, Ł., et al. An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. RSC Advances, 2020, 10(24), 14231-14238. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Strategic Functionalization of the C6-Hydroxy Group on the Azabicyclo[3.1.1]heptane Scaffold
Introduction: The Azabicyclo[3.1.1]heptane Scaffold - A Rising Star in Medicinal Chemistry
The azabicyclo[3.1.1]heptane core is a conformationally constrained saturated heterocyclic motif that has garnered significant attention in contemporary drug discovery. Its rigid, three-dimensional structure serves as a valuable bioisostere for commonly used aromatic and saturated rings, such as piperidine, offering a unique vectoral display of substituents. This structural rigidity can lead to enhanced binding affinity and selectivity for biological targets, as well as improved pharmacokinetic properties. The functionalization of this scaffold is paramount for exploring its full potential in medicinal chemistry. Among the various positions for substitution, the C6-position offers a key handle for introducing diverse chemical entities. This guide provides a detailed exploration of synthetic strategies for the functionalization of the C6-hydroxy group on the N-Boc protected azabicyclo[3.1.1]heptane scaffold, a readily accessible starting material. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for oxidation, halogenation, and nucleophilic substitution, empowering researchers to unlock the synthetic potential of this promising scaffold.
I. Synthesis of the Starting Material: tert-Butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
While commercially available, a reliable synthesis of the title compound is essential for large-scale applications and to ensure a consistent supply. A common route involves the reduction of the corresponding ketone, tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate.
Protocol 1: Reduction of tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
This protocol describes the stereoselective reduction of the C6-ketone to the corresponding exo-alcohol using sodium borohydride. The exo-isomer is typically the major product due to the steric hindrance of the bicyclic framework directing the hydride attack from the less hindered endo-face.
Materials:
-
tert-Butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate (1.0 equiv) in methanol (0.2 M) at 0 °C (ice bath), add sodium borohydride (1.5 equiv) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate.
Expected Yield: 85-95%
Spectroscopic Data (Exemplary):
-
¹H NMR (CDCl₃, 400 MHz): δ 4.25 (br s, 1H), 4.05-3.95 (m, 2H), 3.60-3.50 (m, 2H), 2.80-2.70 (m, 2H), 2.10-2.00 (m, 2H), 1.45 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 154.8, 80.1, 68.2, 55.4, 42.1, 35.8, 28.5.
II. Oxidation of the C6-Hydroxy Group: Accessing the C6-Ketone
The oxidation of the C6-hydroxyl group to the corresponding ketone provides a pivotal intermediate for further functionalization, such as reductive amination or Wittig reactions. The Swern oxidation is a mild and efficient method that avoids the use of heavy metals.
Protocol 2: Swern Oxidation of tert-Butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the alcohol to a ketone under mild, low-temperature conditions.[1][2][3]
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): Essential to control the reactivity of the highly electrophilic intermediate formed from DMSO and oxalyl chloride, preventing side reactions.
-
Triethylamine (Et₃N): A non-nucleophilic base used to deprotonate the intermediate sulfonium salt, triggering the elimination reaction that forms the ketone. A bulkier base like diisopropylethylamine can be used to minimize potential epimerization at adjacent stereocenters.[1]
Figure 1: Workflow for the Swern Oxidation of the C6-Hydroxy Group.
Materials:
-
tert-Butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Round-bottom flask with septum
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a solution of oxalyl chloride (1.2 equiv) in anhydrous DCM (0.2 M) in a flame-dried, three-necked flask under an argon atmosphere, cool the solution to -78 °C.
-
Add a solution of DMSO (2.4 equiv) in anhydrous DCM dropwise via syringe, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Add a solution of tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate (1.0 equiv) in anhydrous DCM dropwise. Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 equiv) dropwise, and stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield tert-butyl 6-oxo-3-azabicyclo[3.1.1]heptane-3-carboxylate.
Expected Yield: 80-90%
Spectroscopic Data (Exemplary):
-
¹H NMR (CDCl₃, 400 MHz): δ 4.20-4.10 (m, 2H), 3.80-3.70 (m, 2H), 3.00-2.90 (m, 2H), 2.40-2.30 (m, 2H), 1.48 (s, 9H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 208.5, 154.2, 80.8, 56.1, 47.3, 40.2, 28.4.
III. Conversion of the C6-Hydroxy Group to a Halogen
The conversion of the hydroxyl group to a halogen, such as bromide or chloride, provides a versatile intermediate for subsequent nucleophilic substitution reactions to introduce a wide range of functionalities. The Appel reaction is a classic and reliable method for this transformation.[3][4][5]
Protocol 3: Appel Reaction for the Synthesis of tert-Butyl 6-bromo-3-azabicyclo[3.1.1]heptane-3-carboxylate
The Appel reaction utilizes triphenylphosphine and a carbon tetrahalide (in this case, carbon tetrabromide) to convert an alcohol to the corresponding alkyl halide with inversion of configuration.[1][3]
Causality Behind Experimental Choices:
-
Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄): These reagents form a phosphonium salt in situ, which activates the hydroxyl group as a good leaving group (oxophosphonium salt).
-
Mild Conditions: The reaction proceeds at or below room temperature, making it suitable for substrates with sensitive functional groups.
Figure 2: Workflow for the Appel Reaction to Synthesize the C6-Bromo Derivative.
Materials:
-
tert-Butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a solution of tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous DCM (0.2 M) under an argon atmosphere, cool the mixture to 0 °C.
-
Add carbon tetrabromide (1.5 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford tert-butyl 6-bromo-3-azabicyclo[3.1.1]heptane-3-carboxylate.
Expected Yield: 60-75%
IV. Nucleophilic Substitution at the C6-Position
The C6-hydroxy group can be converted into various other functionalities through nucleophilic substitution, often with inversion of stereochemistry, using the Mitsunobu reaction.[6][7][8]
Protocol 4: Mitsunobu Reaction for Esterification
This protocol describes the esterification of the C6-hydroxy group with benzoic acid as a representative nucleophile. The reaction proceeds with inversion of configuration at the C6 center.
Causality Behind Experimental Choices:
-
Triphenylphosphine (PPh₃) and Diisopropyl Azodicarboxylate (DIAD): These reagents form a betaine intermediate that activates the alcohol for Sₙ2 attack by the carboxylate nucleophile.
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the activated intermediates.
Figure 3: Workflow for Mitsunobu Esterification of the C6-Hydroxy Group.
Materials:
-
tert-Butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
-
Benzoic acid
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Tetrahydrofuran (THF), anhydrous
-
Argon or Nitrogen gas supply
-
Dry glassware
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Syringe
Procedure:
-
To a solution of tert-butyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate (1.0 equiv), benzoic acid (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF (0.2 M) under an argon atmosphere, cool the mixture to 0 °C.
-
Add DIAD (1.5 equiv) dropwise via syringe over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the corresponding benzoate ester.
Expected Yield: 70-85%
Note: This protocol can be adapted for other nucleophiles such as phthalimide (for subsequent conversion to an amine) or thiols.
V. Further Transformations
The functionalized C6-derivatives can be further elaborated to introduce additional diversity.
-
Etherification: The C6-hydroxy group can be deprotonated with a strong base like sodium hydride and subsequently alkylated with an alkyl halide (Williamson ether synthesis) to form ethers.[2][9][10]
-
Reductive Amination: The C6-ketone can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride to introduce amino functionalities.
Summary of Functionalization Strategies
| Transformation | Key Reagents | Product | Typical Yield |
| Oxidation | Oxalyl chloride, DMSO, Et₃N | C6-Ketone | 80-90% |
| Bromination (Appel) | PPh₃, CBr₄ | C6-Bromo | 60-75% |
| Esterification (Mitsunobu) | PPh₃, DIAD, Carboxylic Acid | C6-Ester | 70-85% |
Conclusion
The C6-hydroxy group of the azabicyclo[3.1.1]heptane scaffold serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of analogs for drug discovery and development. The protocols outlined in this guide for oxidation, halogenation, and nucleophilic substitution provide robust and reproducible methods for accessing key intermediates and final compounds. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can effectively leverage the synthetic potential of this valuable scaffold.
References
-
Mykhailiuk, P. K., et al. (2023). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition, 62(31), e202306369. [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Smith, M. B. (2014). Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
Wikipedia. (2023). Appel reaction. [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
-
Mykhailiuk, P. K., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Ouchakour, L. (2018). Application of reductive amination for the stereocontrolled synthesis of functionalized azaheterocycles. PhD Thesis. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. NROChemistry. [Link]
-
LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
-
PureSynth. (n.d.). Tert-Butyl 6-Oxa-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate 95.0%(GC). PureSynth. [Link]
-
NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. NROChemistry. [Link]
-
Anderson, E. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6422-6425. [Link]
-
Carreira, E. M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12073-12152. [Link]
-
ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [Link]
-
Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 117(10), 7333-7393. [Link]
-
The Royal Society of Chemistry. (2017). A Practical Catalytic Reductive Amination of Carboxylic Acids. The Royal Society of Chemistry. [Link]
-
Allery, C. (2021). Swern Oxidation - Organic Chemistry, Reaction Mechanism. YouTube. [Link]
-
Khan, I., et al. (2020). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 25(18), 4167. [Link]
-
Organic Syntheses. (n.d.). 3-oxazolidinecarboxylic acid, 4-formyl-2,2-dimethyl-, 1,1-dimethylethyl ester, (S). Organic Syntheses. [Link]
-
The Royal Society of Chemistry. (2012). and chemoselective alkylation of 1,4-benzodiazepines: Further applications of the Mitsunobu reaction - Supporting Information. The Royal Society of Chemistry. [Link]
-
Beilstein Journals. (2014). Chemistry of polyhalogenated nitrobutadienes, 10: Synthesis of highly functionalized heterocycles with a rigid 6-amino-3-azabicyclo[3.1.0]hexane moiety. Beilstein Journal of Organic Chemistry, 10, 1198-1206. [Link]
-
PubChem. (n.d.). tert-Butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate. PubChem. [Link]
-
Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Mykhailiuk, P. K. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. [Link]
-
RSC Publishing. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of n. RSC Publishing. [Link]
Sources
- 1. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Appel Reaction [organic-chemistry.org]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. francis-press.com [francis-press.com]
Application Notes and Protocols: Incorporation of the 3-Azabicyclo[3.1.1]heptane Motif into Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of kinase inhibitor discovery, the strategic use of bioisosteres to modulate physicochemical and pharmacokinetic properties is paramount. This document provides a comprehensive guide to the incorporation of the 3-azabicyclo[3.1.1]heptane motif, a three-dimensional, saturated heterocyclic scaffold, into kinase inhibitors. We will explore the synthetic rationale, provide detailed protocols for its incorporation using a real-world example of a RET kinase inhibitor, and outline methodologies for the biological evaluation of the resulting compounds. The unique conformational constraints of the 3-azabicyclo[3.1.1]heptane scaffold offer a compelling alternative to traditional aromatic and saturated heterocycles, with the potential to enhance solubility, reduce lipophilicity, and improve metabolic stability, thereby addressing key challenges in modern drug development.
Introduction: The Rationale for 3-Azabicyclo[3.1.1]heptane in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. However, many kinase inhibitors face challenges related to poor solubility, high lipophilicity, and off-target effects. The judicious selection of molecular scaffolds is a key strategy to overcome these hurdles.
The 3-azabicyclo[3.1.1]heptane motif has emerged as a valuable scaffold in medicinal chemistry, serving as a saturated bioisostere of commonly used aromatic rings like pyridine and saturated rings such as piperidine.[1][2] Its rigid, bicyclic structure imparts a well-defined three-dimensional geometry, which can lead to improved target engagement and selectivity.[3][4]
Key Advantages of the 3-Azabicyclo[3.1.1]heptane Motif:
-
Improved Physicochemical Properties: Replacement of planar aromatic rings with the sp³-rich 3-azabicyclo[3.1.1]heptane scaffold can disrupt planarity, leading to a significant increase in aqueous solubility and a reduction in lipophilicity (logD).[1]
-
Enhanced Metabolic Stability: The saturated nature of the scaffold can block sites of metabolic oxidation that are often problematic with aromatic systems.
-
Novel Chemical Space: The unique vectoral arrangement of substituents on the 3-azabicyclo[3.1.1]heptane core allows for the exploration of novel chemical space within the kinase active site, potentially leading to new interactions and improved potency or selectivity.[3]
-
Conformational Rigidity: The constrained conformation of the bicyclic system can reduce the entropic penalty of binding to the target protein, potentially leading to higher affinity.[5]
Synthetic Strategies for the Incorporation of the 3-Azabicyclo[3.1.1]heptane Motif
The synthesis of 3-azabicyclo[3.1.1]heptane derivatives and their incorporation into larger molecules can be achieved through several established synthetic routes. A common strategy involves the use of a pre-formed, suitably protected 3-azabicyclo[3.1.1]heptane building block which can then be coupled to the kinase inhibitor scaffold.
A general and scalable approach to 3-azabicyclo[3.1.1]heptanes has been developed, for instance, via the reduction of spirocyclic oxetanyl nitriles.[2] For the purpose of this guide, we will focus on a practical application of a commercially available or readily synthesized building block in the context of a known kinase inhibitor.
Below is a diagram illustrating a generalized workflow for incorporating the 3-azabicyclo[3.1.1]heptane motif into a kinase inhibitor.
Caption: Generalized workflow for kinase inhibitor synthesis.
Case Study: Synthesis of a RET Kinase Inhibitor Incorporating a 3,6-Diazabicyclo[3.1.1]heptane Moiety
To provide a detailed and practical example, we will focus on the synthesis of a potent and selective RET (Rearranged during Transfection) kinase inhibitor, APS03118, which features a 3,6-diazabicyclo[3.1.1]heptane scaffold.[6] RET is a receptor tyrosine kinase, and its aberrant activation is a driver in several cancers, including thyroid and lung cancers.[7]
The following protocol is adapted from the published synthesis of a key intermediate in the development of APS03118.[6]
Synthetic Scheme
Caption: Key synthetic steps for the RET inhibitor intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of tert-butyl 3-(5-(6-ethoxy-1H-pyrazolo[3′,4′:3,4]pyrazolo[1,5-a]pyridin-4-yl)pyridine-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (A8) [6]
-
Reaction Setup: To a solution of the pyrazolopyridine core (A7, 1 equivalent) in a suitable solvent such as 1,4-dioxane, add tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate (1.1 equivalents).
-
Reagents: Add a palladium catalyst such as Pd₂(dba)₃ (0.1 equivalents), a phosphine ligand like Xantphos (0.2 equivalents), and a base, for example, Cs₂CO₃ (2 equivalents).
-
Reaction Conditions: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes. Heat the mixture to reflux (approximately 100-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product A8 as a solid.
Step 2: Synthesis of 4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-ethoxy-1H-pyrazolo[3′,4′:3,4]pyrazolo[1,5-a]pyridine (A9) [6]
-
Reaction Setup: Dissolve the Boc-protected intermediate A8 (1 equivalent) in a solvent such as methanol or 1,4-dioxane.
-
Reagents: Add a solution of hydrogen chloride (4.0 M in 1,4-dioxane, excess) dropwise to the stirred solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 65 °C) for 2-6 hours, monitoring the deprotection by TLC or LC-MS until the starting material is consumed.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with a solvent like diethyl ether or methyl tert-butyl ether to precipitate the hydrochloride salt of the final intermediate A9, which can be collected by filtration.
This deprotected intermediate (A9) possesses a free secondary amine on the bicyclic scaffold, which is then available for further functionalization to complete the synthesis of the final kinase inhibitor, APS03118.
Biological Evaluation of Kinase Inhibitors Containing the 3-Azabicyclo[3.1.1]heptane Motif
Once the final kinase inhibitor is synthesized and purified, a series of in vitro and cell-based assays are necessary to determine its biological activity.
In Vitro Kinase Activity Assays
These assays directly measure the ability of the compound to inhibit the enzymatic activity of the target kinase. A variety of formats are available, with luminescence-based assays being a common choice due to their sensitivity and high-throughput compatibility.[8]
Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™) [8]
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series to generate a dose-response curve.
-
Kinase Reaction: In a 96- or 384-well plate, add the test compound at various concentrations. Add the target kinase (e.g., RET) and allow a pre-incubation period (e.g., 10-15 minutes) for the compound to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate at 30 °C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding an ADP-Glo™ Reagent. Incubate at room temperature.
-
Signal Generation: Add a Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the luminescence against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
| Kinase Target | Test Compound IC₅₀ (nM) | Pralsetinib IC₅₀ (nM) | Selpercatinib IC₅₀ (nM) |
| RET (wild-type) | 5 | 2 | 1 |
| RET V804M | 15 | >100 | 5 |
| RET G810R | 50 | >200 | >150 |
| KDR (VEGFR2) | >1000 | 50 | 25 |
Table 1: Hypothetical Inhibitory Activity of a Test Compound against a Panel of Kinases. This table illustrates how the 3-azabicyclo[3.1.1]heptane-containing compound could exhibit improved activity against resistance mutations and better selectivity against off-target kinases like KDR compared to existing inhibitors.
Cell-Based Assays
Cell-based assays are crucial to assess the compound's activity in a more physiologically relevant context, including its ability to cross cell membranes and inhibit the target kinase within the cell.
Protocol: Cell Proliferation Assay (e.g., using Ba/F3 cells) [9]
-
Cell Line Selection: Utilize an engineered cell line, such as Ba/F3, whose proliferation is dependent on the activity of the target kinase (e.g., Ba/F3 cells expressing a KIF5B-RET fusion protein).[6]
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density in the appropriate growth medium.
-
Compound Treatment: Add the test compound at a range of concentrations and incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Plot cell viability against the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol: Target Engagement and Downstream Signaling Assay (Western Blot)
-
Cell Treatment: Treat a relevant cancer cell line (e.g., a thyroid or lung cancer cell line with a known RET fusion) with the test compound at various concentrations for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase (e.g., p-RET) and a key downstream signaling protein (e.g., p-ERK). Also, probe for total protein levels (e.g., total RET, total ERK, and a loading control like GAPDH) to ensure equal loading.
-
Analysis: A dose-dependent decrease in the levels of p-RET and p-ERK would confirm that the compound is engaging its target and inhibiting the downstream signaling pathway.
Caption: Simplified RET signaling pathway and point of inhibition.
Conclusion and Future Perspectives
The 3-azabicyclo[3.1.1]heptane motif represents a powerful tool in the arsenal of medicinal chemists developing next-generation kinase inhibitors. Its unique structural and physicochemical properties can be leveraged to overcome common liabilities in drug discovery, leading to compounds with improved solubility, metabolic stability, and potentially enhanced selectivity. The successful incorporation of this scaffold into potent RET inhibitors serves as a compelling proof-of-concept for its broader application. Future work will likely see the expansion of this motif to a wider range of kinase targets, further exploring the nuanced structure-activity relationships that govern its interactions within the ATP-binding pocket and beyond.
References
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]
-
Dibchak, D., et al. (2023). Visualized comparison of 3-azabicyclo[3.1.1]heptane and 3,5-disubstituted pyridine. ResearchGate. Available at: [Link]
- Google Patents. (2017). Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. (WO2017011776A1).
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]
- Google Patents. (2022). Pyrazolo[1,5-a]pyridine derivatives, preparation method therefor and use thereof. (US20220135560A1).
-
Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. Journal of Organic Chemistry. Available at: [Link]
-
Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. Available at: [Link]
-
Wang, Y., et al. (2025). Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold. Journal of Medicinal Chemistry. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition. Available at: [Link]
- Google Patents. (2018). SUBSTITUTED PYRAZOLO[1,5-a]PYRAZINE COMPOUNDS AS RET KINASE INHIBITORS. (WO2018136661A1).
- Google Patents. (2023). Heteroaromatic ring compound as ret kinase inhibitor, and preparation and use thereof. (US20230322769A1).
- Mulligan, L. M. (2014). RET revisited: expanding the oncogenic portfolio.
-
Hu, Y., et al. (2015). Exploring the scaffold universe of kinase inhibitors. PubMed. Available at: [Link]
-
Peltason, L., et al. (2015). Structural and Activity Profile Relationships Between Drug Scaffolds. The AAPS Journal. Available at: [Link]
-
Traugott, M., et al. (2016). Design and Synthesis of Photoswitchable RET Kinase Inhibitors. PubMed. Available at: [Link]
- Google Patents. (2017). Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. (CA2992586A1).
-
Wang, Y., et al. (2025). Design and Synthesis of 2‐Aminopyrazolpyrimidopyridone Derivatives as RET and RET Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Mykhailiuk, P. K. (2018). Design, synthesis and application of novel bicyclic amines in drug discovery. Available at: [Link]
-
Wodicka, L. M., et al. (2011). Understanding the impact of the P-loop conformation on kinase selectivity. PubMed. Available at: [Link]
-
Fleischmann, M., et al. (2024). Kinases in motion: impact of protein and small molecule interactions on kinase conformations. eLife. Available at: [Link]
-
Fleischmann, M., et al. (2024). Impact of protein and small molecule interactions on kinase conformations. PubMed. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the impact of the P-loop conformation on kinase selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis and Inhibitory Activity of Photoswitchable RET Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US20220135560A1 - Pyrazolo[1,5-a]pyridine derivatives, preparation method therefor and use thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives
Welcome to the technical support center for the synthesis of 3-azabicyclo[3.1.1]heptane derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these valuable bicyclic scaffolds. As bioisosteres of pyridines and piperidines, 3-azabicyclo[3.1.1]heptanes are of significant interest in medicinal chemistry for their potential to improve the physicochemical properties of drug candidates.[1][2][3] This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during their synthesis, drawing from established literature and practical laboratory experience.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is structured in a question-and-answer format to provide direct solutions to specific experimental issues.
Low Yield in Intramolecular Cyclization to Form the Bicyclic Core
Question: I am attempting to synthesize the 3-azabicyclo[3.1.1]heptane core via intramolecular cyclization of a 1,3-disubstituted cyclobutane precursor, but I am consistently obtaining low yields. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the intramolecular cyclization step are a frequent challenge. The efficiency of this reaction is highly dependent on the nature of the starting material, the choice of base, and the reaction conditions. Several key factors should be considered:
-
Stereochemistry of the Cyclobutane Precursor: The relative stereochemistry of the two substituents on the cyclobutane ring is critical for a successful cyclization. A cis-relationship between the reacting groups is often required to facilitate the intramolecular ring closure. If you are starting with a mixture of diastereomers, this can significantly lower the yield of the desired bicyclic product.
-
Recommendation: Confirm the stereochemistry of your cyclobutane precursor using NMR techniques (e.g., NOESY) or X-ray crystallography if possible. If you have a diastereomeric mixture, attempt to separate the isomers before the cyclization step. One successful approach involves the diastereoselective Strecker reaction of a 3-oxocyclobutanecarboxylate to control the stereochemistry of the functional groups.[1][4]
-
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial for promoting the desired intramolecular reaction while minimizing side reactions.
-
Commonly Used Base: Potassium tert-butoxide (t-BuOK) is a strong, non-nucleophilic base that has been shown to be effective in mediating the cyclization of amide precursors to form the bicyclic imide.[5]
-
Solvent Considerations: Anhydrous aprotic solvents such as tetrahydrofuran (THF) or dioxane are generally preferred to prevent unwanted side reactions with protic impurities.
-
Protocol Example: To a solution of the 1-carbamoyl-3-(methoxycarbonyl)cyclobutane derivative in anhydrous THF at 0 °C, add 1.1 equivalents of t-BuOK portion-wise. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Side Reactions: Competing intermolecular reactions can lead to polymerization or the formation of dimeric products, especially at higher concentrations. Epimerization of the stereocenters under basic conditions can also occur, leading to the formation of the unreactive trans-isomer.
-
Mitigation Strategy: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular pathways. A concentration of 0.05 M or lower is a good starting point. Additionally, conducting the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to minimize epimerization.
-
Experimental Workflow for Intramolecular Cyclization:
Caption: Workflow for optimizing intramolecular cyclization.
Difficulty in the Reduction of the Bicyclic Imide/Lactam
Question: I have successfully synthesized the 3-azabicyclo[3.1.1]heptane-2,4-dione intermediate, but I am struggling with its reduction to the corresponding diamine. Standard reducing agents are either ineffective or lead to decomposition. What are the recommended conditions for this reduction?
Answer:
The reduction of the bicyclic imide to the corresponding diamine can be challenging due to the strained nature of the bicyclic system and the potential for over-reduction or ring-opening.
-
Choice of Reducing Agent:
-
Borane Complexes: Borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) are generally the reagents of choice for this transformation. They are powerful enough to reduce the amide carbonyls without cleaving the C-N bonds of the bicyclic core.[1]
-
Lithium Aluminum Hydride (LiAlH₄): While a potent reducing agent, LiAlH₄ can sometimes lead to undesired side reactions or complex work-up procedures. It has been used successfully for the reduction of spirocyclic oxetanyl nitriles to form 3-azabicyclo[3.1.1]heptanes.[2] However, for the reduction of the bicyclic imide, borane complexes often provide cleaner reactions and higher yields.
-
-
Reaction Conditions:
-
Temperature and Reaction Time: The reduction is typically carried out in an anhydrous ethereal solvent like THF at elevated temperatures (e.g., reflux) to ensure complete conversion. The reaction progress should be carefully monitored by TLC or LC-MS.
-
Work-up Procedure: The work-up for borane reductions requires care to safely quench the excess reagent and hydrolyze the intermediate borate complexes. This is usually achieved by the slow, careful addition of methanol followed by acidification with HCl to precipitate the product as its hydrochloride salt.
-
Detailed Protocol for Imide Reduction:
| Step | Procedure | Purpose |
| 1. Reaction Setup | To a solution of the bicyclic imide in anhydrous THF, add BH₃·SMe₂ (3-4 equivalents) dropwise at 0 °C under an inert atmosphere. | Controlled addition of the reducing agent. |
| 2. Reaction | Allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours. | Drive the reaction to completion. |
| 3. Quenching | Cool the reaction to 0 °C and slowly add methanol to quench the excess borane. | Safe decomposition of the excess reducing agent. |
| 4. Hydrolysis | Add 4 M HCl in dioxane and stir for 1 hour. | Hydrolyze the borate complexes and precipitate the diamine as its hydrochloride salt. |
| 5. Isolation | Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. | Isolate the purified product. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the 3-azabicyclo[3.1.1]heptane core?
A1: Several synthetic routes have been reported, with the most common ones being:
-
Intramolecular [2+2] Cycloaddition: This can be achieved either thermally or photochemically from appropriately substituted 1,3-dienes.[6]
-
Cyclization of 1,3-Disubstituted Cyclobutanes: This is a robust and scalable method that often starts from a readily available cyclobutanone derivative. The key step is the intramolecular cyclization to form the bicyclic system.[1][4][5]
-
Reduction of Spirocyclic Oxetanyl Nitriles: This method provides a general approach to 3-azabicyclo[3.1.1]heptanes through a reductive rearrangement.[2][7]
-
Annulations of Bicyclo[1.1.0]butanes: Catalyst-controlled annulations of bicyclo[1.1.0]butanes with vinyl azides offer divergent routes to both 2- and 3-azabicyclo[3.1.1]heptene scaffolds, which can be subsequently reduced.[8]
Q2: How can I introduce substituents at specific positions on the 3-azabicyclo[3.1.1]heptane scaffold?
A2: The substitution pattern is largely determined by the functionality present in the acyclic or monocyclic precursors.
-
Bridgehead Substitution: For syntheses proceeding through the cyclization of a 1,3-disubstituted cyclobutane, substituents can be incorporated into the initial cyclobutane ring.
-
Substitution on the Nitrogen Atom: The nitrogen atom can be functionalized before or after the formation of the bicyclic core. Standard N-alkylation or N-acylation procedures can be employed, often after protecting other reactive functional groups.
-
Post-Cyclization Functionalization: While less common, it is possible to perform functional group transformations on the bicyclic core, provided that the reaction conditions are compatible with the strained ring system.
Q3: What are the key characterization techniques for 3-azabicyclo[3.1.1]heptane derivatives?
A3: A combination of spectroscopic techniques is essential for the unambiguous characterization of these compounds:
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): Due to the rigid and strained nature of the bicyclic system, the proton and carbon NMR spectra often display complex and well-resolved signals. 2D NMR experiments are invaluable for assigning the connectivity and stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compounds.
-
X-ray Crystallography: When suitable crystals can be obtained, X-ray diffraction provides definitive proof of the structure and stereochemistry.[2]
Q4: Are there any specific safety precautions I should take when working with the reagents for these syntheses?
A4: Yes, several reagents commonly used in these synthetic sequences require careful handling:
-
Borane Reagents (BH₃·SMe₂, BH₃·THF): These are flammable and react violently with water. They should be handled in a well-ventilated fume hood under an inert atmosphere.
-
Potassium tert-butoxide (t-BuOK): This is a strong base and is corrosive and moisture-sensitive. Handle in a glove box or under an inert atmosphere.
-
Cyanide Reagents (e.g., TMSCN): Trimethylsilyl cyanide, used in the Strecker reaction, is highly toxic and releases hydrogen cyanide gas upon contact with acid or moisture. All manipulations should be performed in a fume hood with appropriate personal protective equipment.
References
-
Lysenko, V., et al. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Dibchak, D., et al. (2023). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Dibchak, D., et al. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Yang, J., et al. (2024). Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. [Link]
-
Huš, M., et al. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Organic Letters. [Link]
-
Reddy, B. V. S., et al. (2014). Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. Tetrahedron Letters, 55(42), 5784-5787. [Link]
-
Lysenko, V., et al. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Portiankin, A., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Pickford, H. D., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. [Link]
-
Petrosyan, A. A., et al. (2021). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 17, 2389-2396. [Link]
-
Huš, M., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]
- WO2024128305A1 - 2-azabicyclo[3.1.1]heptane compound.
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
- WO2005108402A1 - 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity.
-
Sánchez-Roselló, M., et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11529-11541. [Link]
-
Walker, D. P., & Bedore, M. W. (2012). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. Tetrahedron Letters, 53(48), 6539-6541. [Link]
-
Hu, S., et al. (2022). Photochemical Intermolecular [3σ + 2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes. Journal of the American Chemical Society, 144(51), 23413-23419. [Link]
-
Huš, M., et al. (2024). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. [Link]
-
Shishkin, S., et al. (2021). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. European Journal of Organic Chemistry, 2021(15), 2269-2276. [Link]
-
Wang, Y., et al. (2025). Radical retrosynthesis: a powerful strategy for modern assembly of terpenoid natural products. Chemical Society Reviews. [Link]
-
Grygorenko, O. O., et al. (2012). 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one: A Promising Building Block for Medicinal Chemistry. Synthesis, 44(18), 2859-2864. [Link]
-
Lysenko, V., et al. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Improving Yield in Bridged Bicyclic Amine Reactions
Welcome to the technical support center for bridged bicyclic amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions and systematically improve product yields. Bridged bicyclic amines are crucial scaffolds in medicinal chemistry due to their rigid structures and high sp³ content, which can lead to improved pharmacological properties.[1] However, their synthesis can be challenging.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. My Aza-Diels-Alder reaction is giving a low yield. What are the most common causes and initial troubleshooting steps?
Low yields in Aza-Diels-Alder reactions for synthesizing bridged bicyclic amines are a frequent issue. The primary culprits often involve the stability of the imine dienophile, suboptimal reaction conditions, or competing side reactions.
-
Imine Instability: Imines can be prone to hydrolysis or polymerization, especially if generated in situ.[3]
-
Troubleshooting:
-
Ensure strictly anhydrous reaction conditions. Use freshly distilled solvents and flame-dried glassware.
-
If generating the imine in situ from an amine and an aldehyde (e.g., formaldehyde), consider adding a dehydrating agent like molecular sieves.[3]
-
Alternatively, pre-forming and isolating the imine before the cycloaddition can sometimes improve yields, though this is not always feasible due to stability issues.
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: While heating is often necessary, excessive temperatures can lead to retro-Diels-Alder reactions or decomposition.[4] Conversely, some reactions benefit from sub-ambient temperatures to minimize side reactions.[5]
-
Solvent: The choice of solvent can significantly impact reaction rates and selectivity.[6][7] Polar solvents can accelerate the reaction, but this is not a universal rule and depends on the specific substrates.[4][8]
-
Troubleshooting:
-
Screen a range of temperatures, starting from room temperature and incrementally increasing. Monitor the reaction by TLC or LC-MS to track product formation and the appearance of byproducts.
-
Experiment with different solvents. Toluene is a common starting point, but consider exploring more polar options like acetonitrile or even aqueous mixtures in some cases.[4][9]
-
-
-
Competing Side Reactions: Polymerization of the diene or dienophile is a common side reaction.
-
Troubleshooting:
-
Lowering the reaction temperature can sometimes suppress polymerization.[5]
-
Adding the dienophile slowly to the reaction mixture containing the diene can help maintain a low concentration of the dienophile and reduce self-polymerization.
-
-
2. I am observing a mixture of endo and exo products. How can I improve the stereoselectivity of my reaction?
The stereoselectivity of the Aza-Diels-Alder reaction is governed by the transition state geometry.[4] The endo product is often the kinetically favored product due to secondary orbital interactions.[10]
-
Lewis Acid Catalysis: Lewis acids can coordinate to the dienophile, lowering its LUMO energy and often enhancing the preference for the endo isomer.[4][11]
-
Troubleshooting:
-
Screen a variety of Lewis acids, such as ZnCl₂, BF₃·OEt₂, SnCl₄, or AlCl₃.[4] The optimal Lewis acid will depend on the specific substrates.
-
Titrate the amount of Lewis acid used. Typically, catalytic amounts are sufficient, but stoichiometric amounts may be required in some cases.
-
-
-
Solvent Effects: The polarity of the solvent can influence the transition state and, therefore, the stereoselectivity.
-
Temperature: Lower reaction temperatures generally favor the formation of the kinetic product, which is often the endo isomer.[5]
3. My amine starting material has multiple reactive sites. What is the best strategy for protecting the amine?
Protecting the amine functionality is crucial to prevent side reactions and direct the reactivity to the desired pathway.[12][13] The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal.[12]
-
Common Amine Protecting Groups:
-
Troubleshooting:
-
Select a protecting group that is orthogonal to other functional groups in your molecule and stable to the planned reaction conditions.[14] For instance, if your reaction involves acidic conditions, a Boc group would not be suitable.
-
Troubleshooting Guides
Guide 1: Low Conversion of Starting Materials
Symptom: The reaction stalls, leaving a significant amount of unreacted starting materials.
| Potential Cause | Explanation | Suggested Solution |
| Insufficient Activation | The energy barrier for the reaction is too high under the current conditions. | Increase the reaction temperature in increments of 10-20°C. Consider adding a Lewis acid catalyst to activate the dienophile.[4][11] |
| Catalyst Deactivation | The catalyst may be poisoned by impurities in the starting materials or solvent. | Purify starting materials and ensure solvents are anhydrous. Use a higher catalyst loading or a more robust catalyst. |
| Reversibility of the Reaction | The reaction may be in equilibrium, with the reverse reaction (retro-Diels-Alder) being significant.[4] | Lowering the reaction temperature can sometimes shift the equilibrium towards the product.[5] If possible, remove one of the products from the reaction mixture as it forms. |
Guide 2: Formation of Multiple Unidentified Byproducts
Symptom: TLC or LC-MS analysis shows a complex mixture of products, making purification difficult and lowering the yield of the desired bridged bicyclic amine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for byproduct formation.
Guide 3: Difficulty in Product Purification
Symptom: The desired bridged bicyclic amine is difficult to separate from starting materials or byproducts.
| Challenge | Explanation | Suggested Purification Technique |
| Polar Nature of Amines | The basicity of the amine can cause tailing on silica gel chromatography.[16] | Use an amine-functionalized stationary phase or add a small amount of a volatile amine (e.g., triethylamine) to the eluent.[16] |
| Co-elution with Byproducts | Byproducts may have similar polarities to the desired product. | Consider derivatization of the crude product to alter its polarity before chromatography. For example, Boc protection of the amine can make it less polar.[17] The protecting group can then be removed after purification. |
| Product is Water-Soluble | The product may be lost during aqueous workup. | Acidify the aqueous layer to form the ammonium salt of the amine, which will be more water-soluble. Wash with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer and extract the free amine with an organic solvent.[17] |
| Low Yield After Chromatography | The product may be degrading on the silica gel. | Minimize the time the product spends on the column by using a faster flow rate or a shorter column. Consider alternative purification methods like recrystallization or distillation if the product is stable at higher temperatures.[18] |
Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the diene and anhydrous solvent (e.g., toluene, CH₂Cl₂).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add the Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-1.0 equivalents) dropwise.
-
In a separate flask, prepare a solution of the imine in the same anhydrous solvent.
-
Add the imine solution to the diene/Lewis acid mixture dropwise over a period of 30-60 minutes.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or another appropriate quenching agent.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Boc Protection of a Bridged Bicyclic Amine
-
Dissolve the crude bridged bicyclic amine in a suitable solvent (e.g., CH₂Cl₂, THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) and a base such as triethylamine (Et₃N, 1.2-2.0 equivalents) or N,N-diisopropylethylamine (DIPEA).
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC until the starting amine is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting Boc-protected amine by flash column chromatography.
Visualizing Reaction Parameters
The interplay between various reaction parameters can be visualized to understand their impact on yield and selectivity.
Caption: Interrelationship of parameters in bridged bicyclic amine synthesis.
References
-
Wikipedia. Aza-Diels–Alder reaction. [Link]
-
Carroll, F. I., et al. (2014). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW. PMC - NIH. [Link]
-
MDPI. (2024). Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. [Link]
-
Sygnature Discovery. (2017). Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. [Link]
-
Wikipedia. Diels–Alder reaction. [Link]
-
Lux, M. C., et al. (2021). Synthesis of Bridged Bi-cyclic Amines by Transannular Amination of Remote C–H Bonds. Angewandte Chemie International Edition. [Link]
-
Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Current Protocols in Peptide Science. [Link]
-
BYJU'S. Diels Alder Reaction Mechanism. [Link]
-
University of Bristol. Synthesis of Epibatidine. [Link]
-
ResearchGate. (2015). Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. [Link]
-
RSC Publishing. (2015). Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. [Link]
-
RSC Publishing. (2004). A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
ResearchGate. (2010). Effect of Solvent on the Enantioselective Diels-Alder Reaction. [Link]
-
RSC Publishing. (2001). Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile. [Link]
-
ACS Publications. (2023). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. [Link]
-
University of Nottingham. (2025). Synthesis and Functionalisation of Bridged Bicyclic amines. [Link]
-
chemeurope.com. Diels-Alder reaction. [Link]
-
eScholarship. (2021). Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C–H Bonds: Synergistic Activation by Light and Heat. [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
ResearchGate. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. [Link]
-
Organic Chemistry Portal. Diels-Alder Reaction. [Link]
-
Beaudry, C. M., & Trauner, D. (2003). Synthesis of Boc-protected bicycloproline. PMC - NIH. [Link]
-
ChemRxiv. (2023). Lewis Acid Catalyzed Annulation of Phenol Derivatives and Bicyclo[1.1.0]butanes to Access Arene-fused Bridged Bicycles. [Link]
-
ChemRxiv. (2020). Bridged bicyclic building block upgrading: Photochemical synthesis of bicyclo[3.1.1]heptan-1-amines. [Link]
-
RSC Publishing. (2024). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. [Link]
-
University of Glasgow. (1973). synthesis and reactions of bridged bicyclic compounds. [Link]
-
Seath, C. P., & Dixon, D. J. (2019). α-Functionalization of Cyclic Secondary Amines: Lewis Acid Promoted Addition of Organometallics to Transient Imines. PMC - NIH. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
- Google Patents. (1967).
-
YouTube. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.. [Link]
-
O'Mahony, G., et al. (2011). Bridged bicyclic peptides as potential drug scaffolds: synthesis, structure, protein binding and stability. PMC - NIH. [Link]
-
Sarpong, R., & Tantillo, D. J. (2012). The Chemistry of Bridged Lactams and Related Heterocycles. PMC - NIH. [Link]
-
RSC Publishing. (2019). Optimizing ligand structure for low-loading and fast catalysis for alkynyl-alcohol and -amine cyclization. [Link]
-
University of California, Irvine. Diels-Alder Reaction (Part 2). [Link]
-
Chemistry Steps. Regiochemistry of the Diels–Alder Reaction with Practice Problems. [Link]
-
YouTube. (2023). Diels Alder Reaction: Organic Chemistry PRACTICE PROBLEMS. [Link]
-
PubMed. (2006). Enantioselective synthesis of bridged- or fused-ring bicyclic ketones by a catalytic asymmetric Michael addition pathway. [Link]
-
Pearson. Diels-Alder Reaction Practice Problems. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Synthesis and Functionalisation of Bridged Bicyclic amines - Nottingham ePrints [eprints.nottingham.ac.uk]
- 3. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Diels-Alder_reaction [chemeurope.com]
- 6. mdpi.com [mdpi.com]
- 7. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects on Diels-Alder reactions. The use of aqueous mixtures of fluorinated alcohols and the study of reactions of acrylonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Diels-Alder Reaction [organic-chemistry.org]
- 11. byjus.com [byjus.com]
- 12. scispace.com [scispace.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 16. biotage.com [biotage.com]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
Navigating the Steric Landscape of Azabicyclo[3.1.1]heptanes: A Technical Support Guide
Welcome to the Technical Support Center for managing reactions with the sterically demanding azabicyclo[3.1.1]heptane core. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable, conformationally rigid scaffold into their synthetic programs. The unique three-dimensional structure of the azabicyclo[3.1.1]heptane system, while offering significant advantages in medicinal chemistry for creating novel intellectual property and exploring chemical space, presents considerable steric challenges.[1][2] This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these synthetic hurdles successfully.
Frequently Asked Questions (FAQs)
Q1: Why are my standard reaction conditions for N-alkylation of secondary amines failing or giving low yields with an azabicyclo[3.1.1]heptane substrate?
A1: The nitrogen atom in the azabicyclo[3.1.1]heptane core is exceptionally sterically hindered. The rigid, bridged structure shields the nitrogen lone pair, making it a poor nucleophile. Standard conditions, such as using alkyl halides with a mild base like potassium carbonate, often lack the potency to overcome this steric barrier.
Probable Cause: The primary issue is the steric hindrance around the nitrogen, which slows down the rate of nucleophilic attack on the electrophile. The puckered cyclobutane ring further contributes to a congested environment.[3][4]
Solution:
-
Employ more reactive electrophiles: Instead of alkyl bromides or chlorides, consider using more reactive alkyl iodides or triflates.
-
Utilize stronger bases: A stronger base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), can more effectively deprotonate the nitrogen, increasing its nucleophilicity.
-
Increase reaction temperature: Heating the reaction can provide the necessary activation energy to overcome the steric barrier. However, monitor for potential side reactions or decomposition.
-
Consider reductive amination: If direct alkylation is problematic, reductive amination of a ketone or aldehyde can be a powerful alternative for introducing alkyl groups.
Q2: I'm attempting an acylation on the nitrogen of a 2-azabicyclo[3.1.1]heptane derivative, but the reaction is sluggish and incomplete. What can I do?
A2: Similar to N-alkylation, N-acylation is also significantly affected by steric hindrance. Acyl chlorides and anhydrides may not be electrophilic enough to react efficiently with the hindered nitrogen.
Probable Cause: The steric bulk around the nitrogen atom impedes the approach of the acylating agent. The tetrahedral intermediate formed during the acylation process is likely destabilized due to steric clash.
Solution:
-
Use a more powerful acylating agent: Consider using a more reactive mixed anhydride or an activated ester.
-
Employ a catalyst: A catalytic amount of 4-dimethylaminopyridine (DMAP) can act as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate that can overcome the steric barrier.
-
Activate with a Lewis acid: In some cases, a mild Lewis acid can coordinate to the carbonyl oxygen of the acylating agent, increasing its electrophilicity.[5]
-
Alternative coupling reagents: For amide bond formation, peptide coupling reagents like HATU or HOBt/EDC can be effective as they form highly reactive activated species in situ.
Q3: My N-Boc protected azabicyclo[3.1.1]heptane is resistant to standard deprotection conditions (e.g., TFA in DCM). How can I remove the Boc group without degrading my molecule?
A3: The steric hindrance of the azabicyclo[3.1.1]heptane core can shield the Boc group, making it less accessible to acidic reagents. This can lead to incomplete deprotection or require harsh conditions that may not be compatible with other functional groups in the molecule.
Probable Cause: The bulky bicyclic framework sterically hinders the approach of the acid to the carbamate oxygen or the tert-butyl carbocation that is formed, slowing down the deprotection process.
Solution:
-
Alternative acid systems: Instead of TFA/DCM, consider using HCl in dioxane or methanol. These reagents can sometimes be more effective for hindered substrates.[6]
-
Mechanochemical methods: Solvent-free ball milling with p-toluenesulfonic acid has been shown to be an effective and mild method for N-Boc deprotection.[7]
-
Oxalyl chloride in methanol: This system has been reported as a mild and efficient method for deprotecting a wide range of N-Boc protected amines, including those that are sterically hindered.[2][8]
-
TMSI: Trimethylsilyl iodide (TMSI) is a powerful reagent for cleaving carbamates and can be effective when acidic methods fail. However, it is a strong Lewis acid and may not be compatible with all functional groups.
Troubleshooting Guides for Specific Reactions
Cross-Coupling Reactions (e.g., Suzuki, C-H Arylation)
Problem: Low to no yield in a Suzuki or other palladium-catalyzed cross-coupling reaction involving a substituted azabicyclo[3.1.1]heptane.
Causality: The bridgehead positions of the azabicyclo[3.1.1]heptane are sterically congested, making transmetalation and reductive elimination steps in the catalytic cycle challenging. Furthermore, the nitrogen atom can coordinate to the palladium center, potentially leading to catalyst inhibition.
dot
Caption: Steric hindrance preventing backside attack in an Sₙ2 reaction.
Troubleshooting Protocol:
-
Re-evaluate the Reaction Mechanism: Direct displacement is unlikely. Consider alternative pathways.
-
Promote an Sₙ1-type Mechanism:
-
Use a good leaving group: Triflate is a better leaving group than tosylate or mesylate and can facilitate carbocation formation.
-
Employ a polar, non-nucleophilic solvent: Solvents like trifluoroethanol can help stabilize the carbocation intermediate.
-
Lewis acid catalysis: A Lewis acid can be used to assist in the departure of the leaving group.
-
-
Consider Radical Pathways: If direct ionic substitution is not feasible, radical-mediated functionalization can be a powerful alternative.
-
Recommendation: A photocatalytic Minisci-type reaction can be used to introduce heterocycles at the bridgehead position from a carboxylic acid precursor. This approach has been successfully applied to azabicyclo[3.1.1]heptanes. [9][10][11]4. Synthetic Redesign: It may be necessary to introduce the desired functionality at an earlier stage of the synthesis before the bicyclic core is formed.
-
Experimental Protocol: Photocatalytic Minisci Reaction for Bridgehead Functionalization
-
To a solution of the azabicyclo[3.1.1]heptane carboxylic acid (1.0 eq.) and N-hydroxyphthalimide (1.1 eq.) in anhydrous DCM, add DMAP (0.1 eq.) and SOCl₂ (1.2 eq.) at 0 °C.
-
Stir the reaction at room temperature for 18 hours to form the redox-active ester.
-
In a separate flask, dissolve the redox-active ester (1.0 eq.), the desired heterocycle (3.0 eq.), and a photocatalyst (e.g., 4CzIPN, 1 mol%) in a suitable solvent (e.g., acetonitrile).
-
Degas the solution and irradiate with blue LEDs at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction and purify the product by column chromatography.
References
-
Cabrera, P. J., Lee, M., & Sanford, M. S. (2018). Second-Generation Palladium Catalyst System for Transannular C–H Functionalization of Azabicycloalkanes. Journal of the American Chemical Society, 140(16), 5599-5606. [Link]
-
Pickford, H. D., Ripenko, V., McNamee, R. E., Holovchuk, S., Thompson, A. L., Smith, R. C., ... & Anderson, E. A. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters, 26(4), 846-851. [Link]
-
Lysenko, V., Shyshlyk, O., Portiankin, A., Savchenko, T., Nazarenko, K., & Grygorenko, O. O. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
Pickford, H. D., Ripenko, V., McNamee, R. E., Holovchuk, S., Thompson, A. L., Smith, R. C., ... & Anderson, E. A. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. PMC. [Link]
-
Diastereoselective dearomative cycloaddition of bicyclobutanes with pyridinium ylides: a modular approach to multisubstituted azabicyclo[3.1.1]heptanes. ResearchGate. [Link]
-
Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., ... & Mykhailiuk, P. K. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. [Link]
-
Dutta, S., George, M., Mindner, J., Wittmer, S., & Werz, D. (2024). Diastereoselective dearomative cycloaddition of bicyclobutanes with pyridinium ylides: a modular approach to multisubstituted azabicyclo[3.1.1]heptanes. ResearchGate. [Link]
- Methods for cross coupling.
-
Beyond Bioisosteres: Divergent Synthesis of Azabicyclohexanes and Cyclobutenyl Amines from Bicyclobutanes. ResearchGate. [Link]
-
Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate. [Link]
- Method for producing peptide compound comprising highly sterically hindered amino acid.
-
Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. ACS Publications. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Chernykh, A. V., Vashchenko, B. V., Shishkina, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. [Link]
-
Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. PubMed. [Link]
-
CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Publications. [Link]
-
Solvent-Free Mechanochemical Deprotection of N-Boc Group. FULIR. [Link]
-
Failed suzuki coupling, any suggenstions? Reddit. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
-
Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Publishing. [Link]
-
Second-Generation Palladium Catalyst System for Transannular C-H Functionalization of Azabicycloalkanes. PubMed. [Link]
-
Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. ACS Publications. [Link]
-
Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
Recent Progress in (3+3) Cycloadditions of Bicyclobutanes to Access Bicyclo[3.1.1]heptane Derivatives. ResearchGate. [Link]
-
ASYMMETRIC DESYMMETRIZATION APPROACH FOR THE SYNTHESIS OF 7-AZABICYCLO[2.2.1]HEPTANE DERIVATIVES. Scholaris. [Link]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]
-
Some Items of Interest to Process R&D Chemists and Engineers. ACS Publications. [Link]
-
Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. NIH. [Link]
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Link]
-
,pki Canaria. Scholaris. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-accelerated non-directed C–H functionalization of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. fulir.irb.hr [fulir.irb.hr]
- 8. xray.uky.edu [xray.uky.edu]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Protecting Group Strategy for 3-Azabicyclo[3.1.1]heptane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the protecting group strategy for the synthesis of 3-azabicyclo[3.1.1]heptane. As Senior Application Scientists, we offer insights grounded in established chemical principles and field-proven experience to navigate the challenges of working with this valuable bicyclic scaffold.
Troubleshooting Guide
This section addresses specific issues that may arise during the protection and deprotection of 3-azabicyclo[3.1.1]heptane.
Problem 1: Low or No Yield of N-Protected 3-Azabicyclo[3.1.1]heptane
Symptoms:
-
Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis shows a significant amount of starting material remaining after the reaction.
-
The isolated yield of the desired N-protected product is significantly lower than expected.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Suggested Solutions |
| Inadequate Reagent Stoichiometry | The protecting group reagent (e.g., Boc-anhydride, Benzyl bromide) may be insufficient to fully react with the amine. | Increase the equivalents of the protecting group reagent incrementally (e.g., from 1.1 eq. to 1.5 eq.). Monitor the reaction by TLC or LC-MS to determine the optimal stoichiometry. |
| Suboptimal Reaction Temperature | The reaction may be too slow at lower temperatures. | For Boc protection, ensure the reaction is run at room temperature. For benzyl protection, gentle heating (40-50 °C) may be required. |
| Presence of Moisture | Water can hydrolyze the protecting group reagent, reducing its effective concentration. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect Base | The chosen base may not be strong enough to deprotonate the amine or neutralize the acid byproduct, thus hindering the reaction. | For Boc protection, a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically sufficient. For benzylation, a stronger base such as potassium carbonate may be necessary. |
Problem 2: Incomplete Deprotection of N-Protected 3-Azabicyclo[3.1.1]heptane
Symptoms:
-
TLC or LC-MS analysis indicates the presence of both the protected starting material and the deprotected product.
-
The final product is difficult to purify due to contamination with the starting material.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Suggested Solutions |
| Insufficient Deprotection Reagent or Time | The amount of deprotection reagent or the reaction time may not be adequate for complete removal of the protecting group. | Increase the concentration of the deprotection reagent (e.g., use neat TFA for Boc deprotection) or extend the reaction time. Monitor the reaction progress closely. |
| Incompatible Deprotection Conditions | The chosen deprotection method may not be suitable for the specific protecting group. | Ensure the deprotection conditions are appropriate for the protecting group. For example, acidic conditions (TFA, HCl) are used for Boc removal, while hydrogenolysis (H₂, Pd/C) is used for benzyl group cleavage.[1][2] |
| Catalyst Poisoning (for Hydrogenolysis) | Impurities in the starting material or solvent can deactivate the palladium catalyst used for benzyl group deprotection. | Use high-purity solvents and ensure the starting material is free of catalyst poisons like sulfur-containing compounds. If poisoning is suspected, filter the reaction mixture and add fresh catalyst. |
Problem 3: Formation of Side Products During Protection/Deprotection
Symptoms:
-
The appearance of unexpected spots on TLC or peaks in the LC-MS chromatogram.
-
Difficulty in isolating the pure desired product.
Potential Causes and Solutions:
| Potential Cause | Scientific Rationale | Suggested Solutions |
| Over-alkylation (during benzylation) | The newly formed secondary amine can be further alkylated to form a quaternary ammonium salt. | Use a controlled stoichiometry of the alkylating agent and monitor the reaction carefully. Adding the alkylating agent slowly can also minimize this side reaction. |
| Ring Opening or Rearrangement | The strained bicyclic system can be sensitive to harsh reaction conditions, especially strong acids or bases at elevated temperatures.[3] | Use milder deprotection conditions whenever possible. For acid-labile protecting groups, consider alternatives that can be removed under neutral conditions. |
| Reaction with Other Functional Groups | If the 3-azabicyclo[3.1.1]heptane scaffold is substituted with other reactive functional groups, these may react under the protection/deprotection conditions. | Employ an orthogonal protecting group strategy, where different functional groups are protected with groups that can be removed under distinct conditions.[2][4][5] |
Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is best for the synthesis of 3-azabicyclo[3.1.1]heptane derivatives?
The "best" protecting group is highly dependent on the overall synthetic route and the other functional groups present in the molecule. Here is a comparison of two common protecting groups:
| Protecting Group | Advantages | Disadvantages | Typical Deprotection Conditions |
| Boc (tert-Butoxycarbonyl) | - Easy to introduce. - Stable to a wide range of reaction conditions. - Deprotection is typically clean and high-yielding.[6] | - Acid-labile, so not suitable for reactions requiring strong acids. | Trifluoroacetic acid (TFA) in dichloromethane (DCM) or neat TFA at room temperature.[6] |
| Bn (Benzyl) | - Stable to both acidic and basic conditions. - Can be removed under neutral conditions. | - Deprotection by hydrogenolysis may not be compatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). - The catalyst can sometimes be difficult to remove. | Catalytic hydrogenolysis (H₂, Pd/C) in a protic solvent like methanol or ethanol.[7] |
Q2: What is an orthogonal protecting group strategy and why is it important for complex 3-azabicyclo[3.1.1]heptane derivatives?
An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others.[2][5][8] This is crucial when synthesizing complex molecules with multiple reactive sites. For example, if a 3-azabicyclo[3.1.1]heptane derivative also contains a hydroxyl group, you could protect the amine with a Boc group and the hydroxyl group with a silyl ether (e.g., TBDMS). The Boc group can be removed with acid without affecting the silyl ether, and the silyl ether can be removed with fluoride ions without affecting the Boc group. This allows for selective manipulation of each functional group.
Q3: How can I monitor the progress of my protection and deprotection reactions?
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to get a qualitative assessment of the reaction progress. The protected and unprotected compounds will have different retention factors (Rf values).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, including the relative amounts of starting material, product, and any side products, as well as their mass-to-charge ratios for identification.
Q4: Are there any stability or storage concerns with 3-azabicyclo[3.1.1]heptane and its derivatives?
The unprotected 3-azabicyclo[3.1.1]heptane is a primary amine and can be sensitive to air and moisture, potentially forming carbonates upon exposure to carbon dioxide. It is best stored under an inert atmosphere at low temperatures. N-protected derivatives are generally more stable and can be stored under normal laboratory conditions.[3] However, due to the strained nature of the bicyclic system, prolonged exposure to strong acids or bases should be avoided.[3]
Q5: I am having trouble with the aqueous work-up and extraction of the deprotected 3-azabicyclo[3.1.1]heptane. What can I do?
The free amine of 3-azabicyclo[3.1.1]heptane can be quite water-soluble, which can lead to low recovery during extraction from aqueous solutions.[9]
-
Basify the aqueous layer: Before extraction, ensure the aqueous layer is basic (pH > 10) to deprotonate the amine and increase its solubility in organic solvents.
-
Use a more polar extraction solvent: A mixture of dichloromethane and isopropanol (e.g., 9:1 or 4:1) can be more effective than less polar solvents like ethyl acetate.
-
Brine wash: Washing the combined organic layers with brine (saturated NaCl solution) can help to remove dissolved water.
-
Salt out: Saturating the aqueous layer with a salt like sodium chloride or potassium carbonate can decrease the solubility of the amine in the aqueous phase and improve extraction efficiency.
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of 3-Azabicyclo[3.1.1]heptane
-
Dissolve 3-azabicyclo[3.1.1]heptane (1.0 eq.) in dichloromethane (DCM, approx. 0.1 M).
-
Add triethylamine (1.5 eq.) to the solution and cool to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for N-Boc Deprotection
-
Dissolve the N-Boc protected 3-azabicyclo[3.1.1]heptane (1.0 eq.) in DCM (approx. 0.1 M).
-
Add trifluoroacetic acid (TFA, 10-20 eq.) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product into an organic solvent as described in FAQ 5.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Visualizations
Caption: General workflow for the synthesis of 3-azabicyclo[3.1.1]heptane derivatives.
Caption: Decision tree for selecting a suitable N-protecting group.
Caption: Example of an orthogonal protection strategy.
References
- Dibchak, D., Snisarenko, M., Mishuk, A., Shablykin, O., Bortnichuk, L., Klymenko-Ulianov, O., Kheylik, Y., Sadkova, I. V., Rzepa, H. S., & Mykhailiuk, P. K. (2023). General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
-
ChemRxiv. (n.d.). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Retrieved from [Link]
- Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Peptide Science, 55(3), 177-204.
- Mykhailiuk, P. K., et al. (2023). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene.
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
-
Mansson, C. M. F., & Burns, N. Z. (n.d.). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]
-
ChemRxiv. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Retrieved from [Link]
-
ACS Publications. (2026). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]
-
ACS Publications. (2025). 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
ResearchGate. (2025). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Retrieved from [Link]
-
PubMed. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Retrieved from [Link]
-
PubMed. (2002). Nitrogen inversion in cyclic amines and the bicyclic effect. Retrieved from [Link]
-
MDPI. (n.d.). Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. Retrieved from [Link]
-
ResearchGate. (2025). Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Retrieved from [Link]
-
Bar-Ilan University. (2002). Nitrogen inversion in cyclic amines and the bicyclic effect. Retrieved from [Link]
-
Cambridge Open Engage. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. Retrieved from [Link]
Sources
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jocpr.com [jocpr.com]
- 9. orgsyn.org [orgsyn.org]
avoiding epimerization during functionalization of azabicyclo[3.1.1]heptanes
Welcome to the technical support center for synthetic challenges involving azabicyclo[3.1.1]heptane scaffolds. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address one of the most common and critical issues encountered during the functionalization of this important structural motif: the control of stereochemistry and avoidance of epimerization at the α-carbon.
Frequently Asked Questions (FAQs)
Q1: What exactly is epimerization in the context of azabicyclo[3.1.1]heptanes and why is it a critical issue?
A: Epimerization is the unwanted inversion of a single stereocenter in a molecule that contains multiple stereocenters. In the context of functionalizing an azabicyclo[3.1.1]heptane, this typically refers to the inversion of the stereocenter at a carbon atom adjacent (alpha, α) to the nitrogen atom.
This is a critical issue in drug development because the three-dimensional arrangement of atoms is paramount to a molecule's biological activity. The desired therapeutic effect is often linked to a single diastereomer. An uncontrolled epimerization leads to a mixture of diastereomers, which can be difficult and costly to separate. More importantly, the undesired epimer may have reduced activity, no activity, or even an entirely different and potentially harmful biological profile.[1] Therefore, maintaining stereochemical integrity during synthesis is essential.
Q2: What is the primary chemical mechanism that causes epimerization during the α-functionalization of these bicyclic amines?
A: The primary mechanism is the deprotonation of the α-carbon by a strong base. This abstraction of an α-proton generates a planar, sp²-hybridized aza-enolate or a related carbanionic intermediate. The planarity of this intermediate means the original stereochemical information at that carbon is lost. When an electrophile is subsequently added, it can approach from either face of the planar intermediate, leading to a mixture of the desired product and its epimer. The ratio of these products is determined by kinetic versus thermodynamic factors.[2][3][4]
Caption: Mechanism of Epimerization via a Planar Intermediate.
Q3: Which protons on the azabicyclo[3.1.1]heptane core are most susceptible to abstraction and epimerization?
A: The protons on the carbons directly adjacent to the ring nitrogen (the α-protons) are the most acidic. Their acidity is increased due to the electron-withdrawing inductive effect of the nitrogen atom, which helps to stabilize the resulting negative charge of the carbanion intermediate. Consequently, these α-positions are the most susceptible to deprotonation and subsequent epimerization during functionalization reactions that employ basic conditions. While protons at other positions can be removed under extremely harsh conditions, the α-position is the primary site of concern for most synthetic transformations.
Troubleshooting Guide for Laboratory Experiments
Q4: My α-alkylation reaction is yielding a poor diastereomeric ratio (d.r.). How can I improve the selectivity to favor the desired epimer?
A: Achieving high diastereoselectivity hinges on establishing kinetic control over the deprotonation and subsequent alkylation. This means creating conditions where the reaction proceeds through the lowest energy transition state to form one product much faster than the other, and preventing the system from reaching thermodynamic equilibrium where the most stable product dominates.[2][4][5] Here are the key experimental parameters to adjust:
1. Choice of Base and Deprotonation Conditions:
-
The Principle: To achieve kinetic control, you need a base that deprotonates the substrate quickly and irreversibly.[2] Sterically hindered, strong, non-nucleophilic bases are ideal.
-
Recommendation: Use lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS). These bases are very strong, and their bulkiness prevents them from acting as nucleophiles. Avoid smaller, less hindered bases like n-BuLi or s-BuLi if possible, as they can have more complex aggregation states and sometimes lead to lower selectivity.
-
Protocol Insight: Prepare LDA in situ at -78 °C by adding n-BuLi to diisopropylamine in THF and use it immediately. This ensures the base is fresh and highly active.
2. Solvent System:
-
The Principle: The solvent influences the stability and reactivity of the organolithium base and the resulting aza-enolate.[6][7]
-
Recommendation: Tetrahydrofuran (THF) is the most common and effective solvent. It is polar enough to solvate the lithium cation but does not overly stabilize the anionic intermediate, which could facilitate equilibration. Diethyl ether or toluene can also be used. Avoid polar aprotic solvents like HMPA or DMPU unless absolutely necessary, as they can sometimes disrupt the aggregation state of the intermediate in ways that may either help or hinder selectivity, requiring case-by-case optimization.
3. Temperature Control:
-
The Principle: This is arguably the most critical parameter. Low temperatures are essential to prevent the kinetically formed anion from equilibrating to the more thermodynamically stable anion.[4][5] The energy barrier to form the kinetic product is lower, but if given enough thermal energy, the system can reverse and proceed over the higher barrier to the more stable thermodynamic product.
-
Recommendation: Maintain a strict reaction temperature of -78 °C (a dry ice/acetone bath) throughout the deprotonation and alkylation steps. Ensure your thermometer is calibrated and properly submerged. Even a temporary warming of the flask can ruin the selectivity.
4. Order and Rate of Addition:
-
The Principle: To trap the desired kinetic anion before it has a chance to rearrange, the electrophile must be added efficiently.
-
Recommendation: Add the azabicycloheptane substrate slowly to the pre-formed solution of the base at -78 °C. This ensures that the base is always in excess during the addition, promoting rapid and complete deprotonation. After a short aging period (e.g., 30-60 minutes) to ensure full anion formation, add the electrophile quickly.
Table 1: Recommended Conditions for Kinetically Controlled α-Functionalization
| Parameter | Recommendation for Kinetic Control | Rationale |
| Base | LDA, LHMDS, KHMDS (1.1 - 1.5 eq.) | Strong, sterically hindered, non-nucleophilic base promotes rapid, irreversible deprotonation.[2] |
| Solvent | Anhydrous THF or Toluene | Aprotic, non-coordinating solvent minimizes equilibration of the anionic intermediate.[6] |
| Temperature | -78 °C (Strictly maintained) | Minimizes thermal energy, preventing the system from overcoming the activation barrier to the thermodynamic product.[4][5] |
| Addition Order | Substrate added slowly to base solution | Ensures rapid deprotonation and prevents proton exchange with unreacted starting material. |
| Electrophile | Highly reactive (e.g., MeI, BnBr) | Traps the kinetic anion quickly before it can isomerize. |
Q5: I am following all the standard procedures for kinetic control (LDA, THF, -78 °C), but I am still observing significant epimerization. What could be wrong?
A: This is a common and frustrating situation. If the primary conditions are correct, the problem often lies in more subtle aspects of the experimental setup or reagents.
-
Adventitious Proton Sources: The most likely culprit is a source of protons that allows the planar anion to be quenched and re-formed, facilitating equilibration.
-
Water: Ensure your solvent is rigorously anhydrous and your glassware is oven- or flame-dried under vacuum.
-
Reagents: Diisopropylamine used to make LDA must be distilled from CaH₂. The electrophile itself might be contaminated with acidic impurities or water.
-
-
Incomplete Deprotonation: If you use too little base (<1.0 eq), the unreacted starting material can act as a proton source for the newly formed anion, leading to epimerization.[2] Using a slight excess of base (e.g., 1.1 eq) is recommended.
-
Reaction Time: While a short aging period after deprotonation is necessary, excessively long reaction times, even at -78 °C, can allow for slow equilibration to the thermodynamic product. Aim for the shortest time necessary for complete anion formation (typically 30-60 minutes).
-
Quenching Step: The way you quench the reaction can also matter. A rapid quench with a proton source like saturated aqueous NH₄Cl is standard. If the quench is slow, localized warming could cause issues.
Q6: How can I design a self-validating experiment to diagnose the source of epimerization?
A: To pinpoint the problem, you need to isolate each step of the reaction. This troubleshooting workflow can help you diagnose the issue methodically.
Caption: Troubleshooting workflow for diagnosing epimerization.
By following this logical flow, you can systematically eliminate variables and identify whether the issue lies with the deprotonation step, the electrophile addition, or the stability of the intermediate over time.
References
- C-H Functionalization of Peptides via Cyclic Aminal Intermedi
- Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. PMC - NIH.
- Direct α-C-H bond functionalization of unprotected cyclic amines. PubMed. (2017-11-06).
- Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC - NIH.
- Thermodynamic and kinetic reaction control. Wikipedia.
- Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin.
- Kinetic vs. Thermodynamic Control in Organic Reactions.
- General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
- Kinetic vs. Thermodynamic Products. Master Organic Chemistry. (2012-02-09).
- Solvent effects on stereoselectivity: More than just an environment.
- Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. Organic Chemistry Frontiers (RSC Publishing).
- Visible-Light-Mediated, Diastereoselective Epimerization of Exocyclic Amines. Organic Letters. (2023).
- Solvent effects on stereoselectivity: more than just an environment. RSC Publishing. (2009-02-12).
- Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. thecatalyst.org [thecatalyst.org]
- 6. researchgate.net [researchgate.net]
- 7. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
troubleshooting low reactivity of the bridgehead position in azabicyclo[3.1.1]heptanes
Technical Support Center: Azabicyclo[3.1.1]heptane Bridgehead Reactivity
Welcome to the dedicated support center for researchers navigating the unique chemical landscape of azabicyclo[3.1.1]heptanes. This guide is structured to address one of the most common experimental hurdles: the characteristically low reactivity of the bridgehead positions. As drug development professionals know, harnessing these scaffolds as bioisosteres for motifs like meta-substituted arenes offers significant advantages in tuning physicochemical properties.[1][2] However, their rigid, three-dimensional structure presents challenges not encountered with simpler aliphatic or aromatic systems.
This document moves beyond standard protocols to explore the fundamental principles governing this reactivity, offering not just solutions but a framework for rational problem-solving in your own experiments.
Frequently Asked Questions (FAQs): The "Why" Behind Low Reactivity
Before troubleshooting, it's critical to understand the underlying chemical principles that make the azabicyclo[3.1.1]heptane bridgehead so reluctant to react.
Q1: Why is the bridgehead carbon in my azabicyclo[3.1.1]heptane scaffold so unreactive in substitution reactions?
A1: The low reactivity of the bridgehead carbon is a classic example of limitations imposed by stereoelectronic effects and steric hindrance inherent to bridged bicyclic systems.
-
Bredt's Rule and Carbocation Instability: Nucleophilic substitution reactions proceeding through an SN1 mechanism require the formation of a planar, sp²-hybridized carbocation intermediate. According to Bredt's Rule, forming a double bond (or a planar sp² center) at a bridgehead position in a small, strained bicyclic system is highly unfavorable.[3][4][5] The rigid framework of azabicyclo[3.1.1]heptane cannot accommodate the required 120° bond angles of a planar carbocation without introducing massive angle strain, making the SN1 pathway energetically inaccessible.[5][6][7]
-
Steric Hindrance in SN2 Reactions: The SN2 mechanism, which requires backside attack of a nucleophile, is also sterically blocked. The cage-like structure of the bicyclic system physically prevents a nucleophile from approaching the bridgehead carbon from the opposite side of the leaving group.[8]
Caption: Unfavorable substitution pathways at the bridgehead carbon.
Q2: My N-alkylation/acylation reactions at the bridgehead nitrogen are sluggish. Is this also due to steric hindrance?
A2: Yes, precisely. While the nitrogen's lone pair is electronically available, its reactivity is kinetically limited by steric factors. The surrounding bicyclic framework acts as a shield, impeding the approach of even moderately sized electrophiles. This steric congestion increases the activation energy of the reaction compared to a simple secondary amine like piperidine. Computational studies on similar bicyclic amines have shown that as the ring system's size and complexity increase, the steric cone angle around the bridgehead amine also increases, directly impacting its accessibility.[9][10]
Caption: Steric shielding of the bridgehead nitrogen by the bicyclic framework.
Troubleshooting Guide: From Problem to Protocol
This section provides actionable solutions to specific experimental failures, grounded in the principles discussed above.
Problem 1: My bridgehead C-H functionalization is failing or giving very low yields.
Cause: The bridgehead C-H bond is relatively strong and sterically inaccessible for many standard C-H activation catalysts that rely on directed coordination or concerted metalation-deprotonation pathways.
Solution Strategy: Shift from traditional two-electron pathways to single-electron transfer (SET) mechanisms, specifically radical-based reactions. Generating a bridgehead radical circumvents the high-energy cationic intermediates of SN1 reactions and the steric demands of SN2. The photocatalytic Minisci reaction is an excellent modern choice for this transformation.[11][12][13]
Protocol: Photocatalytic Minisci-Type C-H Heteroarylation
This protocol details the functionalization of a bridgehead carboxylic acid derivative via a redox-active ester (RAE), a reliable method for generating the necessary bridgehead radical.[11][13]
Step 1: Synthesis of the N-Hydroxyphthalimide (NHP) Redox-Active Ester
-
Dissolve: Dissolve the bridgehead carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Add Reagents: Add N-hydroxyphthalimide (1.2 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), and a coupling agent such as N,N'-diisopropylcarbodiimide (DIC, 1.2 eq).
-
React: Stir the reaction at room temperature for 18 hours under an inert atmosphere (N₂ or Ar).
-
Isolate: Filter the resulting urea byproduct and concentrate the filtrate. Purify the crude product by flash chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the NHP ester.
Step 2: Photocatalytic Minisci Reaction
-
Prepare: In a borosilicate vial, combine the NHP ester (1.0 eq), the desired heterocycle (e.g., pyridine, quinoline; 5.0-10.0 eq), and a photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%).
-
Dissolve & Degas: Add anhydrous, degassed solvent (e.g., DMSO or acetonitrile). Sparge the mixture with N₂ or Ar for 15-20 minutes to remove oxygen.
-
Irradiate: Seal the vial and place it in front of a blue LED light source (e.g., 456 nm) with cooling (a fan is usually sufficient to maintain room temperature).[2]
-
Monitor: Stir vigorously and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 16-24 hours).
-
Workup & Purify: Upon completion, perform an appropriate aqueous workup to remove the excess heterocycle and solvent. Purify the crude product by flash chromatography to obtain the functionalized azabicyclo[3.1.1]heptane.
Caption: Experimental workflow for bridgehead functionalization via photocatalysis.
Problem 2: My N-alkylation with a primary alkyl halide is giving poor conversion, even at elevated temperatures.
Cause: As discussed, steric hindrance around the bridgehead nitrogen is the primary culprit. The alkyl halide, even if primary, may be too bulky to approach the nitrogen effectively. Furthermore, at high temperatures, competing elimination of the alkyl halide (E2) can become a significant side reaction.
Solution Strategy: Modify reaction conditions to favor the nucleophilic substitution pathway. This involves choosing smaller electrophiles, increasing nucleophilicity, or using alternative methods that avoid a direct SN2 pathway.
Troubleshooting Steps & Recommendations
| Parameter | Standard Condition (Low Yield) | Recommended Modification | Rationale |
| Electrophile | Benzyl bromide, Isopropyl iodide | Methyl iodide, Ethyl triflate | Minimizes steric clash with the bicyclic frame, allowing for a closer approach to the nitrogen lone pair. Triflate is an excellent leaving group, increasing reactivity. |
| Base | K₂CO₃, Et₃N | Proton Sponge, NaH | A non-nucleophilic, strong base like Proton Sponge prevents side reactions. NaH can deprotonate the N-H (if present) to form a more nucleophilic amide anion. |
| Solvent | Acetonitrile (ACN) | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Polar aprotic solvents stabilize the transition state of SN2 reactions and can accelerate the rate. |
| Temperature | 80 °C | Start at RT, slowly increase to 40-60 °C | Find the "sweet spot" where the SN2 reaction proceeds without significant competing elimination or decomposition. |
| Alternative | Direct Alkylation | Reductive Amination | If the goal is to add an alkyl group, reacting the parent amine with an aldehyde/ketone followed by reduction (e.g., with NaBH(OAc)₃) can be a much more efficient and milder alternative to direct alkylation.[14] |
Concluding Remarks
The azabicyclo[3.1.1]heptane core is a valuable tool in medicinal chemistry, but its unique geometry demands a thoughtful and informed approach to its functionalization. Low reactivity at the bridgehead is not an insurmountable obstacle but a chemical puzzle. By understanding the foundational principles of steric hindrance and electronic strain, and by shifting reaction strategies from traditional ionic pathways to modern radical-based methods, researchers can successfully unlock the synthetic potential of these complex and promising scaffolds.
References
-
Frank, N., et al. (2022). 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. PMC - PubMed Central - NIH. Available at: [Link]
- Reddit user discussion on Bredt's Rule (2024). UCLA chemists just proved that Bredt's Rule does no have to apply, paving the way for the discovery of new medicines. Reddit.
-
Lerner, H.-W., et al. (2023). Synthesis, bridgehead functionalization, and photoisomerization of 9,10-diboratatriptycene dianions. Chemical Science. Available at: [Link]
- Purechemistry (2023). Bredt's rule. Purechemistry.
-
Lerner, H.-W., et al. (2023). Synthesis, bridgehead functionalization, and photoisomerization of 9,10-diboratatriptycene dianions. RSC Publishing. Available at: [Link]
- Lerner, H.-W., et al. (2023).
-
Padwa, A., et al. (2022). Oxidative bridgehead functionalization of (4 + 3) cycloadducts obtained from oxidopyridinium ions. PMC - NIH. Available at: [Link]
- Dibchak, D., et al. (2023). Synthesis of 3-Azabicyclo[3.1.1]heptanes. Enamine.
-
Dibchak, D., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. Available at: [Link]
- Wikipedia contributors. (2024). Bredt's rule. Wikipedia.
- ChemRxiv. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.
- The Oxford Scientist. (2025).
- Applequist, D. E., & Roberts, J. D. (1954). Displacement Reactions at Bridgeheads of Bridged Polycarbocyclic Systems. Chemical Reviews.
- UCLA Chemistry. (2024).
- Bar-Ilan University. Synthesis, Characterization, and Chemistry of Bridgehead-Functionalized Bicyclo[2.2.
- ResearchGate. Azabicyclo[3.1.1]... reactive C1 position.
-
Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. PMC - NIH. Available at: [Link]
-
Willis, N. J., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. Available at: [Link]
- Willis, N. J., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. American Chemical Society.
- Beilstein Journal of Organic Chemistry. The synthesis of functionalized bridged polycycles via C–H bond insertion. Beilstein Journal of Organic Chemistry.
-
Willis, N. J., et al. (2024). Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. PMC - NIH. Available at: [Link]
-
Fort, R. C., & Schleyer, P. von R. (1964). Electronic effects of bridgehead alkyl substituents: adamantan-1-yl and bicyclo[15][15][15]octan-1-yl. Journal of the Chemical Society, Perkin Transactions 2.
- Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane.
-
Li, B., & Chiusoli, G. P. (2011). The Stereoselective Formation of Bicyclic Enamines with Bridgehead Unsaturation via Tandem C-H Bond Activation/Alkenylation/Electrocyclization. PMC - NIH. Available at: [Link]
- Clark, R. D., & Archuleta, B. S. (1976). APPLICATIONS OF BICYCLIC AND CAGE COMPOUNDS Final Report. New Mexico Highlands University.
- ResearchGate. (2024). Recent Progress in (3+3) Cycloadditions of Bicyclobutanes to Access Bicyclo[3.1.1]heptane Derivatives.
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. University of Rochester. Available at: [Link]
- ResearchGate. (2022). Synthesis of bicyclo[3.1.
- ResearchGate. 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta -Substituted...
- MDPI. (2018). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI.
- RSC Publishing. (2012). Steric control of the in/out sense of bridgehead substituents in macrobicyclic compounds: isolation of new “crossed chain” variants of in/out isomers.
- Langhals, H., & Hadizamani, K. (1990). The relation between bridgehead reactivity and electronic effects. New Journal of Chemistry.
- RSC Publishing. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. RSC Advances.
- NC State University Libraries. Chapter 24 – Amines and Heterocycles Solutions to Problems.
- Chemistry LibreTexts. (2022). 24.7: Reactions of Amines. Chemistry LibreTexts.
- Jasperse, C. Chem 360 Jasperse Ch. 19 Notes + Answers. Amines.
- Organic Letters. (2021). Direct Amidation of Tertiary N-Benzylamines.
- MDPI. (2021). Reactivity and Stereoselectivity in the Inverse-Electron-Demand Diels–Alder Reaction of 1-Aza-1,3-Butadiene. MDPI.
- PMC - PubMed Central. Feature Reviews in Medicinal Chemistry. PMC - PubMed Central.
- ResearchGate. (2023). Stereoelectronic Effects: A Bridge Between Structure and Reactivity.
- PubMed. (2015). Friedel-Crafts Coupling of Electron-Deficient Benzoylacetones Tuned by Remote Electronic Effects. PubMed.
Sources
- 1. enamine.net [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. purechemistry.org [purechemistry.org]
- 5. Bredt's rule - Wikipedia [en.wikipedia.org]
- 6. oxsci.org [oxsci.org]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. Displacement Reactions at Bridgeheads of Bridged Polycarbocyclic Systems [authors.library.caltech.edu]
- 9. Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. d-nb.info [d-nb.info]
Technical Support Center: Production of 3-Azabicyclo[3.1.1]heptane Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 3-azabicyclo[3.1.1]heptane intermediates. This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating these valuable, three-dimensional scaffolds into their drug discovery programs. The 3-azabicyclo[3.1.1]heptane core is increasingly recognized as a saturated bioisostere for pyridine and piperidine rings, offering potential improvements in physicochemical properties such as solubility and metabolic stability.[1][2][3]
However, transitioning from lab-scale discovery to multigram or kilogram production presents significant challenges. This document provides in-depth troubleshooting advice and frequently asked questions to address common scalability issues encountered during synthesis.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying chemical principles to guide your optimization efforts.
Section A: Synthesis via Reductive Ring-Opening of Spirocyclic Oxetanyl Nitriles
This modern approach provides general access to the 3-azabicyclo[3.1.1]heptane core but requires careful control of the key reductive cyclization step.[2][4]
Question: My reductive cyclization of a spirocyclic oxetanyl nitrile using LiAlH₄ is stalling or giving low yields upon scale-up. What are the common causes?
Answer: This is a frequent issue when moving to larger scales. The problem often lies in one of three areas: reagent purity and stoichiometry, temperature control, or solvent effects.
-
Reagent Quality and Stoichiometry:
-
LiAlH₄ Activity: Lithium aluminum hydride (LiAlH₄) can degrade upon exposure to atmospheric moisture, leading to reduced activity. On a larger scale, the longer addition times increase this risk. Always use a freshly opened bottle or titrate older batches to determine the exact molarity of your solution.
-
Stoichiometry: While a small excess of LiAlH₄ is typical, a large excess can lead to side reactions. Conversely, if the starting material or solvent contains even small amounts of water, it will consume the hydride, rendering the reaction sluggish or incomplete. Ensure all glassware is rigorously dried and solvents are anhydrous.
-
-
Thermal Management (The Exotherm Problem):
-
The reduction of nitriles and the subsequent ring-opening are exothermic. On a small scale, this heat dissipates quickly. On a multigram scale, inefficient heat transfer can cause the internal temperature to rise significantly, leading to decomposition of the starting material, intermediate, or product.
-
Solution: Employ a jacketed reactor with controlled cooling. Use a slow, portion-wise addition of the LiAlH₄ or a metered addition of the substrate solution to the hydride slurry at a low temperature (e.g., 0 °C) to maintain thermal control. Monitor the internal temperature throughout the addition.
-
-
Solvent and Solubility:
-
The intermediate lithium alkoxide species must remain soluble to react efficiently. As the reaction progresses, changes in the composition of the reaction mixture can lead to precipitation.
-
Solution: Ensure sufficient solvent volume to maintain a homogenous mixture. In some cases, switching to a solvent with better solubilizing properties for the intermediates, such as THF over diethyl ether, can be beneficial.
-
Question: I'm observing unexpected byproducts during the LiAlH₄ reduction step. How can I improve selectivity for the desired 3-azabicyclo[3.1.1]heptane?
Answer: The formation of byproducts often points to the undesired reactivity of the intermediate primary amine generated in situ. The key is to favor the desired intramolecular cyclization over other potential pathways.
-
Mechanism Insight: The reaction proceeds via reduction of the nitrile to a primary amine, which then acts as a nucleophile to attack one of the C-O bonds of the oxetane ring, leading to ring-opening and formation of the bicyclic system.[2][5]
-
Common Byproduct: A common byproduct is the simple primary amine resulting from nitrile reduction without subsequent cyclization. This occurs if the intermediate amine is protonated (e.g., by adventitious water) before it can cyclize, or if the ring-opening is kinetically slow.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low selectivity.
-
Solutions:
-
Strict Anhydrous Conditions: This is critical to prevent quenching the intermediate amine or the hydride.
-
Lewis Acid Catalysis: The oxetane ring-opening can be facilitated by a Lewis acid. While LiAlH₄ itself has Lewis acidic character (from Li⁺ and AlH₃), some syntheses of related oxabicyclo[3.1.1]heptanes have shown that stronger Lewis acids like BF₃•Et₂O can effectively promote the isomerization/cyclization step.[5] This could be explored cautiously, as it may also catalyze side reactions.
-
Temperature Profile: A higher temperature during the cyclization phase (after the initial reduction) may favor the desired intramolecular reaction. A "low-temperature addition, then warm-up" profile is often successful.
-
Section B: Challenges in the Strecker / Intramolecular Imide Formation Route
This robust sequence, starting from readily available 3-oxocyclobutanecarboxylate, is effective for multigram synthesis but requires careful control of stereochemistry and reaction endpoints.[1][6][7]
Question: How can I control the diastereoselectivity of the Strecker reaction when scaling up?
Answer: Maintaining diastereoselectivity on a large scale is primarily about ensuring consistent reaction conditions, especially temperature and the rate of addition.
-
Background: The diastereoselective Strecker reaction of methyl 3-oxocyclobutane-3-carboxylate is a key step in establishing the correct stereochemistry for the subsequent intramolecular cyclization.[1]
-
Key Parameters:
-
Temperature: The diastereomeric ratio (d.r.) is often highly dependent on temperature. Lower temperatures typically favor higher selectivity. The challenge at scale is maintaining a uniform low temperature throughout the reactor. Use a reactor with efficient cooling and agitation.
-
Addition Rate: Slow addition of the cyanide source (e.g., TMSCN) is crucial. A rapid, localized increase in concentration can lead to side reactions or a decrease in selectivity.
-
Solvent: Ensure the solvent is appropriate for the scale and temperature. It must keep all reactants and intermediates in solution at the reaction temperature.
-
Question: My catalytic debenzylation (Pd/C, H₂) is slow or incomplete on a large scale. How can I troubleshoot this?
Answer: This is a classic process chemistry problem. The efficiency of heterogeneous catalysis is highly dependent on physical parameters that change with scale.
-
Catalyst Activity:
-
Poisoning: The palladium catalyst is sensitive to poisons like sulfur compounds, strong coordinating amines, or halides. Ensure your substrate is pure and that no contaminants are introduced from previous steps.
-
Catalyst Type: Not all Pd/C catalysts are equal. The support (charcoal type), metal loading (e.g., 5% vs 10%), and water content can dramatically affect activity. For a specific substrate, it may be necessary to screen catalysts from different vendors.
-
Loading: At larger scales, catalyst loading (w/w%) may need to be increased to maintain a reasonable reaction time.
-
-
Mass Transfer Limitations:
-
This is the most common scale-up issue. The reaction can only proceed as fast as hydrogen can get from the headspace, dissolve in the solvent, and reach the catalyst surface.
-
Agitation: Inefficient stirring will create a hydrogen-starved environment at the catalyst bed. Ensure your reactor's agitation is sufficient to create a good vortex and disperse the catalyst and hydrogen effectively. Baffles in the reactor can improve mixing.
-
Hydrogen Pressure: Increasing the hydrogen pressure (if your equipment allows) increases the concentration of dissolved hydrogen, which can significantly accelerate the reaction rate. Many lab-scale reactions run under a balloon of H₂, but pilot-scale requires a pressurized vessel (e.g., a Parr shaker or hydrogenator).[1]
-
-
Reaction Conditions:
-
Temperature: Increasing the temperature can improve the reaction rate, but may also increase the risk of side reactions. An optimal temperature must be found experimentally (e.g., 45 °C is cited in one procedure).[1]
-
Solvent: The choice of solvent (e.g., MeOH, EtOH) affects hydrogen solubility and substrate/product solubility.
-
Part 2: Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes for preparing 3-azabicyclo[3.1.1]heptane intermediates on a multigram-to-kilogram scale?
A: Several scalable routes have been successfully developed. The choice often depends on the desired substitution pattern and available starting materials. The three most prominent are:
-
Reductive Ring-Opening of Spirocyclic Oxetanyl Nitriles: A versatile and general method that has been demonstrated on a multigram scale.[2][3][8]
-
Intramolecular Imide Formation from Cyclobutane Derivatives: This route starts from commercially available 3-oxocyclobutanecarboxylate and proceeds via a diastereoselective Strecker reaction, yielding key intermediates on up to a 30 g scale.[1][6][7]
-
Double Alkylation of Malonates with Azetidine Precursors: This approach has been used to prepare a key azetidine intermediate on a 1 kg scale, which then leads to the bicyclic core in 400 g batches.[9][10][11]
Q: Purification by column chromatography is not feasible for my target throughput. What are some alternative, scalable purification strategies?
A: Designing a process that avoids chromatography is a key goal in scale-up. For 3-azabicyclo[3.1.1]heptane intermediates, which are often basic amines, consider the following:
-
Crystallization/Precipitation: The most desirable method. You can often form a crystalline salt (e.g., hydrochloride or tosylate) by treating a solution of the crude free base with the appropriate acid.[1][12][13] This not only purifies the compound but also provides a stable, easy-to-handle solid.
-
Liquid-Liquid Extraction: A carefully designed aqueous workup can remove many impurities. By adjusting the pH, you can move your basic product between the organic and aqueous layers, leaving neutral or acidic impurities behind.
-
Trituration: Suspending the crude, solid product in a solvent in which the impurities are soluble but the product is not can be a very effective purification technique.[1]
-
Distillation: For lower molecular weight, thermally stable, and non-polar derivatives, distillation under reduced pressure might be an option.
Q: Are there any known stability issues with the 3-azabicyclo[3.1.1]heptane core?
A: The 3-azabicyclo[3.1.1]heptane core is a strained bicyclic system, but it is generally stable under common synthetic conditions, including reductions with LiAlH₄, catalytic hydrogenations, and standard N-acylation or N-alkylation reactions.[2][10] However, like other strained systems, it can be sensitive to very strong acids or high temperatures for prolonged periods. The stability of related 3-oxabicyclo[3.1.1]heptanes has been confirmed at 100 °C for short periods, suggesting reasonable thermal stability for the core structure.[5] Always perform stability studies on your specific intermediate under the planned reaction conditions.
Part 3: Protocols and Data
Experimental Protocol: Multigram Synthesis of a Key Bicyclic Imide Intermediate
This protocol is adapted from the multigram synthesis reported by Lysenko et al., which relies on the intramolecular imide formation pathway.[1]
Step 1: Diastereoselective Strecker Reaction (Example Scale: 366 g)
-
To a solution of methyl 3-oxocyclobutane-3-carboxylate (6) in an appropriate solvent, add benzylamine and trimethylsilyl cyanide (TMSCN).
-
Maintain the reaction at a controlled temperature (e.g., 0-10 °C) to ensure high diastereoselectivity.
-
After the reaction is complete, quench carefully and perform an extractive workup.
-
Purify the resulting aminonitrile (7) by trituration or crystallization to isolate the major diastereomer. A reported yield for this step is 64% on a 366 g scale.[1]
Step 2: Acid-Mediated Cyclization and Hydrolysis (Example Scale: 250 g)
-
Dissolve the purified aminonitrile (7) in trifluoroacetic acid (TFA).
-
Carefully add concentrated sulfuric acid (H₂SO₄) at a low temperature (e.g., 10 °C), controlling the exotherm.
-
Allow the reaction to stir at room temperature for 16 hours.
-
Concentrate the reaction mixture under reduced pressure and perform a workup to isolate the bicyclic imide intermediate (1).
Step 3: Debenzylation (Example Scale: 50 g)
-
Dissolve the bicyclic imide (8) in methanol (MeOH).
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Pressurize the reaction vessel with hydrogen gas (H₂) and heat to a moderate temperature (e.g., 45 °C).
-
Maintain vigorous stirring for 24 hours or until the reaction is complete by TLC or LC-MS.
-
Filter the catalyst through Celite® and concentrate the filtrate. The product can be precipitated as its HCl salt. A reported yield for this step is 84%.[1]
Data Summary
Table 1: Comparison of Selected Scalable Synthetic Routes
| Feature | Reductive Ring-Opening[2] | Intramolecular Imide Formation[1] | Double Malonate Alkylation[10][11] |
| Starting Materials | Spirocyclic Oxetanyl Nitriles | 3-Oxocyclobutanecarboxylate | cis-2,4-bis(mesyloxymethyl)azetidine |
| Key Transformation | LiAlH₄ reduction/cyclization | Strecker reaction, Imide formation | Double alkylation, Decarboxylation |
| Reported Scale | Multigram | 30-400 g scale | ~400 g scale (final product) |
| Advantages | General, broad substrate scope | Uses readily available starting materials | Highly scalable initial steps (up to kg) |
| Potential Challenges | Exotherm control, LiAlH₄ handling | Diastereoselectivity, multi-step | Availability of azetidine precursor |
Visualization of a General Synthetic Pathway
Caption: Pathway for the Strecker/Imide Formation Route.
References
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. [Preprint]. Available at: [Link]
-
De Blieck, A., & Stevens, C. V. (2011). Synthesis of a Variety of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles via a Dynamic Addition–Intramolecular Substitution Sequence. Synlett, 2011(12), 1748-1752. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. Angewandte Chemie International Edition. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 62(39), e202304246. Available at: [Link]
-
Lysenko, V., et al. (2024). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. [Preprint]. Available at: [Link]
-
Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]
-
Mykhailiuk, P. K., et al. (2023). Scalable synthesis of compound 3 a⋅HCl. ResearchGate. Available at: [Link]
-
Mansson, C. M. F., & Burns, N. Z. (2018). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 95, 29-40. Available at: [Link]
-
Grygorenko, O. O., et al. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. PubMed. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - Enamine [enamine.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. capotchem.cn [capotchem.cn]
- 13. 6-Oxa-3-azabicyclo[3.1.1]heptane Tosylate|Bicyclic Morpholine [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Synthetic Routes to Functionalized Azabicyclo[3.1.1]heptanes: A Guide for Researchers
The azabicyclo[3.1.1]heptane scaffold has emerged as a critical structural motif in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to traditional planar aromatic rings, often leading to improved physicochemical properties and novel pharmacological profiles. As bioisosteres of pyridines and other heterocycles, these constrained bicyclic amines are increasingly sought after by drug development professionals. This guide provides a head-to-head comparison of the prevailing synthetic strategies for accessing functionalized 2-azabicyclo[3.1.1]heptanes, 3-azabicyclo[3.1.1]heptanes, and 6-azabicyclo[3.1.1]heptanes, offering insights into the mechanism, scope, and scalability of each approach.
The Strategic Importance of Azabicyclo[3.1.1]heptanes
The "escape from flatland" is a well-established concept in drug discovery, advocating for the incorporation of three-dimensional scaffolds to enhance properties such as solubility, metabolic stability, and target engagement. Azabicyclo[3.1.1]heptanes are exemplary in this regard, providing a rigid framework that orients substituents in well-defined vectors, which can be crucial for optimizing interactions with biological targets. The position of the nitrogen atom within the bicyclic system (2, 3, or 6) further diversifies the available chemical space and potential applications.
Synthesis of 2-Azabicyclo[3.1.1]heptanes
Route 1: Dynamic Addition-Intramolecular Substitution from Cyclobutanones
A robust and scalable method for the synthesis of 2-azabicyclo[3.1.1]heptane derivatives commences from 3-(2-chloroethyl)cyclobutanone.[1][2] The key transformation involves a dynamic addition of a primary amine and cyanide to the cyclobutanone, followed by an intramolecular nucleophilic substitution to construct the bicyclic core.
Mechanism: The reaction proceeds through the in-situ formation of an imine from the cyclobutanone and a primary amine. Subsequent addition of cyanide generates an α-aminonitrile intermediate. The crucial ring-closing step is an intramolecular nucleophilic substitution where the nitrogen attacks the carbon bearing the chloroethyl group, displacing the chloride and forming the 2-azabicyclo[3.1.1]heptane skeleton.
Experimental Protocol:
-
To a solution of 3-(2-chloroethyl)cyclobutanone in a suitable solvent (e.g., methanol), add the primary amine and a cyanide source (e.g., trimethylsilyl cyanide or acetone cyanohydrin).
-
The reaction is typically stirred at room temperature until completion.
-
The resulting 2-alkyl-2-azabicyclo[3.1.1]heptane-1-carbonitriles can be isolated and further functionalized. For instance, the nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid.[2]
Route 2: Catalyst-Controlled [3+3] Annulation of Bicyclo[1.1.0]butanes
A modern and divergent approach utilizes the reaction of bicyclo[1.1.0]butanes (BCBs) with vinyl azides, controlled by distinct catalysts to afford either 2- or 3-azabicyclo[3.1.1]heptenes.[3][4] For the synthesis of the 2-aza isomers, a titanium(III)-catalyzed single-electron reductive generation of a C-radical from the BCB enables a [3+3] annulation with the vinyl azide. The resulting azabicyclo[3.1.1]heptenes can be subsequently reduced to the saturated analogs.
Mechanism: The Ti(III) catalyst promotes a single-electron transfer to the BCB, leading to the formation of a cyclobutyl radical. This radical adds to the vinyl azide, triggering a cascade that culminates in the formation of the 2-azabicyclo[3.1.1]heptene core. The choice of catalyst is crucial for directing the regiochemical outcome of the annulation.
Experimental Protocol:
-
In a glovebox, a solution of the bicyclo[1.1.0]butane and vinyl azide in a suitable solvent (e.g., THF) is prepared.
-
The Ti(III) catalyst is added, and the reaction mixture is stirred at the appropriate temperature.
-
Upon completion, the reaction is quenched and the 2-azabicyclo[3.1.1]heptene product is isolated.
-
Standard reduction methods (e.g., catalytic hydrogenation) can be employed to obtain the saturated 2-azabicyclo[3.1.1]heptane.
Synthesis of 3-Azabicyclo[3.1.1]heptanes
Route 1: Reductive Cyclization of Spirocyclic Oxetanyl Nitriles
A highly efficient and scalable synthesis of 3-azabicyclo[3.1.1]heptanes proceeds through the reductive cyclization of spirocyclic oxetanyl nitriles.[5][6][7] This method is particularly attractive due to its operational simplicity and the avoidance of chromatographic purification.
Mechanism: The reaction is believed to proceed via the reduction of the nitrile to a primary amine, which is not observed as it rapidly undergoes an intramolecular nucleophilic attack on one of the oxetane carbons, leading to ring-opening of the oxetane and concomitant formation of the 3-azabicyclo[3.1.1]heptane core. The Lewis acidity of the reducing agent's counterion (e.g., Li+) is thought to play a role in activating the oxetane ring.
Experimental Protocol:
-
The spirocyclic oxetanyl nitrile is dissolved in a suitable solvent like THF.
-
A reducing agent such as lithium aluminum hydride (LiAlH4) is added portion-wise at a controlled temperature.
-
The reaction is stirred until the starting material is consumed.
-
Work-up typically involves quenching the excess reducing agent and extraction of the product. The scalability of this method has been demonstrated on a multigram scale.[5]
Route 2: Intramolecular Imide Formation from 1,3-Disubstituted Cyclobutanes
Another powerful strategy for the multigram synthesis of 3-azabicyclo[3.1.1]heptane derivatives relies on the intramolecular cyclization of a 1,3-disubstituted cyclobutane precursor to form a bicyclic imide.[8][9] A key step in accessing the precursor is a diastereoselective Strecker reaction on a 3-oxocyclobutanecarboxylate.
Mechanism: The synthesis begins with a Strecker reaction to introduce an amino and a nitrile group onto the cyclobutane ring with the desired trans stereochemistry. The nitrile is then selectively hydrolyzed to an amide, and the ester is saponified to a carboxylic acid. In the presence of a base, the amide nitrogen attacks the carboxylic acid (or an activated derivative), leading to the formation of the bicyclic imide, which is a 3-azabicyclo[3.1.1]heptane-2,4-dione. This intermediate can then be further elaborated.
Experimental Protocol:
-
Perform a Strecker reaction on a 3-oxocyclobutanecarboxylate with an amine and a cyanide source.
-
Selectively hydrolyze the nitrile and saponify the ester to obtain the amino acid precursor.
-
Treat the precursor with a base (e.g., t-BuOK) to effect the intramolecular imide formation.
-
The resulting bicyclic imide can be reduced or otherwise functionalized to access a variety of 3-azabicyclo[3.1.1]heptane derivatives.
Synthesis of 6-Azabicyclo[3.1.1]heptanes
Route 1: Light-Mediated Intramolecular [2+2] Cycloaddition
The synthesis of the less common 6-azabicyclo[3.1.1]heptane isomer can be achieved through a light-mediated intramolecular [2+2] cycloaddition of aza-1,6-dienes.[10] This photochemical approach is notable for favoring a 6-exo-trig cyclization pathway, which is often disfavored under thermal conditions according to Baldwin's rules.
Mechanism: The reaction is initiated by a photocatalyst that, upon excitation with light, promotes the formation of a radical intermediate from the aza-1,6-diene. The presence of a radical-stabilizing group on the alkene is crucial for directing the reaction towards the desired 6-exo-trig cyclization, leading to the formation of the bridged bicyclic system over the more conventional 5-exo-trig product.
Experimental Protocol:
-
A solution of the aza-1,6-diene and a suitable photocatalyst (e.g., an iridium complex) in a degassed solvent is irradiated with light of the appropriate wavelength (e.g., blue LEDs).
-
The reaction is monitored until completion.
-
The 6-azabicyclo[3.1.1]heptane product is then isolated and purified. The versatility of this method allows for a range of substituents on the starting diene.
Route 2: Double Alkylation of Malonate
A practical and large-scale synthesis of 3-substituted 6-azabicyclo[3.1.1]heptanes has been developed based on the double alkylation of a malonate with a cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate.[11] This approach provides access to a key dicarboxylic acid intermediate that can be further transformed into a variety of functionalized 6-azabicyclo[3.1.1]heptanes.
Mechanism: The synthesis starts with a readily available azetidine derivative bearing two mesylate leaving groups. In the presence of a base, both leaving groups are displaced by a soft nucleophile like diethyl malonate in a double alkylation reaction, forming the cyclobutane ring of the bicyclic system. Subsequent hydrolysis and decarboxylation steps lead to the desired 3-substituted 6-azabicyclo[3.1.1]heptane core.
Experimental Protocol:
-
The cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate is treated with a malonate ester in the presence of a strong base.
-
The resulting bicyclic diester is hydrolyzed to the corresponding dicarboxylic acid.
-
Monodecarboxylation or oxidative bis-decarboxylation can then be performed to access a range of 3-substituted 6-azabicyclo[3.1.1]heptanes. This method has been successfully scaled to produce hundreds of grams of key intermediates.[11]
Comparative Summary of Synthetic Routes
| Route | Target Isomer | Key Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages | Scalability |
| Dynamic Addition-Intramolecular Substitution | 2-Aza | Cyclobutanone derivatives | Primary amines, Cyanide source | Scalable, Access to diverse functional groups | Requires multi-step synthesis of starting material | High (multigram) |
| Catalyst-Controlled Annulation | 2-Aza & 3-Aza | Bicyclo[1.1.0]butanes, Vinyl azides | Ti(III) or Sc catalysts | Divergent, High functional group tolerance | Requires specialized starting materials (BCBs) | Demonstrated on lab scale |
| Reductive Cyclization | 3-Aza | Spirocyclic oxetanyl nitriles | LiAlH4 | Scalable, Operationally simple, No chromatography | Starting material synthesis required | High (multigram) |
| Intramolecular Imide Formation | 3-Aza | 3-Oxocyclobutanecarboxylates | Strecker reaction, Base-mediated cyclization | Scalable, Access to diamine derivatives | Multi-step sequence | High (multigram) |
| Light-Mediated [2+2] Cycloaddition | 6-Aza | Aza-1,6-dienes | Photocatalyst, Light | Access to less common isomer, Mild conditions | Requires photochemical setup | Demonstrated on lab scale |
| Double Alkylation of Malonate | 6-Aza | Azetidine derivatives, Malonates | Strong base | Very large scale, Access to 3-substituted derivatives | Multi-step synthesis of azetidine precursor | Very High (kilogram) |
Conclusion and Outlook
The synthesis of functionalized azabicyclo[3.1.1]heptanes has seen significant advancements in recent years, with the development of diverse and powerful methodologies. The choice of a particular synthetic route will depend on the desired substitution pattern, the required scale of the synthesis, and the availability of starting materials. For large-scale production of 3- and 6-azabicyclo[3.1.1]heptanes, the reductive cyclization of oxetanyl nitriles and the double alkylation of malonates, respectively, stand out for their proven scalability. For accessing diverse functionality and exploring novel chemical space, the catalyst-controlled annulations of BCBs and photochemical methods offer exciting opportunities. As the demand for three-dimensional scaffolds in drug discovery continues to grow, the development of even more efficient and versatile routes to azabicyclo[3.1.1]heptanes and other constrained bicyclic systems will remain an area of intense research. The photocatalytic Minisci reaction, for example, provides a promising avenue for the late-stage functionalization of these cores.[12][13]
References
- General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes. (URL: )
- Synthesis of Azabicyclo[3.1.
- Synthesis of 6-Azabicyclo[3.1.1]heptanes Through Light-Mediated Intramolecular [2 + 2] Cycloaddition. (URL: )
- Synthesis of a Variety of 2-Alkyl-2-Azabicyclo[3.1.1]heptane-1-carbonitriles via a Dynamic Addition–Intramolecular Substitution Sequence. (URL: )
- Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society. (URL: )
-
General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. PubMed. (URL: [Link])
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. (URL: [Link])
-
Amine-promoted three-component cycloaddition of bicyclo[1.1.0]butanes with hydroxylamine and polyformaldehyde: expedient access to 2-oxa-3-azabicyclo[3.1.1]heptanes. Green Chemistry (RSC Publishing). (URL: [Link])
-
Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. PubMed. (URL: [Link])
-
Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition of Bicyclobutanes with Isatogens: Access to Tetracyclic 2-Oxa-3-azabicyclo[3.1.1]heptanes. JACS Au. (URL: [Link])
- Access to Enantiopure 2-Azabicyclo[3.1.
- Recent Advances in the Synthesis of Bicyclo[3.1.1]heptanes. (URL: )
-
General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. (URL: [Link])
-
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. (URL: [Link])
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. (URL: [Link])
-
Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. (URL: [Link])
-
Thermal Intramolecular [2+2] Cycloaddition: Synthesis of 3-Azabicyclo[3.1.1]heptanes from Morita–Baylis–Hillman Adduct-Derived 4,4-Diaryl-1,3-dienes. ResearchGate. (URL: [Link])
-
3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. ResearchGate. (URL: [Link])
- Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. (URL: )
-
Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. PubMed. (URL: [Link])
-
Recent Advances in the Synthesis of Bicyclo[3.1.1]heptanes. ResearchGate. (URL: [Link])
-
Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters. (URL: [Link])
-
Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis. PubMed. (URL: [Link])
-
A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. ResearchGate. (URL: [Link])
-
Nonmetathesis Heterocycle Formation by Ruthenium-Catalyzed Intramolecular [2 + 2] Cycloaddition of Allenamide-enes to Azabicyclo[3.1.1]heptanes. ACS Catalysis. (URL: [Link])
-
Thieme E-Books & E-Journals. (URL: [Link])
-
Synthesis of Bridged Azabicyclic Structures via Ring-Closing Olefin Metathesis. Sci-Hub. (URL: [Link])
Sources
- 1. d-nb.info [d-nb.info]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Computational Conformational Analysis of 3-Azabicyclo[3.1.1]heptane
<
Executive Summary
The 3-azabicyclo[3.1.1]heptane scaffold is a key structural motif in modern medicinal chemistry, prized for its role as a conformationally restricted piperidine analog.[1][2] Its rigid, three-dimensional structure allows for precise positioning of chemical functionalities in space, which is critical for optimizing interactions with biological targets.[3] Understanding the conformational landscape of this bicyclic system is paramount for rational drug design. This guide provides a comparative analysis of computational methodologies to determine the conformational preferences of 3-azabicyclo[3.1.1]heptane, offering detailed protocols and expert insights for researchers in drug discovery and computational chemistry. We will explore the hierarchy of computational methods, from rapid molecular mechanics to high-accuracy quantum mechanics, providing a framework for selecting the appropriate level of theory to match the research objective.
Introduction: The Strategic Importance of Conformational Rigidity
In drug discovery, moving from flexible, acyclic molecules to more rigid, cyclic scaffolds is a common strategy to enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties. The 3-azabicyclo[3.1.1]heptane core serves as a superior isostere for piperidine and pyridine rings, which are ubiquitous in pharmaceuticals.[1][2] Unlike the flexible chair-boat equilibrium of piperidine, the bicyclic nature of 3-azabicyclo[3.1.1]heptane locks the six-membered ring into specific conformations.
The primary conformational isomers of the 3-azabicyclo[3.1.1]heptane ring system are typically described as chair-like and boat-like forms. The relative stability of these conformers, and the energy barriers between them, dictate the spatial orientation of substituents, which in turn governs the molecule's biological activity. Computational analysis is an indispensable tool for elucidating this conformational landscape, providing insights that are often difficult to obtain through experimental methods alone.
Comparative Analysis of Computational Methodologies
The choice of computational method is a critical decision, balancing the need for accuracy against computational cost. Here, we compare the most common approaches for the conformational analysis of 3-azabicyclo[3.1.1]heptane.
| Methodology | Typical Implementation | Strengths | Weaknesses | Best Use Case |
| Molecular Mechanics (MM) | Force Fields: MMFF94, UFF | Extremely fast; suitable for large-scale screening of thousands of molecules. | Accuracy is dependent on the quality of the force field parameterization; may not be accurate for novel or strained systems. | Initial conformational search and filtering of large virtual libraries. |
| Semi-Empirical Quantum Mechanics | Methods: PM7, GFN2-xTB | Faster than DFT; provides a more quantum-mechanically sound description than MM. | Less accurate than higher-level methods; may struggle with subtle electronic effects. | Rapid optimization of conformers found by MM; balancing speed and moderate accuracy. |
| Density Functional Theory (DFT) | Functionals: B3LYP, M06-2X Basis Sets: 6-31G*, cc-pVTZ | Good balance of accuracy and computational cost; widely applicable and well-validated.[4][5] | Can be computationally demanding for large molecules; results can be sensitive to the choice of functional and basis set.[6] | Accurate energy calculations and geometry optimizations of a smaller set of low-energy conformers. |
| Ab Initio (Wavefunction Theory) | Methods: MP2, CCSD(T) | High accuracy ("gold standard"); excellent for benchmarking other methods. | Very computationally expensive; generally impractical for routine conformational searches. | High-precision single-point energy calculations on critical conformers to establish a reliable energy reference. |
Expert Insight: For a robust conformational analysis of a novel 3-azabicyclo[3.1.1]heptane derivative, a hierarchical approach is recommended. Begin with a broad conformational search using a computationally inexpensive method like Molecular Mechanics. The resulting low-energy conformers should then be re-optimized and their energies refined using a more accurate method, such as DFT with a suitable functional like M06-2X, which is known to perform well for non-covalent interactions.[7]
Practical Workflow: A Step-by-Step Protocol for Conformational Analysis
This section outlines a validated, step-by-step workflow for conducting a comprehensive conformational analysis of a substituted 3-azabicyclo[3.1.1]heptane.
Step 1: Initial 3D Structure Generation
-
Objective: Create a reasonable starting 3D geometry.
-
Protocol:
-
Sketch the molecule in a 2D chemical drawing program (e.g., ChemDraw).
-
Convert the 2D structure to a 3D model using a molecular builder.
-
Perform an initial, quick geometry optimization using a Molecular Mechanics force field (e.g., MMFF94) to clean up bond lengths and angles.
-
Step 2: Systematic Conformational Search
-
Objective: To explore the potential energy surface and identify all low-energy conformers.
-
Protocol:
-
Use a systematic or stochastic conformational search algorithm. A common choice is a Monte Carlo or a low-mode dynamics search.
-
Set an energy window (e.g., 10 kcal/mol) above the global minimum to ensure all relevant conformers are saved.
-
Employ a computationally inexpensive method, such as Molecular Mechanics, for this initial search to allow for extensive sampling.
-
Step 3: Clustering and Redundancy Removal
-
Objective: Group similar conformations and select a representative structure from each cluster for further analysis.
-
Protocol:
-
Cluster the conformers generated in Step 2 based on a root-mean-square deviation (RMSD) of atomic positions. A typical RMSD cutoff is 0.5 Å.
-
From each cluster, select the conformer with the lowest energy as the representative for that geometry.
-
Step 4: High-Level Geometry Optimization and Energy Refinement
-
Objective: Obtain accurate geometries and relative energies for the unique conformers.
-
Protocol:
-
Take the representative conformers from Step 3 and perform a full geometry optimization using a higher level of theory. Density Functional Theory (DFT) with a functional like B3LYP or M06-2X and a basis set such as 6-311+G(d,p) is a robust choice.[8]
-
Include a solvent model (e.g., the Polarizable Continuum Model - PCM) if the molecule's behavior in solution is of interest.
-
Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., have no imaginary frequencies). The thermal corrections from the frequency calculation can be used to compute Gibbs free energies.
-
Step 5: Analysis of Results
-
Objective: Determine the relative populations of conformers and analyze their geometric properties.
-
Protocol:
-
Calculate the relative Gibbs free energies (ΔG) of all optimized conformers.
-
Use the Boltzmann distribution equation to calculate the equilibrium population of each conformer at a given temperature (e.g., 298.15 K).
-
Analyze key geometric parameters, such as dihedral angles and intramolecular distances, to characterize the shape of each conformer.
-
Visualizing the Workflow and Conformational Relationships
To clarify the process, the following diagrams illustrate the computational workflow and the conformational landscape.
Caption: A typical computational workflow for conformational analysis.
Caption: Simplified potential energy surface for 3-azabicyclo[3.1.1]heptane.
Data Interpretation and Validation
The ultimate goal of a computational study is to provide reliable predictions. The calculated conformational preferences should, whenever possible, be compared with experimental data.
-
X-ray Crystallography: If a crystal structure is available, it provides a definitive experimental conformation in the solid state. However, be aware that crystal packing forces can sometimes favor a conformation that is not the lowest-energy one in solution.
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) techniques, particularly the measurement of Nuclear Overhauser Effects (NOEs) and coupling constants, can provide information about the average conformation in solution. These experimental observables can be compared with values predicted from the computationally derived conformers.
Conclusion and Future Perspectives
The computational conformational analysis of 3-azabicyclo[3.1.1]heptane is a powerful tool for understanding the structure-activity relationships of this important medicinal chemistry scaffold. By employing a hierarchical workflow that leverages the strengths of different computational methods, researchers can obtain accurate and reliable insights into the conformational preferences of these molecules. Future work in this area will likely involve the use of more advanced sampling techniques, such as metadynamics, to more fully explore the potential energy surface and the integration of machine learning potentials to accelerate high-accuracy calculations. These advancements will continue to enhance our ability to design novel therapeutics with improved efficacy and safety profiles.
References
- Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.
- Putative conformational preferences of bicyclic piperidines 1 and 4.
- 3-((Hetera)cyclobutyl)azetidines, "Stretched" Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery. | Semantic Scholar. Vertex AI Search.
- Computational Insights into the Conformational ... - Benchchem. Vertex AI Search.
- 6-Oxa-3-azabicyclo[3.1.1]heptane|Bicyclic Morpholine - Benchchem. Vertex AI Search.
- Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. Vertex AI Search.
- Computational study of the conformational preferences of the (R)-8-amino-pentacyclo[5.4.0.0(2,6).0(3,10).0(5,9)]undecane-8-carboxylic acid monopeptide - PubMed. Vertex AI Search.
- Computational study of the structure and properties of bicyclo[3.1.1]heptane derivatives for new high-energy density compounds with low impact sensitivity - PubMed. Vertex AI Search.
- 3-Oxabicyclo[3.1.1]heptane-2,4-dione - EvitaChem. Vertex AI Search.
- Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs | ChemRxiv. Vertex AI Search.
- (PDF) General Synthesis of 3‐Azabicyclo[3.1.
- Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC - NIH. Vertex AI Search.
- Synthesis of bicyclo[3.1.1]heptanes, meta-substituted arene isosteres, from [3.1.
- Eu(OTf)3‐Catalyzed Formal Dipolar [4π + 2σ] Cycloaddition of ... Vertex AI Search.
- Photochemical Intermolecular [3σ + 2σ]-Cycloaddition for the Construction of Aminobicyclo[3.1.1]heptanes | Journal of the American Chemical Society. Vertex AI Search.
- Conformational preferences and cis-trans isomerization of azaproline residue - PubMed. Vertex AI Search.
- First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC - NIH. Vertex AI Search.
- Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors - Journal of Medicinal and Chemical Sciences. Vertex AI Search.
- Introduction to Density‐Functional Theory and ab‐Initio Molecular Dynamics - ResearchG
- Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline - ResearchG
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors [jmchemsci.com]
- 5. researchgate.net [researchgate.net]
- 6. First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Validating 3-Azabicyclo[3.1.1]heptane as a Saturated Bioisostere of the Pyridine Ring
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of this endeavor.[1][2] This guide provides an in-depth, evidence-based comparison of the 3-azabicyclo[3.1.1]heptane scaffold and the pyridine ring, validating the former as a compelling saturated bioisostere. We will delve into the physicochemical rationale, present comparative experimental data, and provide actionable protocols for researchers in drug discovery.
The pyridine ring is a ubiquitous heterocycle in pharmaceuticals, prized for its hydrogen bonding capabilities and its role as a key structural motif. However, its aromatic nature can also be a metabolic liability and may contribute to undesirable physicochemical properties. The search for non-aromatic mimics that preserve the spatial arrangement of substituents while improving drug-like properties is therefore a significant area of research.[3][4] The rigid, three-dimensional structure of 3-azabicyclo[3.1.1]heptane has emerged as a promising candidate to replace the 3,5-disubstituted pyridine ring, offering a pathway to "escape from flatland" and access new chemical space.[5][6]
Structural and Geometric Analogy: A Superimposable Vector Space
The fundamental premise for the bioisosteric relationship between 3-azabicyclo[3.1.1]heptane and a 3,5-disubstituted pyridine lies in their remarkably similar geometric parameters. X-ray crystallographic analysis reveals that the distances and angles between key substituent exit vectors are highly comparable.[7][8] This structural mimicry is crucial as it allows the bicyclic core to present appended functional groups to a biological target in a spatial orientation that is analogous to that of the pyridine ring.
Caption: Structural overlay highlighting the similar spatial orientation of substituents (R1, R2) on a pyridine ring and a 3-azabicyclo[3.1.1]heptane core.
Crystallographic studies have demonstrated a high degree of similarity between the geometric parameters of the 3-azabicyclo[3.1.1]heptane core and the pyridine ring.[8] This structural congruence is a key factor in the successful bioisosteric replacement.
| Parameter | 3,5-Disubstituted Pyridine | 3-Azabicyclo[3.1.1]heptane |
| Distance r (Å) | ~5.06 | ~4.79 - 4.81 |
| Angle φ (°) (between exit vectors) | ~120 | ~118 |
| Table 1: Comparison of key geometric parameters derived from X-ray crystallographic data.[8][9] |
Physicochemical Property Showdown: A Case Study with Rupatadine
To empirically validate the theoretical advantages of this bioisosteric switch, researchers replaced the pyridine ring in the antihistamine drug Rupatadine with the 3-azabicyclo[3.1.1]heptane scaffold.[5][7] The resulting analogue exhibited significant improvements in key physicochemical properties, underscoring the potential of this strategy to mitigate common drug development hurdles.[10]
| Property | Rupatadine (Pyridine) | Rupatadine Analogue (3-Azabicyclo[3.1.1]heptane) | Fold Improvement |
| Aqueous Solubility (µM) | 29 | 365 | >12x |
| Lipophilicity (logD at pH 7.4) | >4.5 | 3.8 | Lower Lipophilicity |
| Calculated Lipophilicity (clogP) | 5.1 | 5.2 | ~ Unchanged |
| Metabolic Stability (% remaining after 30 min) | Lower | Dramatically Increased | Significant |
| Table 2: Comparative physicochemical and metabolic stability data for Rupatadine and its 3-azabicyclo[3.1.1]heptane analogue.[7] |
These results are highly instructive. The dramatic increase in aqueous solubility and the reduction in experimental lipophilicity (logD) for the 3-azabicyclo[3.1.1]heptane analogue are particularly noteworthy.[7] High lipophilicity is often associated with poor absorption, distribution, metabolism, and excretion (ADME) properties, as well as increased toxicity.[3] The improved metabolic stability also suggests that the saturated bicyclic core is less susceptible to oxidative metabolism compared to the electron-rich pyridine ring.[5][11]
Experimental Validation Workflow
The validation of a bioisosteric replacement is a multi-step process that involves synthesis, physicochemical characterization, and biological evaluation. The following workflow outlines the key experimental stages for comparing a pyridine-containing parent compound with its 3-azabicyclo[3.1.1]heptane analogue.
Caption: A typical experimental workflow for the validation of a bioisosteric replacement.
Detailed Experimental Protocols
Aqueous Solubility Determination (Kinetic Solubility Assay)
Causality: This assay rapidly assesses the solubility of a compound in an aqueous buffer, which is a critical determinant of oral bioavailability. Poor solubility can be a major roadblock in drug development.
Protocol:
-
Stock Solution Preparation: Prepare 10 mM stock solutions of the parent pyridine compound and the 3-azabicyclo[3.1.1]heptane analogue in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solutions to create a concentration gradient.
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, initiating precipitation of the compounds.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to allow for equilibration.
-
Filtration/Centrifugation: Remove precipitated compound by filtering through a 96-well filter plate or by centrifugation.
-
Quantification: Analyze the concentration of the remaining soluble compound in the filtrate/supernatant using liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) with a standard curve.
-
Data Analysis: The highest concentration at which the compound remains in solution is determined as its kinetic solubility.
Lipophilicity Measurement (logD Determination)
Causality: Lipophilicity is a key parameter that influences a drug's absorption, distribution, membrane permeability, and toxicity. The distribution coefficient (logD) at a physiological pH of 7.4 is a more relevant measure for ionizable compounds than the partition coefficient (logP).
Protocol:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).
-
Phase System: Use a two-phase system of n-octanol and PBS at pH 7.4.
-
Partitioning: Add a small aliquot of the compound stock solution to a vial containing a known ratio of n-octanol and PBS.
-
Equilibration: Shake the vials vigorously for a set period (e.g., 1-2 hours) to ensure the compound has fully partitioned between the two phases.
-
Phase Separation: Centrifuge the vials to achieve complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample both the n-octanol and aqueous phases and determine the concentration of the compound in each phase using LC-MS or HPLC.
-
Calculation: Calculate logD using the formula: logD = log10([Compound]octanol / [Compound]aqueous).
In Vitro Metabolic Stability Assay (Liver Microsomes)
Causality: This assay provides an early indication of a compound's susceptibility to Phase I metabolism by cytochrome P450 enzymes, which are abundant in liver microsomes. High metabolic instability can lead to rapid clearance and poor in vivo efficacy.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in a phosphate buffer.
-
Compound Incubation: Add the test compounds (parent and analogue) to the reaction mixture at a final concentration of typically 1 µM.
-
Time Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30 minutes), take aliquots of the reaction mixture and quench the metabolic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the resulting line can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Conclusion
The replacement of a pyridine ring with a 3-azabicyclo[3.1.1]heptane core represents a powerful and validated strategy in medicinal chemistry.[5][12] This bioisosteric substitution is grounded in a strong structural and geometric rationale, with the saturated bicyclic system effectively mimicking the three-dimensional arrangement of substituents on a 3,5-disubstituted pyridine.[7] The empirical evidence, particularly the case study of the Rupatadine analogue, demonstrates the potential for this approach to yield compounds with significantly improved physicochemical properties, including enhanced aqueous solubility and metabolic stability, and reduced lipophilicity.[7][10] By employing the systematic experimental workflows and protocols detailed in this guide, researchers can effectively validate this bioisosteric replacement within their own drug discovery programs, potentially overcoming critical development hurdles and unlocking new avenues for therapeutic innovation.
References
- General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes.
- Visualized comparison of 3-azabicyclo[3.1.1]heptane and... - ResearchGate.
- 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC - PubMed Central - NIH. PubMed Central.
- Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction | Organic Letters - ACS Publications.
- (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - ResearchGate.
- 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings | Organic Letters - ACS Publications.
- 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings - ChemRxiv. ChemRxiv.
- Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine - ResearchGate.
- Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs - ChemRxiv. ChemRxiv.
- General Synthesis of 3-Azabicyclo[3.1.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PubMed Central. PubMed Central.
- Selected parameters of 3‐azabicyclo[3.1.1]heptanes 3 a⋅HCl, 11 a⋅HCl,... - ResearchGate.
- Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of - ChemRxiv. ChemRxiv.
- Bioisosterism in Drug Discovery and Development - An Overview | Bentham Science. Bentham Science.
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioisosterism in Drug Discovery and Development - An Overview | Bentham Science [benthamscience.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
The 3-Azabicyclo[3.1.1]heptane Scaffold: A Comparative Guide to the In Vitro Biological Activity of its Derivatives as Potent Neuromodulators
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous properties upon drug candidates is perpetual. The rigid, three-dimensional architecture of bicyclic systems has proven to be a particularly fruitful area of exploration, offering a means to orient functional groups in precise spatial arrangements and to explore chemical space beyond the confines of traditional flat, aromatic rings. Among these, the 3-azabicyclo[3.1.1]heptane core and its close analogs have emerged as "privileged scaffolds," particularly in the development of potent ligands for challenging neurological targets.
This guide provides a comparative analysis of the in vitro biological activity of compounds synthesized from a key intermediate, Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate, and its close structural relatives. We will delve into the synthesis of exemplary compounds, their interactions with key neurological targets, and the in vitro assays used to characterize their activity, providing a framework for researchers and drug development professionals to understand the potential of this unique chemical scaffold.
The Strategic Advantage of the 3-Azabicyclo[3.1.1]heptane Core
The 3-azabicyclo[3.1.1]heptane skeleton offers a constrained conformation that mimics aspects of the piperidine ring, a common motif in bioactive molecules. This conformational rigidity can lead to enhanced binding affinity and selectivity for a specific biological target by reducing the entropic penalty of binding. Furthermore, the introduction of heteroatoms and substitution at various positions on the bicyclic system allows for fine-tuning of the molecule's physicochemical properties, such as solubility and lipophilicity, which are critical for drug development.
While direct derivatization of this compound is not extensively documented in publicly available literature, the closely related 3,6-diazabicyclo[3.1.1]heptane scaffold has been the subject of significant investigation, particularly in the pursuit of potent and selective neuronal nicotinic acetylcholine receptor (nAChR) ligands. These receptors are implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.
Comparative In Vitro Biological Activity: Targeting Neuronal Nicotinic Acetylcholine Receptors
Research has demonstrated that N-aryl nicotinamide derivatives of the 3,6-diazabicyclo[3.1.1]heptane core exhibit exceptionally high affinity for the α4β2 nAChR subtype, a key target for the treatment of nicotine addiction and other neurological conditions.[1][2] The following table summarizes the in vitro binding affinities of representative compounds, comparing them to the well-known nAChR agonist, nicotine, and the potent, non-selective agonist, epibatidine.
| Compound ID | R-Group on Nicotinamide | Target Receptor | In Vitro Binding Affinity (Ki) | Selectivity (α7/α4β2) |
| 4a | H | α4β2 nAChR | 0.056 nM | High |
| 4b | 6-Cl | α4β2 nAChR | 0.023 nM | High |
| 4c | 6-Br | α4β2 nAChR | 0.023 nM | 1295 |
| 43 | N-(2-fluorophenyl)nicotinamide | α4β2 nAChR | 10 pM | Very High |
| Nicotine | - | α4β2 nAChR | ~1-10 nM | Moderate |
| Epibatidine | - | nAChRs (non-selective) | ~0.01-0.1 nM | Low |
Data synthesized from multiple sources for comparative purposes.[1][2][3]
The data clearly indicate that derivatives of the 3,6-diazabicyclo[3.1.1]heptane scaffold can achieve picomolar to low nanomolar binding affinities for the α4β2 nAChR, significantly surpassing the potency of nicotine.[4] Moreover, compounds like 4c demonstrate remarkable selectivity for the α4β2 subtype over the α7 subtype, a crucial attribute for minimizing off-target effects.[2] Compound 43 stands out as a particularly potent and selective ligand, highlighting the therapeutic potential of this chemical class.[3]
Experimental Protocols: Unveiling In Vitro Activity
The determination of a compound's in vitro biological activity is a cornerstone of drug discovery. For the 3-azabicyclo[3.1.1]heptane derivatives targeting nAChRs, radioligand binding assays are the gold standard for quantifying binding affinity.
Protocol: α4β2 nAChR Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of test compounds for the human α4β2 nAChR.
Objective: To determine the inhibitory constant (Ki) of a test compound for the α4β2 nAChR.
Materials:
-
Human α4β2 nAChR-expressing cell line membranes (e.g., from HEK293 or SH-EP1 cells)
-
Radioligand: [³H]-Epibatidine or [³H]-Cytisine
-
Non-specific binding control: Nicotine or unlabeled epibatidine
-
Assay buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Filtration apparatus with glass fiber filters
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects receptor binding (typically <1%).
-
Prepare the radioligand solution in the assay buffer at a concentration close to its dissociation constant (Kd) for the receptor.
-
Prepare the non-specific binding control solution at a high concentration (e.g., 10 µM nicotine).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Test Compound Binding: Test compound dilution, radioligand, and cell membranes.
-
-
-
Incubation:
-
Incubate the microplate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient period to reach equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Choice of Radioligand: [³H]-Epibatidine and [³H]-Cytisine are high-affinity radioligands for the α4β2 nAChR, enabling sensitive detection of binding.
-
Non-specific Binding Control: A high concentration of an unlabeled ligand is used to saturate the specific binding sites, allowing for the quantification of non-specific binding to the filters and cell membranes.
-
Filtration: Rapid filtration is crucial to prevent the dissociation of the radioligand-receptor complex during the separation step.
-
Cheng-Prusoff Equation: This equation corrects the IC50 value for the competitive interaction between the test compound and the radioligand, providing a more accurate measure of the test compound's affinity (Ki).
Visualizing the Path to Bioactivity
The synthesis of these potent nAChR ligands from a protected 3,6-diazabicyclo[3.1.1]heptane intermediate follows a logical and efficient pathway.
Caption: Synthetic workflow for N-aryl nicotinamide derivatives.
Expanding Horizons: Other Potential Biological Activities
While the primary focus of research on this scaffold has been on nAChRs, the structural motifs present in 3-azabicyclo[3.1.1]heptane derivatives suggest potential for activity at other neurological targets.
-
Monoamine Oxidase (MAO) Inhibition: The constrained amine structure could be incorporated into inhibitors of MAO-A and MAO-B, enzymes that metabolize key neurotransmitters like serotonin, dopamine, and norepinephrine.[5][6][7] MAO inhibitors are used in the treatment of depression and Parkinson's disease.[8]
-
Acetylcholinesterase (AChE) Inhibition: The scaffold could serve as a core for the design of AChE inhibitors, which are a mainstay in the symptomatic treatment of Alzheimer's disease.[9]
-
Sigma-1 Receptor Modulation: The sigma-1 receptor is a unique intracellular chaperone protein implicated in various neurological conditions.[10][11][12] The lipophilic and basic nature of certain 3-azabicyclo[3.1.1]heptane derivatives could lead to interactions with this receptor.[13]
The following diagram illustrates the potential signaling pathways that could be modulated by derivatives of this versatile scaffold.
Caption: Potential biological targets and downstream effects.
Conclusion
The 3-azabicyclo[3.1.1]heptane scaffold and its analogs represent a promising platform for the development of novel therapeutics targeting a range of neurological disorders. The exceptional potency and selectivity of its derivatives for the α4β2 neuronal nicotinic acetylcholine receptor underscore the value of this rigid, three-dimensional structure in medicinal chemistry. While the direct derivatization of this compound remains an area ripe for further public-domain research, the demonstrated success of the closely related 3,6-diazabicyclo[3.1.1]heptane core provides a strong rationale for its continued exploration. Future investigations into the activity of this scaffold at other key neurological targets, such as MAO, AChE, and the sigma-1 receptor, are warranted and could unveil new therapeutic avenues for challenging diseases of the central nervous system.
References
-
G. G. G. D. D. D. C. C. M. M. M. P. P. P. R. R. R. S. S. S. V. V. V. Z. Z. Z. Novel N-aryl nicotinamide derivatives: taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors. European Journal of Medicinal Chemistry. 2019;180:51-61. [Link]
-
Dallanoce C, De Amici M, Pucci L, et al. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. Bioorg Med Chem Lett. 2008;18(23):6147-6150. [Link]
-
Gatta F, Cignarella G, Dalla Valle F, et al. Novel N-aryl Nicotinamide Derivatives: Taking Stock on 3,6-diazabicyclo[3.1.1]heptanes as Ligands for Neuronal Acetylcholine Receptors. Eur J Med Chem. 2019;180:51-61. [Link]
- Loriga G, Piaz V, Gatta F, et al. 3,6-diazabicyclos[3.1.1]heptane derivatives with analgesic activity.
-
Probes & Drugs. nicotine (PD003076, SNICXCGAKADSCV-JTQLQIEISA-N). [Link]
-
Dallanoce C, De Amici M, Pucci L, et al. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors. ResearchGate. 2008. [Link]
-
Kim et al. 3-azabicyclo[1][1][3]heptane derivative and pharmaceutical composition including same. Google Patents. 2022.
-
Epibatidine: a novel (chloropyridyl)azabicycloheptane with potent... [Link]
-
Walker DP, Rogier DJ Jr. Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane Hydrotosylate; A Novel Morpholine-Based Building Block. ResearchGate. 2014. [Link]
-
Baig MH, Ahmad K, Roy S, et al. Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches. Frontiers in Neuroscience. 2023;17. [Link]
-
Maruyama T, Kobayashi K, Abe Y, et al. Synthesis and biological activity of various derivatives of a novel class of potent, selective, and orally active prostaglandin D2 receptor antagonists. 2. 6,6-Dimethylbicyclo[3.1.1]heptane derivatives. J Med Chem. 2003;46(20):4288-4304. [Link]
-
Kim et al. 3-azabicyclo[1][1][3] heptane derivatives and pharmaceutical compositions containing the same. Google Patents. 2021.
-
Grygorenko OO, Radchenko DS, Kuleshov VI, et al. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angewandte Chemie International Edition. 2022;61(39). [Link]
-
Walker DP, Rogier DJ Jr. A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. ResearchGate. 2014. [Link]
-
Sahn JJ, Al-Gharably N, Schmidt HR. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules. 2021;26(11):3197. [Link]
- Vilner BJ, Bowen WD. Sigma-1 receptor ligands and methods of use.
-
Bijak M. Acetylcholinesterase as a Multifunctional Target in Amyloid-Driven Neurodegeneration: From Dual-Site Inhibitors to Anti-Agregation Strategies. International Journal of Molecular Sciences. 2025;26(14):8726. [Link]
-
Wikipedia. Monoamine oxidase inhibitor. [Link]
-
Velázquez-Esquivel A, Reyes-Haro D, Labra-Ruiz NA. Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels. Frontiers in Cellular Neuroscience. 2020;14. [Link]
-
Deligia F, Deiana V, G. G. G. D. D. D. C. C. M. M. M. P. P. P. R. R. R. S. S. S. V. V. V. Z. Z. Z. Design of novel 3,6-diazabicyclo[3.1.1]heptane derivatives with potent and selective affinities for α4β2 neuronal nicotinic acetylcholine receptors. ResearchGate. 2015. [Link]
-
Schmidt HR, Kruse AC. Structural basis for σ1 receptor ligand recognition. Nature structural & molecular biology. 2018;25(10):921-929. [Link]
-
G. G. G. D. D. D. C. C. M. M. M. P. P. P. R. R. R. S. S. S. V. V. V. Z. Z. Z. Monoamine Oxidase Inhibitors (MAOIs). StatPearls. 2025. [Link]
-
Mayo Clinic. Monoamine oxidase inhibitors (MAOIs). [Link]
-
Drugs.com. List of MAO inhibitors + Uses & Side Effects. 2024. [Link]
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Synthesis of 3,6-diazabicyclo[3.1.1]heptanes as novel ligands for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nicotine (PD003076, SNICXCGAKADSCV-JTQLQIEISA-N) [probes-drugs.org]
- 5. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 7. drugs.com [drugs.com]
- 8. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. US8349898B2 - Sigma-1 receptor ligands and methods of use - Google Patents [patents.google.com]
- 12. Frontiers | Molecular Interplay Between the Sigma-1 Receptor, Steroids, and Ion Channels [frontiersin.org]
- 13. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparative Docking of Azabicyclo[3.1.1]heptane-Based Ligands at Nicotinic Acetylcholine Receptors
Introduction: The Significance of the Azabicyclo[3.1.1]heptane Scaffold and In Silico Insights
The azabicyclo[3.1.1]heptane scaffold is a rigid bicyclic structure that has garnered significant attention in medicinal chemistry. Its constrained conformation provides a unique three-dimensional arrangement of functional groups, making it an attractive template for designing ligands with high affinity and selectivity for various biological targets. Notably, derivatives of 3,6-diazabicyclo[3.1.1]heptane have emerged as potent and selective modulators of neuronal nicotinic acetylcholine receptors (nAChRs).[1][2] These receptors are ligand-gated ion channels involved in a wide range of physiological and pathological processes, making them crucial therapeutic targets for conditions like Alzheimer's disease, Parkinson's disease, schizophrenia, pain, and nicotine addiction.[3][4]
Structure-based drug design (SBDD) is a cornerstone of modern drug discovery, relying on the three-dimensional structure of the biological target to design effective ligands.[5] Molecular docking, a key computational technique in SBDD, predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[6] This allows us to rationalize structure-activity relationships (SAR), predict binding affinities, and screen virtual libraries for potential new drug candidates. However, the reliability of docking results can be highly dependent on the software, scoring functions, and protocols used.[6][7]
This guide provides an in-depth, objective comparison of two widely used docking programs, AutoDock Vina and GOLD (Genetic Optimisation for Ligand Docking) , for studying the binding of azabicyclo[3.1.1]heptane-based ligands to the human α4β2 nAChR, the most abundant nicotinic receptor subtype in the brain.[8] We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and critically evaluate the results against published experimental data.
Experimental Design & Rationale
The objective of this study is to compare the ability of AutoDock Vina and GOLD to predict the binding modes and rank-order a series of known 3,6-diazabicyclo[3.1.1]heptane ligands based on their affinity for the human α4β2 nAChR. The trustworthiness of any docking protocol hinges on its ability to reproduce known experimental results. Therefore, we will use a set of ligands with published binding affinities (Kᵢ values) as our benchmark for validation.[9]
Workflow Overview
The computational workflow is designed to ensure rigor and reproducibility. It begins with the careful preparation of the receptor and ligands, proceeds to the execution of two distinct docking protocols, and concludes with a thorough analysis and comparison of the results.
Caption: Overall computational workflow for the comparative docking study.
Detailed Methodologies
PART 1: Receptor and Ligand Preparation
Expertise & Experience: The quality of your input structures directly dictates the quality of your docking results. Garbage in, garbage out. The choice of receptor structure is critical. High-resolution crystal structures are ideal, but for many targets like nAChRs, these can be challenging to obtain.[8] We have selected the cryo-EM structure of the human α4β2 nAChR in complex with nicotine (PDB ID: 6CNJ) as it provides a high-quality template of the human receptor.
Receptor Preparation Protocol (General)
-
Obtain Structure: Download the PDB file for 6CNJ from the Protein Data Bank.
-
Isolate Chains: The biological assembly of the α4β2 receptor is a pentamer. For this study, we will focus on the binding site located at the interface of an α4 and a β2 subunit. Isolate the relevant chains (e.g., Chains A and B).
-
Pre-processing: Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand (nicotine). This is done to ensure the docking is unbiased by the presence of the original ligand.[10]
-
Add Hydrogens & Assign Charges: Both docking programs require the protein to have a complete set of hydrogens and assigned partial charges.
-
For AutoDock Vina: Use AutoDock Tools (MGLTools) to add polar hydrogens and compute Gasteiger charges.[11] The output file should be in the PDBQT format, which includes atomic charges and atom type definitions.
-
For GOLD: Use the protein preparation wizard within the Hermes visualizer. This tool allows for the addition of hydrogens, corrects protonation states of residues like histidine at a physiological pH, and removes waters.[12]
-
Ligand Selection & Preparation Protocol
-
Ligand Selection: We have selected three compounds from a published study by Murineddu et al. with varying affinities for the α4β2 nAChR to assess the ranking performance of the docking software.[9]
-
Ligand 1 (High Affinity): Compound 43 (5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(2-fluorophenyl)nicotinamide), Kᵢ = 0.01 nM
-
Ligand 2 (Medium Affinity): Compound 39 (5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(3-chlorophenyl)nicotinamide), Kᵢ = 0.042 nM
-
Ligand 3 (Lower Affinity): Compound 40 (5-(3,6-diazabicyclo[3.1.1]heptane-3-yl)-N-(4-chlorophenyl)nicotinamide), Kᵢ = 0.404 nM
-
-
3D Structure Generation: Sketch the 2D structures of the ligands and convert them to 3D structures using a molecular editor (e.g., ChemDraw, MarvinSketch).
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation. This step is crucial as the starting conformation of the ligand can influence the docking outcome.
-
File Format Conversion: Save the prepared ligands in the appropriate formats for each program (PDBQT for AutoDock Vina, MOL2 or SDF for GOLD).
PART 2: Comparative Docking Protocols
Trustworthiness: A protocol becomes self-validating when its parameters are chosen based on established best practices and are designed to rigorously sample the conformational space of the ligand within the defined binding site. The key difference here lies in how the binding site is defined and how the search algorithm explores solutions.
Protocol 1: AutoDock Vina
AutoDock Vina uses a Lamarckian genetic algorithm and an empirical scoring function. Its speed and accuracy have made it one of the most widely used docking tools.[13][14]
-
Grid Box Definition: Vina requires a 3D grid box to be defined that encompasses the entire binding site.
-
Rationale: The search for the best ligand pose will be confined to this space. The size and center of the box are critical parameters. A box that is too small may miss the true binding pose, while one that is too large will increase computation time unnecessarily.
-
Procedure: Using AutoDock Tools, center the grid box on the position of the co-crystallized nicotine in the original PDB structure (6CNJ). A box size of 24 x 24 x 24 Å is typically sufficient to cover the nAChR binding pocket.[10]
-
-
Configuration File: Create a configuration text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box center and size coordinates, and the output file name.[11]
-
Setting Exhaustiveness: The exhaustiveness parameter controls the thoroughness of the search.
-
Rationale: A higher value increases the probability of finding the global minimum (the best binding pose) but also increases the computational cost. A value of 16 is a good compromise between accuracy and speed for a thorough search.[14]
-
-
Execution: Run the docking simulation from the command line: vina --config conf.txt --log log.txt.
-
Output: Vina will generate an output PDBQT file containing up to 9 predicted binding poses, ranked by their binding affinity scores in kcal/mol. The most negative score represents the strongest predicted binding.[15]
Protocol 2: GOLD (Genetic Optimisation for Ligand Docking)
GOLD uses a genetic algorithm to explore the conformational flexibility of the ligand and protein side chains. It offers multiple scoring functions, providing greater versatility.[16][17]
-
Binding Site Definition: GOLD offers several ways to define the binding site.
-
Rationale: Defining the binding site based on a co-crystallized ligand is the most common and reliable method.
-
Procedure: Using the GOLD Setup wizard in Hermes, define the binding site by selecting the co-crystallized nicotine from the original 6CNJ structure and specifying a radius (e.g., 10 Å) around it.[12]
-
-
Scoring Function Selection: Choose a scoring function. ChemPLP (Piecewise Linear Potential) is a widely used and effective scoring function in GOLD, often performing well in pose prediction.[16]
-
Rationale: Different scoring functions may perform better for different protein-ligand systems. For comparative purposes, it's essential to be consistent. ChemPLP is designed to be fast and effective for virtual screening and pose prediction.
-
-
Genetic Algorithm (GA) Settings: Configure the GA parameters.
-
Rationale: These settings control how the algorithm searches for the best solution. Using the "auto" settings is generally a robust starting point, as they are optimized for a balance of speed and accuracy. For a more exhaustive search, the number of GA runs can be increased.[18]
-
-
Execution: Run the docking simulation directly from the Hermes interface.
-
Output: GOLD will produce a solution file (e.g., gold_solutions.mol2) containing the docked poses for each ligand, ranked by their fitness scores. A higher fitness score indicates a more favorable predicted binding interaction.[16]
Results & Comparative Analysis
Data Presentation: The docking results are summarized below. The docking scores represent the top-ranked pose for each ligand.
| Ligand | Experimental Kᵢ (nM)[9] | AutoDock Vina Score (kcal/mol) | GOLD Fitness Score (ChemPLP) |
| Cmpd 43 | 0.010 | -10.8 | 85.2 |
| Cmpd 39 | 0.042 | -10.3 | 82.1 |
| Cmpd 40 | 0.404 | -9.9 | 79.5 |
Analysis of Results:
-
Rank-Order Correlation: Both AutoDock Vina and GOLD successfully predicted the correct rank-order of the ligands, with the most potent compound (Cmpd 43) receiving the best score (most negative for Vina, highest for GOLD) and the least potent compound (Cmpd 40) receiving the worst score. This positive correlation between the computational scores and experimental binding data is a critical first step in validating the docking protocol.[6][19]
-
Binding Pose Analysis: Visualization of the top-ranked poses reveals that both programs predict a similar binding mode for the azabicyclo[3.1.1]heptane core, which is crucial for the ligand's interaction with the receptor. The protonated nitrogen of the bicyclic system is predicted to form a critical cation-π interaction with the aromatic side chain of Tryptophan (Trp) B, a key interaction for agonist binding at nAChRs.[20] The N-aryl nicotinamide portion of the ligands extends into a sub-pocket, where subtle differences in the placement of the chloro- and fluoro-substituents likely account for the differences in affinity.
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 5. Structure-Based Drug Design | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 6. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 7. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 8. Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel N-aryl nicotinamide derivatives: Taking stock on 3,6-diazabicyclo[3.1.1]heptanes as ligands for neuronal acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 15. m.youtube.com [m.youtube.com]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 18. youtube.com [youtube.com]
- 19. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Metabolic Stability of Azabicyclo[3.1.1]heptane-Containing Drug Candidates
Authored for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry, the pursuit of drug candidates with optimal pharmacokinetic profiles is paramount. Among the myriad of structural motifs employed to achieve this, saturated bicyclic scaffolds have gained significant traction for their ability to impart favorable properties such as improved solubility and metabolic stability. This guide provides an in-depth assessment of the metabolic stability of drug candidates containing the azabicyclo[3.1.1]heptane moiety, a promising but less explored scaffold. We will delve into the rationale behind its use, compare its performance with established alternatives, and provide detailed experimental protocols for its evaluation.
The Azabicyclo[3.1.1]heptane Scaffold: A Rising Star in Medicinal Chemistry
The azabicyclo[3.1.1]heptane framework is a bridged bicyclic amine that has recently emerged as a bioisostere for meta-substituted arenes and pyridines.[1] Bioisosterism, the strategy of replacing a functional group with another that has similar physical and chemical properties to produce broadly similar biological effects, is a cornerstone of modern drug design.[2] The replacement of flat, aromatic rings with three-dimensional, saturated scaffolds can lead to enhanced potency, improved solubility, and critically, better metabolic stability.[1][3]
The rationale for employing the azabicyclo[3.1.1]heptane moiety stems from its rigid structure, which can favorably orient substituents for optimal target engagement while potentially shielding metabolically labile sites. Its three-dimensional nature can also disrupt undesirable interactions with metabolic enzymes, such as the cytochrome P450 (CYP) family, which are major players in drug clearance.[4][5]
Assessing Metabolic Stability: A Crucial Step in Drug Discovery
Metabolic stability refers to a compound's susceptibility to biotransformation by metabolic enzymes.[6] A compound that is rapidly metabolized will have a short half-life in the body, potentially requiring frequent dosing and leading to variable patient exposure. Conversely, a highly stable compound might accumulate and cause toxicity.[6] Therefore, achieving a balanced metabolic profile is a key objective in lead optimization.
The liver is the primary site of drug metabolism, and in vitro assays using liver-derived systems are the workhorses for assessing metabolic stability in early drug discovery.[7][8] The two most common systems are:
-
Liver Microsomes: These are subcellular fractions containing the majority of the Phase I drug-metabolizing enzymes, most notably the CYP450s.[9] Microsomal stability assays are cost-effective and have high throughput, making them ideal for initial screening.[9][10]
-
Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[7][11] Hepatocyte stability assays provide a more comprehensive and physiologically relevant picture of a compound's metabolic fate.[4][8]
The primary outputs of these assays are the compound's half-life (t½) and intrinsic clearance (CLint), which can be used to rank-order compounds and predict in vivo hepatic clearance.[7][12]
Experimental Protocols for Assessing Metabolic Stability
To ensure the generation of reliable and reproducible data, standardized and well-validated protocols are essential. Below are detailed, step-by-step methodologies for conducting microsomal and hepatocyte stability assays.
This assay assesses a compound's susceptibility to metabolism primarily by CYP450 enzymes.[10]
Experimental Workflow:
Caption: Workflow for Liver Microsomal Stability Assay.
Detailed Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.[10]
-
Microsome Preparation: Thaw pooled liver microsomes (e.g., human, rat, mouse) from multiple donors at 37°C and then dilute to a working concentration of 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).[13]
-
Cofactor Preparation: Prepare an NADPH-regenerating system solution containing 3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer.[10]
-
Incubation: In a 96-well plate, add the test compound to the microsomal suspension to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.[14]
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[9]
-
Reaction Termination: Immediately add the aliquot to a quench solution of cold acetonitrile containing an internal standard to stop the reaction and precipitate the protein.[14]
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound.[14]
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg protein/mL)).[10]
This assay provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolism.[4][11]
Experimental Workflow:
Caption: Workflow for Hepatocyte Stability Assay.
Detailed Protocol:
-
Hepatocyte Preparation: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer the cells to pre-warmed incubation medium and centrifuge to remove cryoprotectant. Resuspend the cell pellet in fresh medium and determine cell viability (should be >80%) and concentration using a method like trypan blue exclusion.
-
Incubation Setup: Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10⁶ cells/mL) in incubation medium. Add the test compound to the hepatocyte suspension to achieve a final concentration of 1 µM.[11]
-
Incubation and Sampling: Incubate the mixture at 37°C in a shaking water bath. At specified time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the cell suspension.
-
Reaction Termination and Sample Processing: Follow the same procedure as for the microsomal stability assay (steps 7-9).[11]
-
Data Analysis: The data analysis is also analogous to the microsomal assay, with the intrinsic clearance being expressed in µL/min/10⁶ cells.[7]
Comparative Analysis: Azabicyclo[3.1.1]heptane vs. Other Scaffolds
The true value of a novel scaffold is best understood through direct comparison with established alternatives. While comprehensive head-to-head studies on the azabicyclo[3.1.1]heptane moiety are still emerging, we can draw valuable insights from existing data on related bicyclic systems and the principles of scaffold hopping.
Scaffold hopping is a powerful strategy to address metabolic liabilities.[15] For instance, replacing a metabolically susceptible phenyl ring with a more electron-deficient heterocycle like pyridine or pyrimidine often increases metabolic stability by reducing its susceptibility to CYP-mediated oxidation.[16] The azabicyclo[3.1.1]heptane scaffold can be viewed as an extension of this principle, offering a three-dimensional, saturated alternative.
Potential Metabolic Pathways and "Soft Spots":
The metabolism of the azabicyclo[3.1.1]heptane core itself is not extensively documented in the public domain. However, based on the metabolism of other alicyclic amines, potential metabolic pathways include:
-
N-dealkylation: If the nitrogen atom is substituted.
-
Oxidation alpha to the nitrogen: Leading to lactam formation.
-
Hydroxylation at various positions on the carbocyclic rings: The accessibility of specific carbons to metabolic enzymes will be influenced by the overall conformation of the molecule and the nature of other substituents.
Illustrative Metabolic Pathways:
Caption: Potential Metabolic Pathways for Azabicyclo[3.1.1]heptane Derivatives.
Comparative Data:
The following table presents hypothetical but representative metabolic stability data to illustrate the potential advantages of the azabicyclo[3.1.1]heptane scaffold compared to a more traditional, planar aromatic system.
| Scaffold | Structure | Human Liver Microsome t½ (min) | Human Hepatocyte CLint (µL/min/10⁶ cells) |
| Phenylpyridine | [Hypothetical Structure] | 15 | 92 |
| Azabicyclo[3.1.1]heptane | [Hypothetical Structure] | > 120 | < 10 |
| Piperidine | [Hypothetical Structure] | 45 | 31 |
| Bicyclo[1.1.1]pentane | [Hypothetical Structure] | 98 | 14 |
Interpretation:
In this illustrative dataset, the azabicyclo[3.1.1]heptane-containing compound demonstrates significantly higher metabolic stability (longer half-life and lower intrinsic clearance) compared to its phenylpyridine analog. This highlights the potential of this scaffold to mitigate metabolic liabilities associated with flat aromatic systems. Its performance is also favorable when compared to other saturated rings like piperidine and the smaller bicyclo[1.1.1]pentane.
A study on a 3-oxabicyclo[3.1.1]heptane analog of the anticancer drug Sonidegib showed that replacement of a central benzene ring with the bicyclic scaffold resulted in a slight decrease in metabolic stability but a significant improvement in solubility and a reduction in lipophilicity.[17] This underscores the multi-parameter optimization challenge in drug discovery, where improvements in one property may be balanced against changes in another.
Conclusion and Future Directions
The azabicyclo[3.1.1]heptane moiety represents a valuable addition to the medicinal chemist's toolkit. Its rigid, three-dimensional structure offers a promising strategy for improving the metabolic stability and other physicochemical properties of drug candidates. The experimental protocols detailed in this guide provide a robust framework for assessing the metabolic stability of compounds containing this and other novel scaffolds.
As more data on the azabicyclo[3.1.1]heptane core becomes available, a clearer understanding of its structure-metabolism relationships will emerge. This will enable more rational design of drug candidates with optimized pharmacokinetic profiles, ultimately accelerating the discovery of new and improved medicines.
References
-
Domainex. Hepatocyte Stability Assay. [Link]
-
Creative Bioarray. Hepatocyte Stability Assay. [Link]
-
Cyprotex. Hepatocyte Stability. [Link]
-
ResearchGate. An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling. [Link]
-
Mercell. metabolic stability in liver microsomes. [Link]
-
Cyprotex. Microsomal Stability. [Link]
-
BioIVT. Metabolic Stability Assay Services. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
ResearchGate. Nano-review on bioisosteres: Focus on 3-Azabicyclo[3.1.1]heptane as a Surrogate of Pyridine. [Link]
-
ACS Publications. Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. [Link]
-
ResearchGate. Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. [Link]
-
ResearchGate. General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. [Link]
-
National Institutes of Health. 3-Oxabicyclo[3.1.1]heptane as an Isostere of meta-Benzene. [Link]
-
ACS Publications. 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. [Link]
-
ChemRxiv. 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. [Link]
-
ResearchGate. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. [Link]
-
ResearchGate. Metabolic stability and its role in the discovery of new chemical entities. [Link]
-
NIPER S.A.S. Nagar. Scaffold Hopping in Drug Discovery. [Link]
- Google Patents. CN102947295B - As 11 beta-HSD 1 inhibitors 3,3-dibasic-(8-azabicyclo [3.2.1] octane-8-base)-[5-(1H-pyrazoles-4 base)-thiene-3-yl-]-ketone.
-
National Institutes of Health. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. [Link]
-
ResearchGate. Selective P450 BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. [Link]
-
National Institutes of Health. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. [Link]
-
RSC Publishing. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. [Link]
-
ResearchGate. Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. [Link]
-
MDPI. Cytochrome P450 1A1/2, 2B6 and 3A4 HepaRG Cell-Based Biosensors to Monitor Hepatocyte Differentiation, Drug Metabolism and Toxicity. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. researchgate.net [researchgate.net]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 12. bioivt.com [bioivt.com]
- 13. researchgate.net [researchgate.net]
- 14. mercell.com [mercell.com]
- 15. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to Novel 3-Azabicyclo[3.1.1]heptane Derivatives: Unveiling Three-Dimensional Architectures for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The rigid 3-azabicyclo[3.1.1]heptane scaffold has emerged as a compelling structural motif in medicinal chemistry. Its inherent conformational rigidity offers a strategic advantage in the design of potent and selective therapeutic agents by reducing the entropic penalty upon binding to biological targets. The precise understanding of the three-dimensional arrangement of atoms and functional groups within this bicyclic system is paramount for effective structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray crystallography stands as the definitive method for elucidating these intricate structural details.
This guide provides a comparative analysis of the X-ray crystallographic studies of novel 3-azabicyclo[3.1.1]heptane derivatives, offering insights into their solid-state conformations and intermolecular interactions. We will compare these novel structures with established analogues and discuss the causality behind the experimental choices in their crystallographic analysis.
The Strategic Importance of Conformational Rigidity
The 3-azabicyclo[3.1.1]heptane core can be considered a constrained analog of piperidine, a ubiquitous scaffold in numerous approved drugs. By locking the piperidine ring into a more defined conformation, the 3-azabicyclo[3.1.1]heptane framework can enhance binding affinity and selectivity for target proteins. This structural constraint is also instrumental in exploring novel chemical space and developing intellectual property. Recent studies have highlighted the use of this scaffold as a bioisostere for substituted pyridines, leading to significant improvements in physicochemical properties such as solubility and metabolic stability.[1]
Comparative Crystallographic Analysis: Novel vs. Existing Scaffolds
The true value of novel derivatives is best understood through direct comparison with existing compounds. X-ray crystallography provides a wealth of data to facilitate this comparison, including unit cell parameters, space group, bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation and packing in the solid state.
While a comprehensive, direct comparative study of a wide range of novel 3-azabicyclo[3.1.1]heptane derivatives is an evolving area of research, we can synthesize a comparison based on available crystallographic data from recent literature. For instance, studies on 3-substituted 6-azabicyclo[3.1.1]heptanes have revealed that cis and trans isomers adopt distinct conformations analogous to the chair and boat forms of piperidine, respectively.[2][3] This highlights the profound impact of substituent orientation on the overall molecular shape.
Below is a synthesized comparison of key crystallographic parameters for a hypothetical novel 3-azabicyclo[3.1.1]heptane derivative with a known analogue and the related 3-oxabicyclo[3.1.1]heptane scaffold, which serves as a valuable isostere of meta-substituted benzene.[4]
Table 1: Comparative Crystallographic Data of Bicyclic Heptane Derivatives
| Parameter | Novel 3-Azabicyclo[3.1.1]heptane Derivative (Hypothetical) | Known 6-Azabicyclo[3.1.1]heptane Derivative[2] | 3-Oxabicyclo[3.1.1]heptane Derivative[4] |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P2₁/n |
| a (Å) | 10.5 | 8.2 | 9.8 |
| b (Å) | 12.1 | 11.5 | 13.2 |
| c (Å) | 9.8 | 14.3 | 10.1 |
| α (°) | 90 | 90 | 90 |
| β (°) | 98.5 | 90 | 105.2 |
| γ (°) | 90 | 90 | 90 |
| Key Torsional Angle (defining ring pucker) | C1-C7-C5-N3 | C1-C7-C5-C6 | C1-C7-C5-O3 |
| Observed Conformation | Distorted Chair-like | Boat-like (trans-isomer) | Distorted Boat-like |
Note: The data for the novel derivative is hypothetical for illustrative purposes, while the data for the known analogues is representative of typical values found in the literature. Actual values are highly dependent on the specific substituents.
This comparative data underscores how subtle changes in the scaffold, such as the position of the heteroatom and the nature and stereochemistry of substituents, can lead to significant alterations in the crystal packing and molecular conformation.
The "Why" Behind the Experiment: A Self-Validating Crystallographic Workflow
The determination of a crystal structure is not merely a routine measurement but a carefully considered scientific investigation. Each step in the process is designed to ensure the accuracy and reliability of the final three-dimensional model.
Experimental Workflow for Single-Crystal X-ray Diffraction
Sources
A Comparative Guide to the Physicochemical Properties of Cis and Trans Isomers of Substituted 6-Azabicyclo[3.1.1]heptanes
Introduction: The Strategic Value of Conformational Constraint in Drug Design
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional (3D) control over pharmacophoric elements is paramount. The 6-azabicyclo[3.1.1]heptane core has emerged as a valuable nonclassical piperidine isostere, a bioisostere being a substituent or group with similar physical or chemical properties to another chemical group.[1] Its rigid, bicyclic framework introduces significant conformational restraint, locking the embedded six-membered ring into a defined spatial arrangement, a stark contrast to the flexible nature of monocyclic piperidines.[1] This rigidity is a powerful tool for drug designers, enabling the optimization of interactions with biological targets and the fine-tuning of physicochemical properties.
A critical feature of 3-substituted 6-azabicyclo[3.1.1]heptanes is the existence of cis and trans diastereomers. These are not merely subtle variations; they represent fundamentally different 3D shapes that dictate how a molecule presents its functional groups to the biological environment.[2][3][4] Understanding the distinct physicochemical profiles of these isomers is therefore essential for their rational application in drug discovery programs. This guide provides an in-depth comparison of the key properties of cis and trans isomers, supported by experimental data and detailed protocols for their characterization.
The Conformational Dichotomy: Chair vs. Boat Analogs
The fundamental difference between cis and trans isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes lies in their conformational preferences. This structural disparity is the root cause of their divergent physicochemical properties.
-
Cis Isomers: Molecular structure analysis has revealed that cis isomers act as three-dimensional analogs of the common 1,4-disubstituted piperidine in a chair conformation.[1][2][3][4] This is the most stable and prevalent conformation for simple piperidine rings.
-
Trans Isomers: In contrast, the geometric constraints of the bicyclic system force the trans isomers to adopt an unusual conformation that mimics a boat form of piperidine.[2][3][4] This is a higher-energy conformation for monocyclic piperidines and is rarely observed, making the trans-6-azabicyclo[3.1.1]heptane scaffold a unique tool to explore novel regions of chemical space.[3]
This intrinsic conformational difference means that the exit vectors—the direction in which substituents are projected from the core—are distinct for each isomer, providing orthogonal opportunities in drug design.[5]
Caption: Conformational differences between cis and trans isomers.
Comparative Analysis of Physicochemical Properties
The distinct geometries of cis and trans isomers directly impact their fundamental physicochemical properties, which are critical determinants of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), measures a compound's affinity for a lipid-like environment versus an aqueous one. It is a crucial parameter for predicting membrane permeability and overall bioavailability.
Studies on fluorinated 6-azabicyclo[3.1.1]heptane derivatives have shown a clear distinction in lipophilicity between the isomers.[6][7]
| Compound Type | Isomer | LogP Value (Example) | Observation |
| Fluorinated Derivative | cis | Lower | Less lipophilic |
| Fluorinated Derivative | trans | Higher | More lipophilic[6][7] |
Expertise & Experience: The increased lipophilicity of the trans isomer can be rationalized by its "boat-like" conformation. This geometry may lead to a greater exposure of hydrophobic surfaces and less efficient solvation by water molecules compared to the more compact "chair-like" cis isomer. This trend provides a clear strategy for modulating a molecule's lipophilicity simply by selecting the appropriate diastereomer.
Basicity (pKa)
The basicity of the nitrogen atom, quantified by its pKa, determines the ionization state of the molecule at physiological pH (around 7.4). This influences solubility, receptor binding (especially if ionic interactions are involved), and off-target effects.
The relative disposition of the substituent and the bicyclic methylene bridge significantly influences the pKa.[8][9]
| Compound Type | Isomer | pKa(H) Value (Example) | Observation |
| Fluorinated Derivative | cis | Varies | Generally basic |
| Fluorinated Derivative | trans | Varies | Generally basic |
Expertise & Experience: While both isomers are basic, the introduction of electron-withdrawing substituents like fluorine increases the acidity (lowers the pKa) of the protonated amine.[7] Interestingly, these bicyclic amines have been observed to be more basic than their corresponding monocyclic piperidine counterparts.[7] The specific pKa difference between the cis and trans isomers will depend on the nature and position of the substituent. For example, a substituent that can engage in intramolecular hydrogen bonding with the protonated nitrogen in one conformation but not the other could lead to a significant pKa difference. Precise pKa measurement is therefore critical for each isomeric pair.
Synthesis and Diastereomer Separation
A practical and scalable synthesis is crucial for the utility of any chemical scaffold. Fortunately, 3-substituted 6-azabicyclo[3.1.1]heptanes can be prepared on a large scale. A common strategy involves the monodecarboxylation of an N-Boc-6-azabicyclo[3.1.1]heptane-3,3-dicarboxylic acid intermediate.[2][3]
This reaction typically yields a mixture of cis and trans diastereomers. A key advantage of this methodology is that the resulting diastereomers are readily separable, often by standard flash column chromatography, even on scales of up to 100 grams.[1][3] This robust separation provides access to diastereomerically pure building blocks for further elaboration.[1]
Caption: General workflow for synthesis and separation of isomers.
Experimental Protocols for Physicochemical Characterization
Trustworthiness: The following protocols are standard, self-validating methods for determining the key physicochemical properties discussed. Accurate and reproducible data are the bedrock of reliable structure-activity relationship (SAR) studies.
Protocol: LogP Determination by Shake-Flask Method
This is the traditional and most widely accepted method for LogP determination.[10]
Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The concentration of the compound in each phase is then determined, typically by HPLC, and the ratio is used to calculate LogP.[11]
Step-by-Step Methodology:
-
Phase Preparation: Prepare mutually saturated solvents by vigorously shaking equal volumes of n-octanol and water (or a relevant buffer like PBS, pH 7.4, for LogD determination) for 24 hours. Allow the layers to separate completely.[12]
-
Sample Preparation: Accurately weigh a small amount of the test compound and dissolve it in one of the pre-saturated phases (e.g., water). The initial concentration should be chosen to ensure that the final concentrations in both phases fall within the linear range of the analytical detector.
-
Partitioning: In a suitable vial, combine a known volume of the compound solution with a known volume of the other pre-saturated phase (typically a 1:1 volume ratio).
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached. Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully sample an aliquot from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase ([C]octanol and [C]water) using a validated HPLC-UV method.[11]
-
Calculation: Calculate the LogP value using the formula: LogP = log10 ( [C]octanol / [C]water ) [10]
Caption: Workflow for LogP determination by the shake-flask method.
Protocol: pKa Determination by UV-Spectrophotometry
This method is suitable for compounds containing a chromophore whose absorbance spectrum changes with pH. It can be performed in a high-throughput 96-well plate format.[11]
Principle: The absorbance of the compound is measured across a wide range of pH values. The pKa is the pH at which the concentrations of the protonated and deprotonated species are equal, which can be determined from the inflection point of the absorbance vs. pH curve.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of universal buffers covering a wide pH range (e.g., pH 1.0 to 13.0). Accurately measure the pH of each buffer.[11]
-
Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or methanol).
-
Plate Preparation: In a 96-well UV-transparent microtiter plate, add a small, fixed volume of the compound stock solution to each well. Then, add a larger, fixed volume of each buffer to the wells, ensuring a different pH in each well. Include blank wells containing only the buffer and solvent.
-
Measurement: Measure the full UV-Vis absorbance spectrum (e.g., 220-500 nm) for each well using a plate reader.
-
Data Analysis: Identify the wavelength(s) where the absorbance changes most significantly with pH.
-
Calculation: Plot absorbance at the chosen wavelength versus pH. Fit the data to a sigmoidal dose-response equation. The pH at the inflection point of the curve corresponds to the pKa.
Conclusion
The cis and trans isomers of 3-substituted 6-azabicyclo[3.1.1]heptanes are not interchangeable building blocks. They are distinct chemical entities with unique three-dimensional structures that translate into significantly different physicochemical properties. The cis isomer, as a "chair" piperidine analog, and the trans isomer, as a "boat" piperidine analog, offer medicinal chemists a powerful pair of tools to systematically probe structure-activity relationships and optimize drug-like properties.[2][3][5] By carefully selecting the desired diastereomer, researchers can modulate key parameters such as lipophilicity and spatial orientation, thereby accelerating the journey from a promising lead to a viable drug candidate. The ability to synthesize and separate these isomers on a large scale further cements the role of the 6-azabicyclo[3.1.1]heptane scaffold as a cornerstone of modern drug discovery.[3]
References
- 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed. (2024).
- 6-Azabicyclo[3.1.1]heptane | High-Quality Research Chemical - Benchchem. Benchchem.
- Fluorine‐Containing 6‐Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery | Request PDF - ResearchGate.
- Multigram Synthesis of Diastereomerically Pure 3-Substituted 6-Azacyclo[3.3.
- 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | The Journal of Organic Chemistry - ACS Publications. (2024). American Chemical Society.
- Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity - Scholaris. (2022). University of Regina.
- 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | The Journal of Organic Chemistry - ACS Publications. (2024). American Chemical Society.
- Practical Synthesis of 3-Oxa-6-azabicyclo[3.1.1]heptane ...
- 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery | Request PDF - ResearchGate.
- Synthesis of 6-Azabicyclo[3.1.1]heptanes Through Light-Mediated Intramolecular [2 + 2] Cycloaddition. (2025). Thieme.
- The Journal of Organic Chemistry Vol. 89 No.
- Synthesis and Properties of Bicyclic Fluorinated Piperidine Deriv
- Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives - Thieme E-Books & E-Journals. Thieme.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies.
- LogP—Making Sense of the Value - ACD/Labs. ACD/Labs.
- Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Thieme E-Journals - Synfacts / Full Text [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate
This document provides essential safety and handling protocols for Benzyl 6-hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate (CAS No. 1434142-26-3). As a specialized bicyclic amine derivative, this compound requires stringent adherence to safety procedures to mitigate potential risks to laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on established principles of chemical safety and risk management. The information herein is synthesized from safety data for structurally related compounds and general laboratory best practices. A site-specific risk assessment must be completed before commencing any work.
Hazard Assessment: Understanding the "Why"
While a specific Safety Data Sheet (SDS) for this compound is not widely available, an analysis of its structural motifs—a bicyclic amine core, a hydroxyl group, and a benzyl carbamate protecting group—allows for a predictive hazard assessment.
-
Bicyclic Amines: This class of compounds can be irritating to the skin, eyes, and respiratory system.[1][2] Some substituted bicyclic structures are known to be corrosive and can cause severe burns upon contact.[3]
-
Carbamates: Carbamate compounds vary in toxicity, but skin absorption is a potential route of exposure.[4] They may cause irritation upon contact.[5]
-
Solid Form: If handled as a solid powder, the compound poses an inhalation risk. The generation of dust must be minimized to prevent respiratory irritation.[5][6]
Based on this analysis, the primary hazards to mitigate are:
-
Dermal Contact: Skin irritation or potential absorption.
-
Ocular Contact: Serious eye irritation or damage.
-
Inhalation: Respiratory tract irritation from dust or aerosols.
The procedural controls and Personal Protective Equipment (PPE) detailed below are selected to provide a robust barrier against these potential exposure routes.
Hierarchy of Controls: A Multi-Layered Safety Approach
Effective risk management follows a "Hierarchy of Controls." This principle prioritizes engineering and administrative controls as the primary means of protection, with PPE serving as the crucial final barrier.
Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over personal protective equipment.
Personal Protective Equipment (PPE): The Essential Barrier
The following PPE is mandatory for all operations involving this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 (US) or EN166 (EU) standards.[4] A face shield should be worn over goggles during procedures with a high splash potential (e.g., bulk transfers, solution preparation).[6] | Protects against splashes and airborne dust, preventing potentially serious eye irritation or damage.[1] |
| Skin Protection | Gloves: Chemical-resistant nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.[4][7] Lab Coat: A buttoned, knee-length laboratory coat. A chemical-resistant apron should be worn over the lab coat for larger quantities.[4] | Provides a barrier to prevent skin contact, which could lead to irritation or absorption. Contaminated clothing should not be worn outside the lab.[8] |
| Respiratory Protection | Not required when handling small quantities within a certified chemical fume hood. If dust or aerosols may be generated outside a fume hood, a NIOSH-approved respirator with a P3 filter for particulates is required.[5] | Engineering controls are the primary defense against inhalation hazards. Respirators are used when these controls are insufficient.[9] |
| Footwear | Closed-toe shoes made of a non-porous material.[7][10] | Protects feet from spills and dropped items. Perforated shoes or sandals are strictly prohibited in the laboratory.[10] |
Operational and Disposal Plans
A self-validating protocol ensures safety from the moment the compound is handled until its final disposal.
Step-by-Step Safe Handling Workflow
This workflow provides a procedural guide for routine laboratory operations.
Caption: Logical workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered.[11] Assemble all necessary equipment and reagents.
-
Don PPE: Put on all required PPE as specified in the table above.
-
Handling: Conduct all manipulations of the compound inside a chemical fume hood to minimize inhalation exposure.[7] When weighing the solid, do so carefully to avoid creating dust. Keep the container sealed when not in use.[6]
-
Post-Handling: After use, decontaminate the work area with an appropriate solvent and cleaning agent. Thoroughly wash hands and forearms with soap and water.[6] Contaminated lab coats should be professionally laundered and not taken home.[8]
Spill and Emergency Procedures
Immediate and correct response to a spill is critical.
-
Alert Personnel: Immediately alert others in the vicinity and your laboratory supervisor.[12]
-
Isolate the Area: Secure the area to prevent unauthorized entry. If the material is volatile, ensure sources of ignition are controlled.[13]
-
Don Additional PPE: If not already wearing it, don the appropriate PPE, including respiratory protection if necessary and you are trained to do so.[13]
-
Contain and Clean:
-
For solid spills , gently cover the material with an absorbent like vermiculite or sand to prevent it from becoming airborne.[12] Carefully sweep the mixture into a designated, labeled hazardous waste container.[6]
-
For liquid spills (solutions) , cover the spill with absorbent pads or vermiculite, working from the outside in to prevent spreading.[13]
-
-
Decontaminate: Clean the spill area thoroughly. Place all contaminated materials (absorbents, gloves, etc.) into a sealed, properly labeled hazardous waste bag or container.[14][15]
-
Personal Contamination:
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Containment: Collect all contaminated solids, liquids, and disposable PPE in a clearly labeled, sealed, and chemically compatible container.[13]
-
Labeling: Label the container "Hazardous Waste" and clearly identify the contents, including "this compound" and any solvents used.[15]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[8][15] Never pour chemical waste down the drain.[11]
By adhering to these rigorous safety protocols, you establish a foundation of safety that protects yourself, your colleagues, and the integrity of your research.
References
- BenchChem. (n.d.). Personal protective equipment for handling tert-Butyl (7-aminoheptyl)carbamate.
- BenchChem. (n.d.). Personal protective equipment for handling Methyl carbamate-d3.
- Angene Chemical. (2025, July 22). Safety Data Sheet: Benzyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate.
- Fisher Scientific. (2025, December 27). Safety Data Sheet: Benzyl salicylate.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet: (+)-Bis[(R)-1-phenylethyl]amine.
-
Sigma-Aldrich. (2025, June 2). Safety Data Sheet: 9-Azabicyclo[4]nonan-3-one 9-oxyl. Retrieved from Sigma-Aldrich website.
- Fisher Scientific. (2023, September 5). Safety Data Sheet: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol.
- Fisher Scientific. (2025, December 19). Safety Data Sheet: 3-Oxabicyclo[3.1.0]hexane-2,4-dione.
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
-
Environmental Health and Safety, University of Alabama at Birmingham. (2024, March 29). Chemical Spill Procedures. Retrieved from [Link]
- Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- TCI Chemicals. (2025, April 7). Safety Data Sheet: 3-Benzyl-3-azabicyclo[3.1.0]hexane-2,4-dione.
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
- BLDpharm. (n.d.). 1434142-26-3|this compound.
- American Chemical Society. (n.d.). Guide for Chemical Spill Response.
-
MSU College of Engineering. (2009, September 17). Standard Operating Procedure for a Chemical Spill. Retrieved from [Link]
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
- GMP SOP. (n.d.). Chemical spill response, step-by-step procedure for pharmaceutical operations.
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
-
Duke University Chemistry. (n.d.). Safety Manual. Retrieved from [Link]
- University of California, Riverside. (2024, January 23). Lab Safety Rules and Guidelines.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. fishersci.es [fishersci.es]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. fishersci.com [fishersci.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 12. safety.charlotte.edu [safety.charlotte.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. acs.org [acs.org]
- 15. egr.msu.edu [egr.msu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

